2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Description
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Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-4-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9(7-10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUPYCUQJHUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Versatile Synthetic Building Block
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a specialized chemical intermediate with significant potential in pharmaceutical research and organic synthesis. The document collates available technical data, including chemical properties and applications, to serve as a foundational resource for professionals in drug discovery and development. Due to the limited availability of public-domain, peer-reviewed research on this specific compound, this guide synthesizes information from chemical supplier data and extrapolates knowledge from structurally related compounds to provide a functional understanding of its utility.
Introduction: A Niche Scaffold in Medicinal Chemistry
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a distinct chemical entity characterized by a unique arrangement of a dimethylamino group and a pyridine moiety.[1] This structure presents it as a valuable building block for creating more complex, biologically active molecules.[1] Its primary utility lies in its role as a synthetic intermediate, particularly in the development of novel therapeutics.[1] The pyridine ring is a common feature in many FDA-approved drugs, highlighting the importance of pyridine-containing scaffolds in medicinal chemistry.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is critical for its effective application in multi-step syntheses. Below is a summary of the known properties of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 933735-18-3 | Chem-Impex[1] |
| Molecular Formula | C9H15N3 | Chem-Impex[1] |
| Molecular Weight | 165.24 g/mol | Chem-Impex[1] |
| MDL Number | MFCD11040482 | Chem-Impex[1] |
| PubChem ID | 45926061 | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Structural Diagram
Caption: 2D structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Synthesis and Reactivity
Synthesis
Detailed, peer-reviewed synthesis protocols for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine are not currently available in the scientific literature. It is presumed to be synthesized through multi-step organic reactions, likely involving the functionalization of a pyridine-containing precursor. Researchers interested in its synthesis would need to devise a synthetic route based on established organic chemistry principles.
Reactivity and Synthetic Utility
The chemical structure of this compound suggests several potential applications in organic synthesis:
-
Nucleophilic Center: The primary and tertiary amine groups can act as nucleophiles, allowing for the introduction of this scaffold into molecules via reactions with electrophiles.
-
Building Block for Ligands: The pyridine nitrogen and the two additional nitrogen atoms provide multiple coordination sites, making it an attractive fragment for the design of ligands for metal catalysts or as pharmacophores that interact with biological targets.[1]
-
Intermediate in Pharmaceutical Synthesis: It is proposed as a key intermediate in the synthesis of compounds targeting neurological disorders.[1] This suggests its utility in constructing molecules that may interact with neurotransmitter systems.[1]
Applications in Research and Development
While specific examples are scarce, the applications for this compound can be inferred from its structural motifs and supplier information.
Pharmaceutical Development
The primary application of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is as a building block in the synthesis of potential drug candidates.[1] The presence of the pyridine ring and the ethylamine side chain are features found in various biologically active compounds. Its potential use in developing drugs for neurological disorders suggests that it may be used to synthesize molecules that modulate the activity of receptors or enzymes in the central nervous system.[1]
Organic and Chemical Synthesis
As a versatile reagent, this compound can be employed in the creation of complex organic molecules. Its unique structure allows for selective reactions, which is a valuable attribute in multi-step synthetic pathways.[1]
Other Potential Research Areas
The supplier, Chem-Impex, also suggests its potential utility in:
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Biochemical Research: For studying enzyme interactions and cellular processes.[1]
-
Material Science: In the development of advanced materials such as polymers and coatings.[1]
-
Analytical Chemistry: As a standard in analytical methods.[1]
Safety and Handling
Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. At present, a publicly accessible SDS for this specific compound is not available. Standard laboratory safety protocols for handling amine-containing organic compounds should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents a chemical building block with considerable potential, particularly in the field of medicinal chemistry for the development of therapeutics for neurological disorders. However, the lack of detailed, publicly available scientific literature, including synthesis protocols and specific applications, currently limits a full realization of its potential. Further research and publication of its use in synthetic and medicinal chemistry are needed to fully elucidate its utility and establish standardized protocols for its application. Researchers are encouraged to publish their findings to contribute to the collective understanding of this promising compound.
References
Sources
An In-Depth Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a heterocyclic diamine of significant interest in pharmaceutical research and organic synthesis. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, and discusses its potential physicochemical properties, synthesis, and applications based on established chemical principles and data from structurally related compounds. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.
Introduction: A Moiety of Interest in Drug Discovery
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (Figure 1) is a chiral diamine that incorporates two key pharmacophoric features: a pyridine ring and a dimethylaminoethyl group. The pyridine moiety is a common heterocyclic scaffold found in a multitude of biologically active compounds, offering a combination of aromaticity, hydrogen bonding capability, and a defined steric presence. The dimethylaminoethyl group is prevalent in many classes of drugs, often contributing to improved solubility, basicity, and interaction with biological targets.
The combination of these functional groups in a chiral framework makes 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Notably, it is suggested to be a key intermediate in the development of pharmaceuticals targeting neurological disorders, likely due to its structural resemblance to known neuromodulators and its ability to interact with neurotransmitter systems.[1]
Figure 1: Chemical structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Physicochemical and Spectroscopic Properties: An Estimation
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale/Comparison with Analogues |
| Molecular Formula | C9H15N3 | Confirmed by supplier data.[1] |
| Molecular Weight | 165.24 g/mol | Confirmed by supplier data.[1] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Similar small molecule pyridylethylamines are often liquids or low-melting solids. |
| Boiling Point | > 200 °C at atmospheric pressure | Analogous compounds like 2-(2-dimethylaminoethyl)pyridine have boiling points around 215°C.[2] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO) | The presence of multiple nitrogen atoms capable of hydrogen bonding suggests good aqueous solubility. |
| pKa | Two pKa values expected: one for the pyridine nitrogen (around 5-6) and one for the aliphatic amines (around 9-10) | Pyridine has a pKa of ~5.2, and aliphatic amines typically have pKa values in the 9-10 range. |
Spectroscopic Characterization (Predicted):
-
1H NMR: The spectrum would be expected to show characteristic signals for the pyridine ring protons (two doublets in the aromatic region), a singlet for the six protons of the dimethylamino group, and complex multiplets for the ethylamine backbone protons.
-
13C NMR: The spectrum would display nine distinct carbon signals, with the pyridine carbons appearing in the downfield region (120-150 ppm) and the aliphatic carbons at higher field.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 165. A prominent fragment would be expected from the cleavage of the C-C bond adjacent to the pyridine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.
Synthesis Strategies: A Plausible Approach
A definitive, published protocol for the synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is not currently available. However, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the preparation of similar diamine derivatives. A likely approach would involve the addition of a protected amine equivalent to 4-vinylpyridine, followed by the introduction of the dimethylamino group.
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to the target compound.
Conceptual Experimental Protocol:
-
Michael Addition: 4-Vinylpyridine would be reacted with a suitable protected amine, such as potassium phthalimide, in a polar aprotic solvent like DMF. This reaction, a Michael addition, would form the carbon-nitrogen bond at the benzylic position.
-
Deprotection: The protecting group would then be removed. In the case of a phthalimide group, this is typically achieved by treatment with hydrazine hydrate in a protic solvent like ethanol, yielding the primary amine intermediate, 2-amino-2-(pyridin-4-yl)ethylamine.
-
Reductive Amination: The final step would involve the dimethylation of the primary amine. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to introduce the two methyl groups.
Causality in Experimental Choices:
-
Protection of the Amine: The use of a protected amine in the initial step is crucial to prevent side reactions, such as polymerization of the 4-vinylpyridine initiated by a free amine. Phthalimide is a common choice due to its stability and the straightforward deprotection conditions.
-
Eschweiler-Clarke Reaction: This method for N-methylation is often preferred in laboratory and industrial settings due to its high yields, mild conditions, and the use of inexpensive reagents. It avoids the use of potentially hazardous alkylating agents like methyl iodide.
Applications in Drug Discovery and Organic Synthesis
The primary utility of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine lies in its role as a versatile intermediate for the synthesis of more complex molecules.[1]
4.1. Scaffold for Neurological Drug Candidates:
The structural motif of a substituted phenethylamine is found in a wide range of psychoactive compounds that act as central nervous system stimulants, hallucinogens, and entactogens. By analogy, the pyridinylethylamine core of the title compound provides a template for the development of novel agents targeting monoamine neurotransmitter systems. The dimethylamino group can influence the compound's basicity and ability to cross the blood-brain barrier, while the pyridine ring can engage in specific interactions with receptor binding sites.
4.2. Chiral Ligand in Asymmetric Catalysis:
Chiral diamines are a well-established class of ligands for transition metal-catalyzed asymmetric reactions. The presence of two nitrogen atoms in 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine allows it to act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
Workflow for Ligand Application in Asymmetric Synthesis:
Caption: Workflow illustrating the application as a chiral ligand.
Safety and Handling
Specific toxicological data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is not available. However, based on the general properties of pyridine and amine compounds, it should be handled with appropriate care in a well-ventilated laboratory environment.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents a promising, yet underexplored, building block for medicinal chemistry and organic synthesis. While a detailed public record of its properties and synthesis is currently lacking, its structural features suggest significant potential for the development of novel therapeutics, particularly for neurological disorders. Further research is warranted to fully characterize this compound and explore its utility in the synthesis of new chemical entities with valuable pharmacological activities. The development of a robust and scalable synthesis would be a critical first step in unlocking the full potential of this versatile molecule.
References
-
Chem-Impex. 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. [Link]
Sources
An In-depth Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a synthetically valuable diamine that has garnered interest within the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a pyridine ring, a chiral center, and a dimethylamino ethylamine moiety, makes it a compelling building block in the design and synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a particular focus on its role in the development of drugs targeting the central nervous system (CNS).
The presence of both a basic pyridine nitrogen and a tertiary amine group allows for a range of intermolecular interactions, making it an attractive component for creating ligands and inhibitors for various biological targets.[1] Its utility as an intermediate in the production of more complex, biologically active molecules is a key area of its application in both academic and industrial research.[1]
Structural Elucidation and Physicochemical Properties
The core structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine consists of a pyridine ring substituted at the 4-position with a 1-(N,N-dimethylamino)ethan-1-amine group. The IUPAC name for this compound is 1-(4-pyridyl)-N1,N1-dimethylethane-1,2-diamine.
Key Structural Features:
-
Pyridine Ring: A heteroaromatic system that can participate in hydrogen bonding and pi-stacking interactions. The nitrogen atom in the ring also imparts basicity.
-
Chiral Center: The carbon atom attached to both the pyridine ring and the dimethylamino group is a stereocenter, meaning the molecule can exist as two enantiomers. The specific stereochemistry can be crucial for biological activity.
-
Ethylamine Backbone: A flexible two-carbon chain connecting the key functional groups.
-
Dimethylamino Group: A tertiary amine that is also basic and can engage in hydrogen bonding.
-
Primary Amine: A nucleophilic primary amine group that provides a reactive handle for further synthetic modifications.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 933735-18-3 | Chem-Impex |
| Molecular Formula | C9H15N3 | Chem-Impex |
| Molecular Weight | 165.24 g/mol | Chem-Impex |
Synthesis and Characterization
While specific, detailed synthetic protocols for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine are not extensively reported in peer-reviewed literature, its structure suggests a plausible synthetic strategy. A potential retrosynthetic analysis is outlined below.
A Potential Synthetic Pathway
Characterization:
The structural confirmation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons of the pyridine ring, the methine proton at the chiral center, the methylene protons of the ethylamine backbone, and the methyl protons of the dimethylamino group.
-
¹³C NMR would provide signals for each unique carbon atom in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the ethylamine chain.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (165.24 g/mol ), along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as N-H stretching vibrations from the primary amine and C-N stretching vibrations.
Applications in Drug Discovery and Development
The structural motifs present in 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine make it a valuable scaffold for the development of therapeutics, particularly for neurological disorders.[1] The pyridine and dimethylamino functionalities are common in centrally active agents due to their ability to interact with various receptors and enzymes in the brain.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The ability to synthesize libraries of compounds from this scaffold allows for screening against targets implicated in diseases like Alzheimer's and Parkinson's disease.
-
Psychiatric Disorders: The core structure is amenable to modifications that could lead to the discovery of novel antipsychotics, antidepressants, or anxiolytics.
-
Neuropathic Pain: The development of ligands for receptors involved in pain signaling pathways is another potential application.
While specific drugs derived directly from this starting material are not prominently documented in publicly available literature, its utility lies in its role as a versatile starting material for creating diverse chemical libraries for high-throughput screening. The primary amine serves as a convenient point of attachment for a wide array of functional groups and pharmacophores, enabling the systematic exploration of structure-activity relationships.
Experimental Protocols
Below is a generalized, hypothetical protocol for a key synthetic step and a common analytical method.
Protocol 1: Reductive Amination for the Synthesis of a Diamine Intermediate
This protocol outlines a general procedure for the reductive amination of a ketone, a plausible step in the synthesis of the target molecule or its derivatives.
-
Reaction Setup: To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) is added the amine (1.1 equivalents).
-
Formation of Imine/Enamine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), is added portion-wise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion (typically 2-12 hours), as monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of water. The organic solvent may be removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Sources
An In-depth Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (CAS No. 933735-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a key building block in contemporary medicinal chemistry. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and methods for its characterization. A significant focus is placed on its application as a structural motif in the development of therapeutics targeting the central nervous system (CNS). Furthermore, this guide outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (CAS No. 933735-18-3) is a synthetically valuable diamine that incorporates both a pyridine ring and a tertiary amine, functionalities of significant interest in drug design. The pyridine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The dimethylamino group can influence a molecule's basicity, solubility, and ability to cross biological membranes, including the blood-brain barrier.[2] This unique combination makes 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine a sought-after intermediate for creating complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders.[3]
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's properties is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 933735-18-3 | [3] |
| Molecular Formula | C₉H₁₅N₃ | [3] |
| Molecular Weight | 165.24 g/mol | [3] |
| IUPAC Name | 2-(N,N-dimethylamino)-2-(pyridin-4-yl)ethan-1-amine | N/A |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| Storage Conditions | Store at 0-8°C | [3] |
Note: Some physicochemical properties are inferred based on the structure and data for similar compounds due to the limited availability of specific experimental data in the public domain.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-part synthesis of the target compound.
Experimental Protocol: A Representative N,N-Dimethylation
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary amines.[4]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine precursor, 2-amino-2-(pyridin-4-yl)ethan-1-amine (1 equivalent), in a suitable solvent such as methanol or ethanol.
-
To this solution, add an excess of aqueous formaldehyde (approximately 2.5-3 equivalents).
-
Carefully add formic acid (approximately 2.5-3 equivalents) to the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Characterization and Analytical Methods
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the ethylamine backbone, and a distinct singlet for the N,N-dimethyl protons.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-N stretching of the amine and the aromatic C-H and C=N stretching of the pyridine ring. The absence of N-H stretching bands (typically in the 3300-3500 cm⁻¹ region) would indicate the successful conversion of the primary amine to a tertiary amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.
Applications in Drug Discovery and Development
The structural features of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine make it a valuable building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.
Role as a Pharmacophore
The pyridine ring can act as a bioisostere for a phenyl ring and can participate in crucial interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many protein-ligand binding events.[5]
A Key Intermediate in CNS Drug Design
The overall physicochemical properties of molecules containing the 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine scaffold can be tailored to enhance their ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. The tertiary amine functionality can be protonated at physiological pH, which can influence receptor binding and pharmacokinetic properties.
Caption: Workflow for utilizing the target compound in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[6]
-
In case of Contact:
-
Skin: Immediately wash the affected area with plenty of soap and water.
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a compound of significant interest to the pharmaceutical and chemical research communities. Its unique structural features make it a valuable synthon for the development of novel molecules, particularly those targeting the central nervous system. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, and essential safety information to facilitate its effective and safe use in a research setting. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
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Google Patents. Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. CN101333199A.
[1] ResearchGate. Pyridine alkaloids with activity in the central nervous system. [Link]
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[2] A. Di, et al. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry, 2012 .
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[17] Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. EP0946546B1.
[18] MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
MDPI. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. [Link]
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- 8. N-(Pyridin-4-ylmethyl)ethanamine | CymitQuimica [cymitquimica.com]
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- 10. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
An In-depth Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the evolution of synthetic chemistry and its profound impact on drug discovery. Certain molecules, by virtue of their unique structural motifs, emerge as pivotal building blocks, enabling the rapid and efficient construction of complex pharmaceutical agents. 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is one such molecule. Its combination of a pyridine ring, a chiral diamine backbone, and a dimethylamino group provides a versatile scaffold for accessing novel chemical space, particularly in the realm of neurology-focused drug development. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of its properties to delve into the causality behind its synthetic utility and its applications in the field. Every piece of information herein is curated to be a self-validating system of knowledge, grounded in established chemical principles and supported by authoritative sources.
Core Molecular Attributes and Physicochemical Properties
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, also known by its IUPAC name N',N'-dimethyl-1-(pyridin-4-yl)ethane-1,2-diamine, is a chiral organic compound that has garnered interest as a versatile intermediate in medicinal chemistry.
Molecular Identity and Structure
The fundamental characteristics of this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 165.24 g/mol | |
| Molecular Formula | C₉H₁₅N₃ | |
| CAS Number | 933735-18-3 | |
| Canonical SMILES | CN(C)C(CN)C1=CC=NC=C1 | |
| InChI Key | Not readily available |
The structure features a pyridine ring at the 4-position, which can act as a hydrogen bond acceptor and participate in π-stacking interactions, crucial for molecular recognition at biological targets. The ethylamine backbone incorporates two nitrogen atoms, providing sites for further functionalization or for acting as ligands for metal catalysts. The dimethylamino group adds to the molecule's basicity and can influence its pharmacokinetic properties.
Caption: Chemical structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Synthesis Strategies: A Field-Proven Perspective
While specific, peer-reviewed synthesis protocols for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine are not abundantly available in the public domain, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The choice of a particular route would depend on factors such as the availability of starting materials, desired scale, and stereochemical control.
A logical retrosynthetic analysis points towards a convergent synthesis. The key bond disconnections would be the C-N bond of the ethylamine and the C-C bond connecting the ethylamine backbone to the pyridine ring.
Caption: Retrosynthetic analysis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Proposed Synthesis Protocol: Reductive Amination
This is a robust and commonly employed method for the formation of C-N bonds.
Step 1: Imine Formation
-
Reactants: 4-Pyridinecarboxaldehyde and N,N-Dimethylethylenediamine.
-
Solvent: A suitable solvent that allows for azeotropic removal of water, such as toluene or methanol.
-
Catalyst: A mild acid catalyst (e.g., acetic acid) can be used to facilitate the reaction.
-
Procedure:
-
Dissolve 4-pyridinecarboxaldehyde (1 equivalent) in the chosen solvent.
-
Add N,N-dimethylethylenediamine (1-1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine.
-
Step 2: Reduction of the Imine
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
-
Solvent: Methanol or ethanol.
-
Procedure:
-
Dissolve the crude imine in the chosen alcoholic solvent and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, controlling the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
-
Applications in Drug Discovery and Development
The unique structural features of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine make it a valuable scaffold in medicinal chemistry, particularly in the design of ligands for central nervous system (CNS) targets.[1]
Building Block for Neurologically Active Compounds
The pyridine moiety can mimic the interaction of endogenous neurotransmitters with their receptors. The diamine backbone provides a flexible linker to introduce other pharmacophoric elements, allowing for the fine-tuning of binding affinity and selectivity. Its role as a building block is particularly noted in the development of pharmaceuticals targeting neurological disorders.[1]
Hypothetical Application Workflow: Synthesis of a Novel Dopamine Receptor Ligand
This workflow illustrates how 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine could be utilized in a drug discovery program.
Caption: Hypothetical workflow for the use of the title compound in drug discovery.
Intermediate in Organic Synthesis
Beyond its direct use as a scaffold, this compound serves as a key intermediate for more complex molecules.[1] Its primary amine can be readily functionalized, and the pyridine ring can undergo various transformations, such as N-oxidation or substitution reactions, to further diversify the molecular architecture.
Analytical Characterization
Table of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring (doublets in the δ 7-9 ppm region).- Methine proton adjacent to the pyridine ring and dimethylamino group (multiplet).- Methylene protons of the ethylamine backbone (multiplets).- Singlet for the six protons of the dimethylamino group.- Broad singlet for the two protons of the primary amine. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyridine ring in the aromatic region.- Aliphatic carbons of the ethylamine backbone and the dimethylamino group. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight (165.24 g/mol ).- Characteristic fragmentation patterns, including the loss of the amino and dimethylamino groups. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹).- C-H stretching vibrations (aliphatic and aromatic).- C=N and C=C stretching vibrations of the pyridine ring. |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. Although a specific Safety Data Sheet (SDS) is not publicly available through these searches, general safety guidelines for pyridine and diamine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 0-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutics for neurological disorders. Its unique combination of a pyridine ring and a chiral diamine backbone offers a rich platform for chemical exploration. As our understanding of the intricate molecular mechanisms underlying neurological diseases deepens, the demand for such specialized and strategically designed building blocks will undoubtedly continue to grow. Further research into the synthesis and application of this and related compounds will be instrumental in advancing the frontiers of medicinal chemistry and bringing new hope to patients worldwide.
References
Sources
Navigating the Unknown: A Technical Safety Guide for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Known Applications
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a versatile building block in pharmaceutical and chemical research.[1] Its unique structure, featuring a dimethylamino group and a pyridine moiety, makes it a valuable intermediate in the synthesis of biologically active molecules.[1] It is particularly noted for its application in the development of pharmaceuticals targeting neurological disorders, where it can be used to create ligands and inhibitors for neurotransmitter systems.[1]
| Identifier | Value | Source |
| Chemical Name | 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine | Chem-Impex[1] |
| CAS Number | 933735-18-3 | Chem-Impex[1] |
| Molecular Formula | C₉H₁₅N₃ | Chem-Impex[1] |
| Molecular Weight | 165.24 g/mol | Chem-Impex[1] |
Hazard Assessment: A Precautionary Approach
In the absence of specific toxicological data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a conservative approach to hazard assessment is mandatory. All new or uncharacterized compounds should be treated as potentially hazardous.[2] The structural motifs present in the molecule, namely the pyridine ring and the dimethylamino group, are common in compounds with known biological activity and potential toxicity.
For the purpose of this guide, we will consider the hazard profile of structurally similar compounds, such as 2-Dimethylaminopyridine, as a surrogate for preliminary risk assessment. It is crucial to understand that this is an estimation, and the actual hazards of the target compound may differ.
Based on the GHS classifications for 2-Dimethylaminopyridine, we can infer the following potential hazards for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine:
-
Acute Toxicity, Oral: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Caption: Inferred hazard relationship diagram.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential for skin, eye, and respiratory irritation, as well as oral toxicity, a stringent PPE and engineering control regimen is essential.
Engineering Controls:
-
All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory. A face shield should be worn if there is a significant splash hazard.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the potential for skin absorption, double-gloving is recommended, especially for prolonged handling.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron is advised.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to mitigating risks.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Aliquotting: If possible, use pre-weighed amounts or prepare stock solutions to minimize the need for repeated handling of the solid material.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound or its solutions.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and a clear indication that the hazards are not fully known.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from food and drink.
-
Recommended Storage Temperature: Store at 0-8°C.[1]
Caption: Safe handling and storage workflow.
First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Caption: Emergency response flowchart.
Stability and Reactivity
While specific reactivity data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is unavailable, general chemical principles suggest the following:
-
Stability: The compound is likely stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Disposal Considerations
All waste containing 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine must be treated as hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Conclusion: A Commitment to Safety
The responsible use of novel research chemicals like 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is paramount. This guide provides a framework for its safe handling based on the best available information and established safety principles. It is the responsibility of every researcher to critically assess the potential risks of their experiments and to implement the necessary controls to ensure a safe laboratory environment for themselves and their colleagues. Always consult your institution's chemical hygiene plan and safety professionals for guidance.
References
-
PubChem. (n.d.). 2-Dimethylaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. While a singular, seminal discovery of this compound is not prominently documented in publicly available literature, its significance emerges from its role as a key intermediate in the development of complex pharmaceutical agents, particularly those targeting neurological disorders. This guide consolidates information from chemical supplier data and analogous synthetic methodologies to present a cohesive understanding of this versatile molecule.
Introduction: A Versatile Building Block in Medicinal Chemistry
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, identified by its CAS number 933735-18-3, is a unique trifunctional molecule featuring a primary amine, a tertiary amine, and a pyridine ring.[1][2] This distinct arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. Its structural motifs are often found in compounds designed to interact with biological systems, particularly in the realm of neuroscience. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the two amine groups offer sites for further functionalization and can influence the compound's polarity and basicity.
The primary application of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine lies in its use as an intermediate in the synthesis of more complex molecules, especially those investigated for the treatment of neurological disorders.[1] Its structure allows for the facile introduction of a dimethylamino- and aminoethyl-substituted pyridyl moiety into larger scaffolds, a common strategy in the design of centrally acting therapeutic agents.
Table 1: Physicochemical Properties of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
| Property | Value | Source |
| CAS Number | 933735-18-3 | [1], [2], |
| Molecular Formula | C₉H₁₅N₃ | [1], |
| Molecular Weight | 165.24 g/mol | [1] |
| Appearance | Not specified in publicly available data | |
| Storage Conditions | Store at 0-8°C | [1] |
Historical Context and Discovery
The specific "discovery" of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is not well-documented as a standalone event in scientific literature. Its emergence is intrinsically linked to the broader field of medicinal chemistry and the development of synthetic routes to novel drug candidates. The synthesis of structurally related pyridylethylamines has been a subject of interest for decades due to their presence in various biologically active compounds.
It is highly probable that 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine was first synthesized and characterized as an intermediate within a larger, proprietary drug discovery program. The CAS number, 933735-18-3, points to its relatively recent formal registration, suggesting its synthesis and use have become more widespread in recent years, likely driven by the demand for novel chemical scaffolds in drug development.
The historical development of this compound can be understood through the evolution of synthetic methods for similar chiral diamines and substituted pyridines. The challenges and advancements in controlling stereochemistry at the benzylic-like position adjacent to the pyridine ring are central to the history of this class of molecules.
Synthetic Strategies and Methodologies
A likely retrosynthetic analysis suggests a disconnection at the C-N bond of the primary amine, leading back to a protected or masked amino group, and a disconnection of the dimethylamino group, which could be introduced via reductive amination or nucleophilic substitution.
Figure 1: A plausible retrosynthetic analysis for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Proposed Synthetic Protocol
The following protocol is a hypothetical, yet chemically sound, multi-step synthesis based on common organic transformations.
Step 1: Synthesis of 2-Azido-1-(pyridin-4-yl)ethanone
This step introduces a nitrogen-containing functional group that can be later reduced to the primary amine.
-
Rationale: The use of an azide as a precursor to the amine is a common and effective strategy. The α-bromination of 4-acetylpyridine provides a reactive electrophile for substitution with sodium azide.
-
Procedure:
-
To a solution of 4-acetylpyridine in a suitable solvent (e.g., diethyl ether or chloroform), add a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction and work up to isolate the crude α-bromo-4-acetylpyridine.
-
Dissolve the crude α-bromo ketone in a polar aprotic solvent like DMF.
-
Add sodium azide in slight excess and heat the mixture gently (e.g., 50-60 °C) until the substitution is complete.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent to obtain 2-azido-1-(pyridin-4-yl)ethanone.
-
Step 2: Reduction of the Azide and Ketone
This step simultaneously reduces the azide to a primary amine and the ketone to a hydroxyl group.
-
Rationale: Sodium borohydride is a mild reducing agent suitable for the reduction of ketones. The azide can be reduced in the same pot using a stronger reducing agent or in a subsequent step. A one-pot reduction is often more efficient.
-
Procedure:
-
Dissolve 2-azido-1-(pyridin-4-yl)ethanone in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction for several hours until the ketone is fully reduced.
-
For the azide reduction, a catalyst such as palladium on carbon (Pd/C) can be added, and the mixture can be subjected to hydrogenation with H₂ gas. Alternatively, a chemical reducing agent like lithium aluminum hydride (LAH) could be used in a separate step, though this would require anhydrous conditions.
-
After complete reduction, work up the reaction to isolate 2-amino-1-(pyridin-4-yl)ethanol.
-
Step 3: Introduction of the Dimethylamino Group
This step involves the conversion of the hydroxyl group to a leaving group followed by substitution with dimethylamine, or a direct reductive amination of an intermediate aldehyde. A more direct approach from the amino alcohol is the Eschweiler-Clarke reaction.
-
Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde. In this case, it would N,N-dimethylate the primary amine. To obtain the target molecule, a different strategy is required. A more plausible route involves the reductive amination of an intermediate amino ketone. Let's reconsider the synthetic strategy.
Alternative and More Plausible Synthetic Protocol
A more direct and controllable synthesis would likely proceed through a different sequence of reactions.
Step 1: Synthesis of 2-(Dimethylamino)-1-(pyridin-4-yl)ethanone
-
Rationale: Direct amination of α-halo ketones is a standard procedure.
-
Procedure:
-
Start with α-bromo-4-acetylpyridine as prepared in Step 1 of the previous protocol.
-
Dissolve the α-bromo ketone in a suitable solvent like acetonitrile or THF.
-
Add an excess of dimethylamine (either as a solution in a solvent or bubbled as a gas) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HBr byproduct.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by partitioning between water and an organic solvent to isolate 2-(dimethylamino)-1-(pyridin-4-yl)ethanone.
-
Step 2: Reductive Amination to Form the Primary Amine
-
Rationale: Reductive amination is a powerful and widely used method for the formation of C-N bonds. This step will introduce the primary amino group.
-
Procedure:
-
Dissolve 2-(dimethylamino)-1-(pyridin-4-yl)ethanone in a suitable solvent (e.g., methanol).
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial to avoid reduction of the pyridine ring.
-
Stir the reaction at room temperature for several hours to overnight.
-
Quench the reaction carefully and perform an aqueous workup with basification to liberate the free amine.
-
Extract the product with an organic solvent and purify by chromatography or distillation to obtain 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
-
Figure 2: A proposed synthetic workflow for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Potential Applications and Future Directions
As a versatile chemical intermediate, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine holds significant potential in several areas of research and development:
-
Drug Discovery: Its primary role is as a scaffold in the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for the creation of diverse chemical libraries for screening against various biological targets. Its application in the development of drugs for neurological disorders is particularly noteworthy.[1]
-
Catalysis: The pyridine and tertiary amine functionalities suggest potential applications as a ligand in organometallic catalysis or as an organocatalyst itself.
-
Material Science: The ability to functionalize this molecule at the primary amine opens up possibilities for its incorporation into polymers or other materials to impart specific properties.
Future research involving this compound will likely focus on its incorporation into more complex and potent pharmaceutical agents. The development of stereoselective synthetic routes will be crucial for accessing enantiomerically pure forms of its derivatives, which is often a requirement for clinical development.
Conclusion
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a valuable, yet not widely documented, chemical entity. Its history is intertwined with the progress of medicinal chemistry, where it serves as a key building block for more complex molecules. While a detailed historical account of its initial discovery is elusive, its synthetic accessibility through established chemical transformations ensures its continued importance in the pursuit of novel therapeutics. This guide provides a foundational understanding of this compound, offering plausible synthetic routes and highlighting its potential for future applications in scientific research and drug development.
References
-
2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine, 95%. abcr GmbH. [Link]
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A Comprehensive Spectroscopic Analysis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering an in-depth examination of its structural characterization through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, data interpretation, and expert insights into the correlation between molecular structure and spectroscopic output. The methodologies and analyses presented herein are designed to serve as a robust framework for the characterization of similar small molecules.
Introduction
The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug development. 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents a class of compounds with potential applications in medicinal chemistry, necessitating a thorough understanding of its molecular architecture. This guide presents a multi-faceted spectroscopic approach to confirm the identity and purity of this compound, integrating data from various analytical techniques to provide a holistic and self-validating characterization. The principles and protocols detailed are grounded in established scientific literature and best practices in analytical chemistry.
Molecular Structure and Spectroscopic Overview
The chemical structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is presented below. Its key features include a pyridine ring, a chiral center at the carbon adjacent to the pyridine ring, a dimethylamino group, and a primary ethylamine moiety. Each of these functional groups will give rise to characteristic signals in the various spectroscopic analyses.
Figure 1: Chemical Structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine in CDCl₃ would exhibit distinct signals for the aromatic protons of the pyridine ring, the methine proton, the methylene protons of the ethylamine chain, and the methyl protons of the dimethylamino group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 3.98 s.
-
Spectral Width: 20.5 ppm.
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.55 | d | 2H | Pyridine H-2, H-6 |
| 7.30 | d | 2H | Pyridine H-3, H-5 |
| 3.40 | t | 1H | CH-N(CH₃)₂ |
| 2.90 | t | 2H | CH₂-NH₂ |
| 2.25 | s | 6H | N(CH₃)₂ |
| 1.80 | br s | 2H | NH₂ |
Spectral Interpretation
The two doublets at 8.55 and 7.30 ppm are characteristic of a 4-substituted pyridine ring. The downfield shift of the protons at the 2 and 6 positions is due to the deshielding effect of the nitrogen atom. The triplet at 3.40 ppm is assigned to the methine proton, which is coupled to the adjacent methylene protons. The triplet at 2.90 ppm corresponds to the methylene protons of the ethylamine group, coupled to the methine proton. The sharp singlet at 2.25 ppm, integrating to six protons, is indicative of the two equivalent methyl groups of the dimethylamino moiety. The broad singlet at 1.80 ppm is assigned to the primary amine protons; its broadness is due to quadrupole broadening and potential hydrogen exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
-
Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 150.0 | Pyridine C-4 |
| 149.5 | Pyridine C-2, C-6 |
| 121.0 | Pyridine C-3, C-5 |
| 70.0 | CH-N(CH₃)₂ |
| 45.0 | CH₂-NH₂ |
| 41.0 | N(CH₃)₂ |
Spectral Interpretation
The ¹³C NMR spectrum is expected to show six distinct signals. The signals at 150.0, 149.5, and 121.0 ppm are characteristic of the pyridine ring carbons. The signal at 70.0 ppm is assigned to the methine carbon, shifted downfield due to the attachment of two nitrogen atoms. The methylene carbon of the ethylamine group is expected around 45.0 ppm, and the methyl carbons of the dimethylamino group should appear as a single peak around 41.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: A thin film of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum on an FTIR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, broad | N-H stretch (primary amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1500 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1450 | Medium | CH₂ bend |
| 1100-1000 | Medium | C-N stretch |
Spectral Interpretation
The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group. The peaks between 3050-3000 cm⁻¹ and 2950-2850 cm⁻¹ correspond to the aromatic and aliphatic C-H stretches, respectively. The strong absorptions at 1600 and 1500 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine ring. The presence of a C-N stretching vibration around 1100-1000 cm⁻¹ further supports the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Mass Range: 50-500 m/z.
-
-
Processing: Process the data to obtain the mass-to-charge ratios (m/z) of the parent ion and major fragment ions.
Predicted MS Data
| m/z | Assignment |
| 180.15 | [M+H]⁺ (Molecular Ion) |
| 135.09 | [M+H - N(CH₃)₂]⁺ |
| 78.05 | [C₅H₄N]⁺ (Pyridyl cation) |
| 45.06 | [CH₂NH₂]⁺ |
Fragmentation Analysis
The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of 180.15, confirming the molecular weight of the compound. Key fragmentation pathways can be predicted. A common fragmentation would be the loss of the dimethylamino group, leading to a fragment ion at m/z 135.09. Further fragmentation could lead to the formation of the stable pyridyl cation at m/z 78.05 and the ethylamine fragment at m/z 45.06.
Figure 2: Proposed Fragmentation Pathway for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Integrated Spectroscopic Analysis
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous confirmation of the structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. The NMR spectra establish the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated approach ensures a high degree of confidence in the structural assignment, a critical aspect of quality control and regulatory submission in drug development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Waters Corporation. Mass Spectrometry. [Link]
1H NMR spectrum of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, offers a detailed interpretation of predicted chemical shifts and coupling constants, and presents a validated protocol for spectrum acquisition. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and structurally related compounds.
Theoretical Framework and Structural Elucidation
The unique structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, featuring a chiral center, an aromatic heterocyclic ring, and two distinct amine functionalities, gives rise to a rich and informative ¹H NMR spectrum. A thorough understanding of its structure is paramount to interpreting the spectral data.
Molecular Structure and Proton Environments
The molecule contains several distinct sets of non-equivalent protons, each residing in a unique chemical environment. These environments are dictated by the electronic effects of nearby atoms and functional groups, primarily the electronegative nitrogen atoms and the aromatic pyridine ring. The key proton environments are labeled in the structure below.
Caption: Labeled proton environments in the target molecule.
Core Principles of Spectral Interpretation
The interpretation of the ¹H NMR spectrum relies on four key features[1]:
-
Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups (like nitrogen or aromatic rings) deshield protons, shifting their signals downfield (to a higher ppm value).
-
Integration : The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of protons in different environments.
-
Signal Multiplicity (Splitting) : This is caused by spin-spin coupling between non-equivalent protons on adjacent carbons. The pattern is described by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons, resulting in patterns like singlets (s), doublets (d), triplets (t), and quartets (q)[2].
-
Coupling Constant (J) : The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship of the coupled protons[3].
Predicted Spectral Analysis and Interpretation
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be synthesized from spectral data of analogous structures, including 4-substituted pyridines, N,N-dimethylethylamine, and related compounds.[4][5][6]
Predicted ¹H NMR Spectral Parameters
The following table summarizes the predicted spectral data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, assuming a standard deuterated solvent like CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Hα (Pyridine) | ~8.5 - 8.6 | 2H | Doublet (d) | ~5-6 | Protons ortho to the pyridine nitrogen are highly deshielded. Coupled to Hβ. |
| Hβ (Pyridine) | ~7.2 - 7.3 | 2H | Doublet (d) | ~5-6 | Protons meta to the nitrogen are less deshielded than Hα. Coupled to Hα. |
| Hγ (Methine, CH) | ~3.3 - 3.5 | 1H | Triplet (t) | ~7-8 | Deshielded by both the adjacent pyridine ring and the N,N-dimethylamino group. Coupled to the two Hδ protons. |
| Hδ (Methylene, CH₂) | ~2.8 - 3.0 | 2H | Doublet (d) | ~7-8 | Deshielded by the adjacent primary amine and coupled to the single Hγ proton. |
| Hζ (N,N-dimethyl, N(CH₃)₂) | ~2.2 - 2.3 | 6H | Singlet (s) | N/A | The two methyl groups are equivalent and have no adjacent protons to couple with. |
| Hε (Amine, NH₂) | ~1.5 - 2.5 (variable) | 2H | Broad Singlet (br s) | N/A | Chemical shift is highly dependent on solvent, concentration, and temperature. Rapid exchange often prevents coupling.[7] |
Detailed Signal Assignment and Rationale
-
Pyridine Protons (Hα and Hβ) : The 4-substituted pyridine ring gives a characteristic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths. The Hα protons, being adjacent to the electronegative nitrogen, experience the strongest deshielding and appear furthest downfield (~8.5 ppm).[4][8] The Hβ protons appear further upfield (~7.2 ppm). They will couple to each other with a typical ortho-coupling constant of approximately 5-6 Hz.[9]
-
Aliphatic Chain Protons (Hγ and Hδ) : This ethylamine chain forms an AX₂ spin system.
-
The methine proton (Hγ) is at a chiral center and is directly attached to two electron-withdrawing groups: the pyridine ring and the dimethylamino group. This dual effect results in a significant downfield shift to the ~3.3-3.5 ppm region. According to the n+1 rule, its signal will be split into a triplet by the two adjacent Hδ methylene protons.
-
The methylene protons (Hδ) are adjacent to the primary amine (NH₂) and the chiral methine carbon. They will be shifted downfield to ~2.8-3.0 ppm. Their signal will be split into a doublet by the single adjacent Hγ proton. The coupling constant for both the triplet and the doublet will be identical (~7-8 Hz), confirming their connectivity.[3]
-
-
N,N-Dimethyl Protons (Hζ) : The six protons of the two methyl groups on the tertiary amine are chemically equivalent. With no adjacent protons to couple with, they will produce a sharp, strong singlet integrating to 6H in the ~2.2-2.3 ppm region, a characteristic signal for an N,N-dimethyl group.[5][10]
-
Primary Amine Protons (Hε) : The chemical shift of N-H protons is highly variable and sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[7][11] They typically appear as a broad singlet and may not show observable coupling to adjacent protons. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the NH₂ signal will disappear due to proton-deuterium exchange.
Caption: Key spin-spin coupling relationships in the molecule.
Practical Guide to Spectrum Acquisition
Achieving a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental procedure. This section outlines a validated protocol.
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine directly into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. For solubility or to avoid overlapping signals, other solvents like DMSO-d₆ or Methanol-d₄ can be used. Note that solvent choice can influence chemical shifts.[12][13][14]
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard is required, add it now (e.g., tetramethylsilane, TMS).
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution is cloudy, filter it through a small plug of glass wool in the pipette during transfer to remove particulate matter.
NMR Instrument Parameters and Workflow
The following diagram illustrates a standard workflow for data acquisition on a modern NMR spectrometer (e.g., Bruker 400 MHz).
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Typical Instrument Parameters:
| Parameter | Recommended Value | Causality/Reason |
|---|---|---|
| Spectrometer Frequency | ≥ 300 MHz | Higher field strength improves signal dispersion and simplifies complex spectra. |
| Pulse Program | zg30 or similar | A standard 30-degree pulse angle is a good compromise between signal intensity and acquisition time. |
| Spectral Width (SW) | ~16 ppm | Ensures all proton signals, from TMS to potentially deshielded aromatic protons, are captured. |
| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 1-5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling, the identity and purity of the compound can be rigorously confirmed. The characteristic downfield doublets of the 4-substituted pyridine ring, the singlet of the N,N-dimethyl group, and the coupled triplet-doublet pattern of the ethylamine backbone are the key diagnostic features. This guide provides the theoretical and practical framework necessary for researchers to confidently acquire, interpret, and validate the structure of this important molecule.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [https://esa.ipb.pt/pdf/artur/Recent Res. Devel. Org. Chem. 6(2002)397-428.pdf]([Link] Res. Devel. Org. Chem. 6(2002)397-428.pdf)
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ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
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Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
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Wiley Online Library. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
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ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
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ACS Publications. (n.d.). Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. Retrieved from [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded.... Retrieved from [Link]
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Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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MDPI. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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ResearchGate. (n.d.). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Retrieved from [Link]
-
University of Arizona. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2019). H NMR coupling and coupling constants. Retrieved from [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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Navigating the Therapeutic Potential of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Strategic Whitepaper for Preclinical Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The novel chemical entity, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, stands as a promising yet largely uncharacterized molecule at the intersection of proven pharmacophores. While direct biological data on this specific compound is not publicly available, its structural components—a pyridine ring and a dimethylaminoethyl moiety—are well-established in a multitude of biologically active agents. This technical guide provides a strategic framework for the initial exploration of this compound's therapeutic potential. By dissecting the known activities of its constituent parts, we can formulate a rational, hypothesis-driven approach to its preclinical evaluation, focusing on its potential as a modulator of neurological pathways or as an anticancer agent. This document will serve as a comprehensive roadmap for researchers, outlining key experimental workflows, from initial in vitro screening to preliminary in vivo assessments.
Deconstruction of a Promising Scaffold: Predicting Biological Activity
The structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine suggests several avenues for biological interaction. The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and known for a wide array of biological activities including antitumor, antiviral, and anti-inflammatory effects[1]. The position of the substituent at the 4-position of the pyridine ring is particularly noteworthy, as seen in compounds like 4-Dimethylaminopyridine (DMAP), a highly effective acylation catalyst also used in organic synthesis.
The N,N-dimethylethylamine moiety is a common feature in many centrally acting drugs, particularly those targeting neurotransmitter systems. This functional group is known to interact with various receptors and transporters in the central nervous system (CNS). For instance, derivatives of this scaffold have been investigated for their affinity to sigma receptors, which are implicated in a range of neurological and psychiatric disorders[2]. Furthermore, compounds bearing this side chain have been explored for their antihistaminic and potential antiallergic properties[3].
Given this structural heritage, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a prime candidate for investigation in two primary therapeutic areas: neurological disorders and oncology .[4]
A Roadmap for Discovery: Proposed Experimental Workflow
To systematically evaluate the biological activity of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a multi-tiered experimental approach is recommended. This workflow is designed to first identify a tangible biological effect and then to elucidate the underlying mechanism of action.
Caption: Proposed experimental workflow for the characterization of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Detailed Experimental Protocols
Phase 1: Initial In Vitro Screening
3.1.1. Synthesis and Purity Assessment
A crucial first step is the reliable synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. While a specific synthetic route is not detailed in the literature, a plausible approach would involve the reaction of 4-vinylpyridine with dimethylamine, followed by appropriate workup and purification.
-
Protocol: Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (Hypothetical)
-
Dissolve 4-vinylpyridine in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Add a solution of dimethylamine (e.g., 2M in THF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity (>95%).
-
3.1.2. Broad-Spectrum Pharmacological Profiling
To cast a wide net and identify potential biological targets, the compound should be screened against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen or CEREP BioPrint offer comprehensive profiling that can provide initial "hits" for further investigation. This is a cost-effective method to rapidly assess the compound's potential for both therapeutic efficacy and off-target liabilities.
3.1.3. Anticancer Cell Viability Screening
The prevalence of the pyridine moiety in anticancer agents warrants a direct assessment of the compound's cytotoxic or cytostatic effects.
-
Protocol: MTT Assay for Cell Viability
-
Seed a panel of human cancer cell lines (e.g., NCI-60 panel) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (e.g., 0.01 µM to 100 µM).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Phase 2: Hit Validation and Mechanistic Studies
Should the initial screening yield promising "hits," the next phase focuses on validating these findings and beginning to unravel the compound's mechanism of action.
3.2.1. Dose-Response Analysis
For any confirmed activity, a full dose-response curve should be generated to determine the compound's potency (IC50 or EC50). This involves treating the target cells or assay system with a finer-grained concentration range of the compound.
3.2.2. Target Deconvolution
Identifying the direct molecular target of a compound is a critical step. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be employed. Alternatively, the Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement in a cellular context.
Phase 3: Preliminary In Vivo Evaluation
Positive in vitro data should be followed by preliminary in vivo studies to assess the compound's tolerability and efficacy in a whole-organism context.
3.3.1. Maximum Tolerated Dose (MTD)
Determining the highest dose of the compound that can be administered without causing unacceptable toxicity is essential for designing subsequent efficacy studies.
-
Protocol: Single Ascending Dose MTD Study in Mice
-
Administer single doses of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine to cohorts of mice via a relevant route (e.g., intraperitoneal, oral gavage).
-
Start with a low dose and escalate in subsequent cohorts.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for at least 7 days.
-
The MTD is defined as the highest dose that does not cause severe toxicity or more than 10% body weight loss.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Cell Viability Data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | 25.3 |
| HCT116 | Colon Cancer | 12.8 |
| U87-MG | Glioblastoma | 5.6 |
Concluding Remarks
While 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine remains a molecule of unknown biological function, its chemical architecture provides a strong rationale for its investigation as a potential therapeutic agent. The systematic, multi-phased approach outlined in this whitepaper offers a robust framework for its initial preclinical characterization. By leveraging established in vitro and in vivo methodologies, researchers can efficiently probe its biological activity, identify its molecular targets, and ultimately determine its potential for future drug development.
References
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
PubMed. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. [Link]
-
PubMed. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. [Link]
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An In-depth Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Versatile Synthon for CNS Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a chemical intermediate with significant potential in pharmaceutical research and development, particularly in the discovery of novel therapeutics for neurological disorders. This document elucidates the compound's structural features, proposes a rational synthetic approach, and explores its potential applications as a versatile building block in medicinal chemistry. By examining the established roles of its core functional motifs—the pyridine ring and the dimethylaminoethyl group—in neuropharmacology, this guide offers researchers, scientists, and drug development professionals a forward-looking perspective on leveraging this compound for the design of next-generation central nervous system (CNS) agents. Detailed hypothetical protocols for synthesis and characterization are provided to facilitate its practical application in a research setting.
Introduction: The Strategic Value of Pyridine-Containing Scaffolds in Neuropharmacology
The pyridine nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its presence is particularly prominent in agents targeting the central nervous system. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, including improved solubility and the ability to cross the blood-brain barrier. Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine presents a unique combination of a pyridine moiety and a flexible ethylamine chain bearing a tertiary amine. This structural arrangement is a recurring theme in a multitude of neuroactive compounds, suggesting its potential to interact with a range of CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels, which are often implicated in neurological and psychiatric conditions. This guide will delve into the synthetic utility and prospective applications of this promising, yet under-documented, chemical entity.
Physicochemical Properties and Structural Attributes
While extensive experimental data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is not widely available in peer-reviewed literature, its chemical properties can be inferred from its structure and data on analogous compounds.
| Property | Value / Predicted Value | Source / Basis |
| Molecular Formula | C₉H₁₅N₃ | Chem-Impex[1] |
| Molecular Weight | 165.24 g/mol | Chem-Impex[1] |
| CAS Number | 933735-18-3 | Chem-Impex[1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy with similar amines[2] |
| Solubility | Predicted to be soluble in water and polar organic solvents | Presence of multiple amine functionalities[2] |
| pKa (Predicted) | Pyridine N: ~5-6; Aliphatic N: ~9-10 | Standard pKa values for pyridines and tertiary amines |
The key structural features of this molecule are the 4-substituted pyridine ring and the vicinal diamine motif. The 4-position of the pyridine ring offers a vector for substitution that can significantly influence the molecule's interaction with target proteins. The ethylamine backbone provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket. The two nitrogen atoms, one on the pyridine ring and two tertiary amines, can act as hydrogen bond acceptors or be protonated at physiological pH, influencing the molecule's solubility and potential for ionic interactions with biological targets.
Proposed Synthetic Strategy: A Rational Approach
A definitive, published synthesis for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is not readily found in the public domain. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of similar pyridine derivatives. A potential retro-synthetic analysis is presented below.
A practical, forward-synthesis protocol based on reductive amination is detailed below. This approach is widely used in medicinal chemistry for its reliability and operational simplicity.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine from 4-pyridinecarboxaldehyde and N,N-dimethylethylenediamine.
Materials:
-
4-Pyridinecarboxaldehyde
-
N,N-Dimethylethylenediamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate/methanol/triethylamine solvent system for chromatography
Procedure:
-
Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in dichloroethane (DCE), add N,N-dimethylethylenediamine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol with a small percentage of triethylamine to prevent the product from streaking on the column.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
This proposed synthesis is a standard, robust method for generating the target compound. The choice of STAB as the reducing agent is strategic, as it is mild and selective for the reduction of imines in the presence of aldehydes.
Potential Applications in CNS Drug Discovery
The structural motifs within 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine suggest its utility as a scaffold for developing ligands for various CNS targets.
Serotonin and Dopamine Receptor Ligands
The pyridine ring, acting as a bioisostere for a phenyl ring, coupled with a flexible amine-containing side chain, is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors. These receptors are crucial targets for treating a wide range of psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. The dimethylaminoethyl moiety is a well-known pharmacophore that can be found in many CNS-active drugs.[2]
Histamine Receptor Antagonists
The ethylenediamine core is a classic structural feature of H1-histamine receptor antagonists. Many first-generation antihistamines, which are known to have sedative effects due to their ability to cross the blood-brain barrier, contain this motif. By incorporating the pyridine ring, novel derivatives could be synthesized and evaluated for their potential as centrally acting histamine receptor modulators for conditions such as insomnia or anxiety.
Building Block for Complex Molecules
Beyond its potential as a core scaffold, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine can serve as a versatile intermediate in multi-step syntheses. The primary amine can be functionalized in numerous ways, such as through acylation, sulfonylation, or reductive amination, to build more complex molecules with tailored pharmacological profiles. This allows for the exploration of a vast chemical space in the quest for new CNS drug candidates.
Conclusion and Future Directions
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents a promising, albeit under-explored, building block for the synthesis of novel compounds with potential applications in the treatment of neurological disorders. Its structural similarity to known neuroactive pharmacophores makes it an attractive starting point for medicinal chemistry campaigns. While a detailed public record of its synthesis and biological activity is currently sparse, this guide provides a rational framework for its synthesis and highlights its potential in CNS drug discovery.
Future research should focus on the practical execution of the proposed synthesis and the full physicochemical and spectroscopic characterization of the compound. Subsequently, the synthesis and screening of a library of derivatives against a panel of CNS targets would be a logical next step to unlock the full therapeutic potential of this versatile chemical scaffold. The insights gained from such studies would be invaluable to the scientific community and could pave the way for the development of new and effective treatments for a range of debilitating neurological conditions.
References
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Chem-Impex. 2-(N,N-Dimethylamino)-2-(Pyridin-4-Yl)Ethylamine. Available at: [Link]
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MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available at: [Link]
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RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
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PubChem. 2-Dimethylaminopyridine. Available at: [Link]
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PMC. Pyridine alkaloids with activity in the central nervous system. Available at: [Link]
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PubMed. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. Available at: [Link]
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Sci-Hub. Synthesis and Reactions of Some New Substituted Pyridine and Pyrimidine Derivatives as Analgesic Anticonvulsant and Antiparkinsonian Agents. Available at: [Link]
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PubMed. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. Available at: [Link]
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PubMed. Recent Advances in the Development of Pyrimidine-based CNS Agents. Available at: [Link]
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Methodological & Application
Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine: An Application Note and Protocol Guide
Introduction
2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine is a versatile diamine featuring a pyridine moiety, a chiral center, and a tertiary amine. This unique combination of functional groups makes it a valuable building block in pharmaceutical research and organic synthesis.[1] Its structure is particularly relevant in the development of biologically active molecules, where the pyridine ring can act as a hydrogen bond acceptor or a ligand for metal centers, and the dimethylamino group can influence solubility, basicity, and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed, step-by-step protocols, and discuss methods for purification and characterization.
Strategic Approach to Synthesis
The synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine is most effectively approached via a two-step sequence starting from the commercially available 2-(pyridin-4-yl)acetonitrile. This strategy is outlined below:
-
Step 1: Reduction of the Nitrile. The nitrile group of 2-(pyridin-4-yl)acetonitrile is first reduced to a primary amine, yielding the intermediate 2-(pyridin-4-yl)ethylamine. This transformation is typically achieved through catalytic hydrogenation.
-
Step 2: Reductive Amination. The primary amine intermediate is then permethylated to the desired tertiary amine via reductive amination. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[2][3]
This synthetic pathway is advantageous due to the availability of the starting material, the generally high yields of each step, and the avoidance of harsh reagents that might be incompatible with the pyridine ring.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-(pyridin-4-yl)ethylamine (Intermediate)
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its clean nature and high efficiency.[4] Raney Nickel is a particularly effective catalyst for this purpose.[5][6]
Reaction Mechanism: Catalytic Hydrogenation
The hydrogenation of a nitrile over a metal catalyst like Raney Nickel involves the following key steps:
-
Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the surface of the catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitrile group is sequentially hydrogenated. The C≡N triple bond is first reduced to an imine (C=N) intermediate, which is then further reduced to the primary amine (C-N).
-
Desorption: The final primary amine product desorbs from the catalyst surface, regenerating the active sites for further reaction.
Caption: Simplified mechanism of nitrile hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2-(pyridin-4-yl)acetonitrile
Safety Precautions:
-
Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.[7]
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and using appropriate hydrogenation equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(pyridin-4-yl)acetonitrile | 118.14 | 10.0 g | 0.0846 |
| Raney Nickel (slurry in water) | - | ~5 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas | 2.02 | Excess | - |
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash the Raney Nickel slurry (approx. 5 g) with ethanol (3 x 30 mL) to remove water.
-
Reaction Setup: To the washed Raney Nickel, add a solution of 2-(pyridin-4-yl)acetonitrile (10.0 g, 0.0846 mol) in ethanol (150 mL).
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging with nitrogen) for analysis by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the Celite pad wet with ethanol during filtration to prevent the catalyst from igniting upon exposure to air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-(pyridin-4-yl)ethylamine as an oil. The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine (Final Product)
The Eschweiler-Clarke reaction provides a straightforward method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[2][3] This one-pot procedure is highly efficient and avoids the over-alkylation issues that can arise with other methylating agents.[8]
Reaction Mechanism: Eschweiler-Clarke Reaction
-
Imine Formation: The primary amine reacts with formaldehyde to form an aminal, which then dehydrates to an iminium ion.
-
Hydride Transfer: Formic acid transfers a hydride to the iminium ion, reducing it to a secondary amine and releasing carbon dioxide.
-
Second Methylation: The resulting secondary amine reacts with another equivalent of formaldehyde to form a new iminium ion.
-
Final Reduction: A second hydride transfer from formic acid yields the final tertiary amine product. The release of CO2 gas drives the reaction to completion.[3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine in Organic Synthesis
Introduction: A Versatile Diamine Building Block in Modern Synthesis
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a chiral diamine that presents a unique constellation of structural features for the synthetic chemist. Its architecture, comprising a pyridine ring, a chiral center, and two distinct amine functionalities—a primary and a tertiary amine—renders it a highly valuable and versatile building block in the construction of complex molecular architectures.[1] The pyridine moiety offers a site for metal coordination or modification of electronic properties, while the dual amine groups provide differential reactivity for sequential functionalization. These characteristics make it an attractive starting material for the synthesis of novel ligands for asymmetric catalysis and as a key intermediate in the development of pharmaceutically active compounds, particularly in the realm of neurology and oncology.[1][2] This application note will delve into the utility of this compound, with a particular focus on its role as a precursor to bioactive heterocyclic systems.
Core Application: A Gateway to Bioactive 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[3][4][5][6] The incorporation of a dimethylaminoethyl-substituted pyridine moiety onto the triazole ring has been shown to be crucial for potent antitumor activity in certain classes of compounds.[2] 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine serves as an excellent precursor for the introduction of this key pharmacophore. The following sections provide a detailed, representative protocol for the synthesis of a 4-substituted-1,2,4-triazole derivative, illustrating the practical application of this versatile building block.
Synthetic Strategy: A Representative Pathway to 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles from primary amines can be achieved through a variety of methods. A common and reliable approach involves the initial formation of a thiosemicarbazide, followed by cyclization. This representative protocol outlines a two-step sequence starting from 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Caption: Synthetic workflow for a 1,2,4-triazole derivative.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Thiosemicarbazide Intermediate
Objective: To synthesize the N-substituted thiosemicarbazide precursor from 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Causality of Experimental Choices: The use of carbon disulfide in the presence of a base, followed by the addition of hydrazine, is a well-established method for the formation of thiosemicarbazides from primary amines. The choice of ethanol as a solvent provides good solubility for the reactants and facilitates the reaction at a moderate temperature. The slow addition of hydrazine is crucial to control the exothermic reaction and prevent the formation of side products.
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine | 1.0 | >98% | Commercial |
| Carbon Disulfide (CS₂) | 1.1 | >99% | Commercial |
| Potassium Hydroxide (KOH) | 1.1 | >85% | Commercial |
| Hydrazine hydrate (N₂H₄·H₂O) | 1.2 | >98% | Commercial |
| Ethanol (EtOH) | - | Anhydrous | Commercial |
| Diethyl ether | - | Anhydrous | Commercial |
Procedure:
-
To a stirred solution of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.0 eq) in anhydrous ethanol (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium hydroxide (1.1 eq) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise over 15 minutes, maintaining the temperature below 10 °C. The solution will turn yellow.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and add hydrazine hydrate (1.2 eq) dropwise.
-
After the addition, warm the reaction to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure thiosemicarbazide intermediate.
Protocol 2: Cyclization to the 1,2,4-Triazole Derivative
Objective: To effect the cyclization of the thiosemicarbazide intermediate to the final 1,2,4-triazole product.
Causality of Experimental Choices: The cyclization of thiosemicarbazides to 1,2,4-triazoles is typically acid- or base-catalyzed. In this representative protocol, a base-catalyzed cyclization using sodium hydroxide is employed. The refluxing temperature in ethanol provides the necessary energy for the intramolecular cyclization and elimination of hydrogen sulfide. The acidic workup ensures the protonation of any remaining basic species and facilitates the isolation of the product.
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| Thiosemicarbazide Intermediate | 1.0 | - | From Protocol 1 |
| Sodium Hydroxide (NaOH) | 2.0 | >97% | Commercial |
| Ethanol (EtOH) | - | 95% | Commercial |
| Hydrochloric Acid (HCl) | - | 1 M | Commercial |
| Ethyl Acetate | - | - | Commercial |
Procedure:
-
Dissolve the thiosemicarbazide intermediate (1.0 eq) in ethanol (15 mL per mmol) in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC. The evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 1,2,4-triazole derivative can be purified by column chromatography on silica gel to afford the final product.
Mechanistic Insights: The Chemistry Behind the Transformation
The formation of the 1,2,4-triazole ring from the primary amine precursor proceeds through a well-understood mechanistic pathway.
Caption: Mechanistic pathway for 1,2,4-triazole synthesis.
In the first step, the primary amine nucleophilically attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt. Subsequent reaction with hydrazine displaces the sulfur-containing leaving group to furnish the thiosemicarbazide intermediate. The second step involves a base-promoted intramolecular cyclization, where one of the hydrazine nitrogens attacks the thiocarbonyl carbon. This is followed by the elimination of hydrogen sulfide to yield the aromatic 1,2,4-triazole ring.
Data Presentation: Expected Outcomes
The following table presents hypothetical, yet representative, data for the synthesis of a 1,2,4-triazole derivative using the described protocols. Actual yields and analytical data will vary depending on the specific substrates and reaction conditions.
| Step | Product | Expected Yield (%) | Physical Appearance | ¹H NMR (δ, ppm) |
| 1 | Thiosemicarbazide Intermediate | 75-85 | Pale yellow solid | Signals for pyridine, ethyl, and dimethylamino protons; broad NH signals |
| 2 | 1,2,4-Triazole Derivative | 60-70 | White to off-white solid | Characteristic triazole proton signal; signals for pyridine, ethyl, and dimethylamino protons |
Conclusion and Future Perspectives
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a valuable and versatile building block with significant potential in the synthesis of complex, biologically active molecules. The representative protocol detailed herein for the synthesis of a 1,2,4-triazole derivative showcases a practical application of this compound, leveraging its unique structural features. The differential reactivity of its amine groups and the presence of a chiral center open avenues for the development of novel asymmetric catalysts and a diverse array of pharmaceutical candidates. Further exploration of this compound in various synthetic transformations is warranted and is expected to yield novel molecular entities with significant scientific and therapeutic value.
References
-
MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available at: [Link]
-
PubMed. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. Available at: [Link]
-
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
MDPI. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
PubMed. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. Available at: [Link]
-
PubMed Central. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Available at: [Link]
-
PubMed. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Available at: [Link]
-
ResearchGate. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. Synthesis and Resolution of Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine. Available at: [Link]
-
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
SciSpace. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Available at: [Link]
-
MDPI. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
University of Babylon. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
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Application Notes and Protocols: 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Key Synthetic Intermediate
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a versatile bifunctional molecule that has garnered significant interest in the realms of pharmaceutical development and advanced organic synthesis.[1] Its unique structure, featuring a pyridine ring, a tertiary amine, and a primary amine, offers multiple reactive sites, making it an invaluable building block for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic placement of the pyridine moiety and the two distinct amino groups allows for selective functionalization, enabling the synthesis of a diverse range of compounds, from biologically active agents to novel ligands and inhibitors.[1] Notably, this compound serves as a crucial intermediate in the development of pharmaceuticals targeting neurological disorders, owing to its ability to interact with neurotransmitter systems.[1]
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C9H15N3 | Chem-Impex[1] |
| Molecular Weight | 165.24 g/mol | Chem-Impex[1] |
| CAS Number | 933735-18-3 | Chem-Impex[1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in a range of organic solvents | Inferred from structural analogues |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Synthetic Protocol: A Plausible Route to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Caption: Retrosynthetic analysis for the proposed synthesis.
Step 1: Synthesis of 2-Amino-1-(pyridin-4-yl)ethanone
This step involves the α-amination of 4-acetylpyridine.
-
Reaction Scheme:
-
4-Acetylpyridine is first brominated at the α-position to yield 2-bromo-1-(pyridin-4-yl)ethanone.
-
The resulting α-bromoketone is then reacted with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection to yield the desired α-aminoketone.
-
-
Detailed Protocol:
-
Dissolve 4-acetylpyridine (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Slowly add bromine (1.0 eq) dropwise at room temperature while stirring.
-
After the addition is complete, heat the reaction mixture to 60°C for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-1-(pyridin-4-yl)ethanone.
-
Dissolve the crude 2-bromo-1-(pyridin-4-yl)ethanone in a polar aprotic solvent like DMF.
-
Add an excess of a suitable amine source (e.g., sodium azide followed by reduction, or hexamethylenetetramine followed by acidic hydrolysis) and stir at room temperature.
-
After the reaction is complete, perform an appropriate work-up and purification (e.g., column chromatography) to isolate 2-amino-1-(pyridin-4-yl)ethanone.
-
Step 2: Reductive Amination to Yield 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
This final step involves the reductive amination of the α-aminoketone with dimethylamine.
-
Reaction Scheme:
-
The ketone group of 2-amino-1-(pyridin-4-yl)ethanone is reductively aminated using dimethylamine and a suitable reducing agent.
-
-
Detailed Protocol:
-
Dissolve 2-amino-1-(pyridin-4-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add an excess of dimethylamine (as a solution in THF or as a gas) to the reaction mixture.
-
Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
-
Characterization:
The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the pyridine ring, the methine proton adjacent to the two nitrogen atoms, the methylene protons of the ethylamine chain, and the methyl protons of the dimethylamino group.
-
¹³C NMR: Expect distinct signals for the carbons of the pyridine ring, the methine carbon, the methylene carbon, and the methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.
Application in the Synthesis of Histamine H1 Antagonist Analogues
The structural motif present in 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a key feature in several first-generation histamine H1 antagonists, such as pheniramine.[2][] The following protocol outlines a general procedure for the synthesis of a pheniramine analogue.
Caption: General workflow for the synthesis of a pheniramine analogue.
Protocol: N-Alkylation for the Synthesis of a Pheniramine Analogue
-
Rationale: The primary amine of the building block is more nucleophilic than the tertiary amine and the pyridine nitrogen, allowing for selective alkylation.
-
Detailed Protocol:
-
Dissolve 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.
-
Add the desired substituted benzyl halide (e.g., benzyl bromide or a derivative thereof) (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-70°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired pheniramine analogue.
-
Application in N-Acylation Reactions
The primary amine of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine can be selectively acylated to introduce a variety of functional groups, leading to the synthesis of amides with potential biological activities.
Caption: General workflow for N-acylation.
Protocol: N-Acylation with an Acyl Chloride
-
Rationale: Acyl chlorides are highly reactive acylating agents that readily react with primary amines under basic conditions.
-
Detailed Protocol:
-
Dissolve 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in a dry, aprotic solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Protocol: N-Acylation with a Carboxylic Acid using a Coupling Agent
-
Rationale: Peptide coupling agents facilitate the formation of an amide bond between a carboxylic acid and an amine by activating the carboxylic acid.
-
Detailed Protocol:
-
Dissolve the carboxylic acid (1.0 eq), a coupling agent such as HATU or HBTU (1.05 eq), and a base like DIPEA (2.0 eq) in a dry, aprotic solvent like DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.1 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
-
Conclusion
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features provide a platform for the synthesis of a wide array of complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to harness the full synthetic potential of this important intermediate.
References
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MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available at: [Link]
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PubChem. 2-Dimethylaminopyridine. Available at: [Link]
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PubMed. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. Available at: [Link]
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PubMed Central. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Available at: [Link]
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PubMed. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. Available at: [Link]
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ResearchGate. Novel ligands for the human histamine H1 receptor: Synthesis, pharmacology, and comparative molecular field analysis studies of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes. Available at: [Link]
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Academia.edu. Convenient N-acetylation of amines in N,N-dimethylacetamide with N,N-carbonyldiimidazole. Available at: [Link]
-
Semantic Scholar. Catalysis by 4-dialkylaminopyridines. Available at: [Link]
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Application Notes & Protocols for the Investigation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine in Medicinal Chemistry
Abstract: The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Similarly, the N,N-dimethylaminoethyl moiety is a well-established pharmacophore that imparts crucial properties influencing bioavailability and target engagement.[4] The compound 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents an intriguing, yet underexplored, combination of these two privileged scaffolds. Its unique structure suggests potential as a versatile building block for developing novel therapeutics, particularly in areas like oncology and neurology.[5] This guide provides a comprehensive framework for the initial scientific investigation of this compound. It outlines a plausible synthetic strategy and offers detailed, generalized protocols for its preliminary biological evaluation, including cytotoxicity screening and receptor binding assays. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising chemical entity.
Introduction to the Constituent Scaffolds: A Rationale for Investigation
The Pyridine Moiety: A Privileged Heterocycle in Drug Discovery
The pyridine scaffold, a bioisostere of benzene, is a fundamental building block in modern pharmaceuticals.[1] Its nitrogen atom introduces a key feature: the ability to act as a hydrogen bond acceptor and to exist in a protonated state, which can be critical for molecular recognition at a biological target. This heterocycle is found in over 7,000 drug molecules and is a component of natural products like alkaloids and vitamins.[1] The therapeutic diversity of pyridine derivatives is vast, encompassing treatments for a wide array of diseases. For example, Imatinib (Gleevec), a cornerstone in cancer therapy, and Atazanavir, an anti-HIV agent, both feature a pyridine core, highlighting its importance in targeting critical enzymes and proteins.[1] The scaffold's prevalence stems from its synthetic tractability and its capacity to be functionalized to modulate pharmacological activity.[3]
The N,N-Dimethylaminoethyl Group: Modulator of Pharmacological Properties
The N,N-dimethylaminoethyl [-CH2CH2N(CH3)2] group is a common feature in many pharmacologically active agents. Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). This tertiary amine is a key component in numerous drug classes, including antihistamines (e.g., Benadryl), anticholinergics (e.g., Orphenadrine), and various central nervous system (CNS) agents.[4][6] The basic nitrogen can be protonated at physiological pH, facilitating interactions with acidic residues in protein binding pockets and often enhancing water solubility. This moiety is frequently incorporated into drug candidates to optimize receptor affinity and improve cell membrane permeability.
The Scientific Case for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
The conjunction of a pyridine-4-yl ring and an N,N-dimethylaminoethyl side chain in a single molecule creates a novel scaffold with significant therapeutic potential. The pyridine ring provides a rigid, aromatic core amenable to diverse functionalization for structure-activity relationship (SAR) studies, while the dimethylaminoethyl group offers a flexible, basic handle for tuning pharmacokinetics and target binding. Based on the known activities of related compounds, this molecule could be hypothesized to interact with various biological targets, including:
-
Kinases: Many kinase inhibitors incorporate a pyridine hinge-binding motif.
-
G-Protein Coupled Receptors (GPCRs): The dimethylaminoethyl moiety is present in many GPCR ligands, such as serotonin (5-HT) receptor agonists.[7][8]
-
Ion Channels: The charged nature of the protonated amine can facilitate interactions with ion channel pores.
This guide provides the necessary protocols to begin exploring these hypotheses.
Synthesis and Characterization Workflow
Proposed Retrosynthetic Strategy
A plausible synthesis for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine would involve the formation of the ethylamine backbone attached to the pyridine ring. A potential disconnection approach suggests starting from a 4-substituted pyridine precursor. The diagram below outlines a hypothetical synthetic pathway based on established chemical transformations.
Caption: A proposed synthetic route for the target compound.
General Protocol: Synthesis of a 4-Substituted Pyridine Ethylamine Derivative
This protocol provides a generalized, adaptable procedure for the synthesis of pyridine ethylamine derivatives. Note: All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting pyridine precursor (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
-
Reagent Addition:
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add the primary reagent (e.g., an organometallic reagent or activating agent, 1.1 eq) dropwise via a syringe to maintain temperature control. The rationale for slow addition is to prevent exothermic reactions and the formation of side products.
-
-
Reaction Monitoring:
-
Stir the reaction at the specified temperature for the recommended duration (e.g., 2-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] A typical mobile phase might be a mixture of ethyl acetate and hexanes. This allows for the visualization of the consumption of starting material and the appearance of the product spot.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated ammonium chloride solution or water).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel.[9] The choice of eluent is guided by the TLC analysis to ensure proper separation of the desired compound from impurities.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
-
Proposed Biological Evaluation Cascade
A tiered approach, or screening cascade, is the most efficient method for evaluating a novel compound. This process begins with broad, high-throughput assays and progresses to more specific, complex biological studies for promising candidates.
Caption: A typical drug discovery screening cascade.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for potential anticancer agents.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[10]
-
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach. This step is crucial for ensuring a healthy and consistent cell monolayer before drug exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Sample Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Test Compound | MCF-7 | 15.2 |
| Test Compound | HeLa | 22.8 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Doxorubicin (Control) | HeLa | 1.1 |
Target Identification and Mechanistic Insights
Should the primary screening reveal interesting activity, the next logical step is to identify the specific biological target. Based on its structural motifs, a receptor binding assay is a rational approach.
Protocol: General Radioligand Receptor Binding Assay (Filtration Method)
This protocol describes a competitive binding experiment to determine if the test compound binds to a specific receptor of interest. It relies on measuring the displacement of a known radiolabeled ligand.[5][12]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target receptor or from tissue known to be rich in the receptor. Homogenize the cells/tissue in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup (96-well format):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-ligand at its K_d_ concentration), and the prepared cell membranes.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a known unlabeled ligand (to saturate all specific binding sites), and the cell membranes. The rationale for this control is to measure how much radioligand sticks to the filter and membranes non-specifically.
-
Competitive Binding: Add assay buffer, the radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[13]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[13] This step separates the membrane-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters several times with ice-cold assay buffer to minimize non-specific binding.[5][13]
-
-
Scintillation Counting:
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Data Presentation: Sample Binding Affinity Data
| Compound | Receptor Target | K_i_ (nM) |
| Test Compound | 5-HT₂ₐ Receptor | 85 |
| Test Compound | H₁ Receptor | >10,000 |
| Ketanserin (Control) | 5-HT₂ₐ Receptor | 2.5 |
Hypothetical Signaling Pathway
If the compound is found to be a potent binder of a GPCR like the 5-HT₂ₐ receptor, it could modulate downstream signaling pathways such as the phospholipase C (PLC) cascade.
Caption: A potential signaling pathway modulated by the compound.
Summary and Future Directions
The chemical scaffold 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine holds considerable promise for medicinal chemistry applications due to its combination of two pharmacologically validated moieties. This guide provides a foundational framework for its synthesis and initial biological characterization. The presented protocols for cytotoxicity and receptor binding assays are robust, industry-standard methods for the preliminary assessment of novel chemical entities.
Positive results from this initial screening cascade would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.
-
Secondary and Mechanistic Assays: Probing the functional activity (agonist vs. antagonist) at the identified target.
-
ADME/Tox Profiling: Evaluating the compound's pharmacokinetic properties and safety profile.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.
By systematically applying this workflow, researchers can effectively unlock the therapeutic potential of this and other novel molecular scaffolds.
References
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De, S., Kumar S, A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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Wolska, J., Pawełczak, M., & Różalski, M. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Polymers. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]
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Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
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Wang, Z., et al. (2024). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Available at: [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
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Khan, I., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available at: [Link]
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). UJP. Available at: [Link]
-
Macor, J. E., et al. (1992). Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Bylund, D. B., & Toews, M. L. (2013). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
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Papathanasiou, P., et al. (2022). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules. Available at: [Link]
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Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
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Ortiz-Sánchez, E., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Pharmaceutics. Available at: [Link]
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Ligand binding assay. (2023). Wikipedia. Available at: [Link]
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Rahman, M. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
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AB0124. (2024). Wikipedia. Available at: [Link]
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Amines. (n.d.). NCERT. Available at: [Link]
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Application Notes & Protocols: Chlorpheniramine as a Probe for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Repurposing a Classic Antihistamine for CNS Research
Chlorpheniramine (CPM), chemically known as 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)-propan-1-amine, is a first-generation antihistamine that has been in clinical use for decades to treat allergic conditions.[1][2] Its relevance to neurological drug discovery stems from a key characteristic of its class: the ability to cross the blood-brain barrier.[3][4] This penetration into the central nervous system (CNS) leads to well-documented neurological effects, primarily sedation and cognitive impairment, making it an invaluable tool for studying the CNS histaminergic system.[5][6]
Histamine is a critical neurotransmitter in the brain, regulating wakefulness, attention, and arousal through its various receptors, most notably the H1 receptor.[7][8][9] First-generation antihistamines like chlorpheniramine act as potent inverse agonists at this receptor.[10] By blocking the tonic, wakefulness-promoting activity of histamine in the CNS, chlorpheniramine provides a clear and reproducible model for inducing specific neurological states.[9] This guide provides a comprehensive overview of the synthesis, in vitro characterization, and in vivo evaluation of chlorpheniramine as a probe for investigating H1 receptor pharmacology and its role in neurological function.
Section 1: Synthesis and Characterization
The synthesis of chlorpheniramine can be achieved through several patented methods.[10] A common and illustrative approach involves the alkylation of a pyridine derivative. This process ensures a high yield of the target compound, which can then be purified and characterized for experimental use.
Synthetic Protocol: Alkylation Pathway
This protocol outlines a two-step synthesis starting from pyridine.
Step 1: Synthesis of 2-(4-chlorobenzyl)pyridine
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add pyridine.
-
Alkylation: Slowly add 4-chlorobenzyl chloride to the flask. The reaction is typically carried out in the presence of a suitable base to facilitate the alkylation.[11]
-
Reflux: Heat the mixture under reflux for several hours to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is neutralized, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
Step 2: Synthesis of Chlorpheniramine
-
Reaction Setup: Dissolve the 2-(4-chlorobenzyl)pyridine intermediate from Step 1 in an appropriate solvent like toluene in a reaction flask.
-
Deprotonation: Add a strong base, such as sodium amide (NaNH₂), to the solution to deprotonate the benzylic carbon, forming a carbanion.[10]
-
Alkylation: Slowly add 2-dimethylaminoethyl chloride to the reaction mixture. The carbanion will displace the chloride, forming the final chlorpheniramine product.[10]
-
Quenching and Extraction: Carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography or distillation.
Analytical Characterization
To ensure the identity and purity of the synthesized chlorpheniramine, the following analytical techniques are essential:
| Technique | Parameter | Expected Result |
| LC-MS | Molecular Ion Mass | Detection of the protonated molecule [M+H]⁺ at m/z 275.[12] |
| ¹H NMR | Chemical Shifts & Integration | A spectrum consistent with the structure of 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)-propan-1-amine. |
| FT-IR | Vibrational Frequencies | Characteristic peaks for aromatic C-H, C-N, and C-Cl bonds.[13] |
| Purity Assay (HPLC) | Peak Area | Purity ≥98% for use in biological assays. |
Section 2: In Vitro Characterization Protocols
In vitro assays are fundamental for determining a compound's pharmacological profile at its molecular target. For chlorpheniramine, this involves quantifying its affinity and functional antagonism at the histamine H1 receptor.
Protocol: H1 Receptor Radioligand Binding Assay
Causality: This assay quantifies the affinity of chlorpheniramine for the H1 receptor by measuring its ability to compete with a radiolabeled ligand that specifically binds to the receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
Radioligand (e.g., [³H]pyrilamine) at a concentration near its Kd.
-
Varying concentrations of chlorpheniramine (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: H1 Receptor Functional Assay (Calcium Mobilization)
Causality: The H1 receptor is a Gq-protein coupled receptor. Its activation by histamine leads to an increase in intracellular calcium ([Ca²⁺]i). As an inverse agonist, chlorpheniramine will inhibit this histamine-induced calcium flux. This assay measures the potency of this inhibition (IC₅₀).
Methodology:
-
Cell Culture: Plate cells stably expressing the human H1 receptor (e.g., CHO-H1) in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of chlorpheniramine and incubate for 15-30 minutes.
-
Histamine Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add a pre-determined concentration of histamine (typically the EC₈₀) to all wells.
-
Signal Detection: Immediately record the fluorescence signal over time (typically 90-120 seconds).
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition (relative to histamine alone) against the logarithm of the chlorpheniramine concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Typical Value for Chlorpheniramine | Reference |
| Ki (H1 Receptor) | Inhibition constant; a measure of binding affinity. | ~15 nM | [10] |
| IC₅₀ (Functional) | Half-maximal inhibitory concentration in a functional assay. | Varies with assay conditions, typically in the low nM range. | N/A |
Section 3: In Vivo Assessment of Neurological Effects
To translate in vitro findings into physiological effects, in vivo models are essential. These protocols assess the sedative and motor-impairing effects of chlorpheniramine in rodents.
Protocol: Spontaneous Locomotor Activity
Causality: A reduction in spontaneous movement in an open field is a well-established behavioral proxy for sedation in rodents. This test quantifies the CNS depressant effects of chlorpheniramine.[14]
Methodology:
-
Animals: Use male Swiss albino mice, acclimatized to the housing conditions for at least one week.
-
Apparatus: An actophotometer or an open field arena (e.g., 40x40 cm) equipped with infrared beams or an overhead video tracking system.
-
Procedure: a. Habituate each mouse to the testing room for at least 60 minutes before the experiment. b. Administer chlorpheniramine (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route. c. After a set pre-treatment time (e.g., 30 minutes for i.p.), place the mouse individually into the center of the arena. d. Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a defined period (e.g., 10-30 minutes).
-
Data Analysis: Compare the mean locomotor activity of the drug-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).
Protocol: Rotarod Test for Motor Coordination
Causality: The rotarod test assesses motor coordination, balance, and motor learning. CNS depressant drugs like chlorpheniramine are known to impair performance in this task.[14]
Methodology:
-
Animals: Use male Wistar rats or mice.
-
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.
-
Training Phase: a. On the day before the test, train the animals to stay on the rotarod at a constant, low speed (e.g., 5 rpm) for at least 60 seconds. Repeat this 2-3 times.
-
Testing Phase: a. On the test day, record a baseline latency to fall for each animal. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). b. Administer chlorpheniramine or vehicle. c. At the time of expected peak effect (e.g., 30-60 minutes post-injection), place the animal back on the rotarod and measure the latency to fall. A cut-off time (e.g., 300 seconds) is typically used.
-
Data Analysis: Compare the mean latency to fall for the drug-treated groups against the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Section 4: Conclusion and Future Directions
Chlorpheniramine serves as a robust and reliable pharmacological tool for probing the histaminergic system within the CNS. The protocols detailed herein provide a validated framework for its synthesis, in vitro characterization at the H1 receptor, and in vivo assessment of its neurological sequelae. By using this classic compound, researchers can effectively model the effects of H1 receptor blockade, providing a crucial benchmark for the development of new neurological drugs with intended or unintended actions on this system. Future studies could leverage chlorpheniramine in more complex behavioral models, such as those for learning and memory, or in conjunction with neuroimaging techniques to further delineate the role of histamine in higher-order cognitive functions.[5][7]
References
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Wikipedia. (2024). Chlorphenamine. [Link]
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Alonso, R., Galiano, S., Leal, M., et al. (2009). The H1 histamine receptor blocker, chlorpheniramine, completely prevents the increase in REM sleep induced by immobilization stress in rats. PubMed. [Link]
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Sanchez-Gonzalez, M. A., et al. (2021). In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2. Cureus. [Link]
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Okamura, N., Yanai, K., Higuchi, M., et al. (2000). Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine. British Journal of Pharmacology. [Link]
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Schwartz, J. C., Arrang, J. M., Garbarg, M., et al. (1996). Histamine Actions in the Central Nervous System. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Wikipedia. (2024). H1 antagonist. [Link]
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ResearchGate. (2015). Preparation and in vitro evaluation of chlorpheniramine maleate loaded microspheres. [Link]
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Nirmal, J., Babu, C. S., et al. (2018). Comparative CNS activities of chlorpheniramine maleate, ebastine, and fexofenadine in Swiss albino mice. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
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Medscape. (2024). Chlorpheniramine Dosing & Uses. [Link]
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Cetin, M., Dincel, A. S., & Saltadal, K. (2013). In Vitro and Ex Vivo Permeation Studies of Chlorpheniramine Maleate Gels Prepared by Carbomer Derivatives. PubMed. [Link]
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Simons, F. E. (1999). H1-receptor antagonists: safety issues. PubMed. [Link]
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Gpatindia. (2020). CHLORPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
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Jiang, W., Li, W., & Chen, Z. (2012). Role of Histamine and Its Receptors in Cerebral Ischemia. ACS Chemical Neuroscience. [Link]
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ResearchGate. (2015). Synthesis of chlorpheniramine maleate. [Link]
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PharmaCompass. (2024). CHLORPHENIRAMINE BASE | Drug Information. [Link]
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Carrillo-Mora, P., & Rios-Castaneda, C. (2000). The secondary effects of the antihistamine chlorpheniramine on the central nervous system. PubMed. [Link]
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Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the Nervous System. Physiological Reviews. [Link]
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e-Journal of Science & Technology. (2013). In vitro and Invivo Drug-Drug Interaction Study between Ketotifen Fumerate and Chlorpheniramine Maleate. [Link]
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Patsnap Synapse. (2024). What are H1 receptor antagonists and how do they work?. [Link]
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Drugs.com. (2025). Chlorpheniramine Uses, Side Effects & Warnings. [Link]
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Sakashita, M., et al. (2003). Differential cognitive effects of ebastine and (+)-chlorpheniramine in healthy subjects. British Journal of Clinical Pharmacology. [Link]
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ResearchGate. (2022). Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature. [Link]
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SciSpace. (2019). Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors. [Link]
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YouTube. (2018). Pharmacology of Histamine, Histamine receptors and Anti-histamine Drugs : Part 1. [Link]
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YouTube. (2025). Pharmacology of Chlorpheniramine. [Link]
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ResearchGate. (2007). Histamine, antihistamines, and the central nervous system. [Link]
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Wikipedia. (2024). Histamine. [Link]
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Application Notes & Protocols: A Framework for the Investigation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine as a Bidentate Ligand in Metal Complex Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document outlines a comprehensive framework for the synthesis, characterization, and application of metal complexes based on the novel chelating ligand, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. While direct literature on this specific ligand is emerging, its structure—featuring a pyridine nitrogen and a vicinal dimethylamino group—suggests significant potential for forming stable, five-membered chelate rings with a variety of transition metals. Drawing from established principles in coordination chemistry and analogous synthetic procedures for similar pyridine-amine ligands, this guide provides detailed, scientifically-grounded protocols. It serves as a robust starting point for researchers aiming to explore the catalytic and medicinal applications of metal complexes derived from this promising scaffold.
Introduction and Scientific Rationale
The design of novel ligands is a cornerstone of modern coordination chemistry, driving advancements in catalysis, materials science, and medicine. Pyridine-containing ligands are particularly noteworthy due to their versatile electronic properties and their established role in numerous FDA-approved drugs.[1][2] The proposed ligand, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (herein referred to as 'L'), combines two key donor moieties:
-
A pyridine ring , which acts as a neutral, monodentate ligand through its sp²-hybridized nitrogen atom. It can participate in π-backbonding, stabilizing metals in various oxidation states.[3][4]
-
An aliphatic ethylamine backbone with a terminal N,N-dimethylamino group, providing a sterically accessible and electron-rich sp³-hybridized nitrogen donor.
The juxtaposition of these two nitrogen donors at a 1,2- (vicinal) position allows 'L' to act as a potent N,N'-bidentate chelating agent. Chelation significantly enhances the thermodynamic stability of the resulting metal complex (the chelate effect) compared to coordination with two separate monodentate ligands. This stability is crucial for maintaining the structural integrity of the complex in biological systems or under catalytic reaction conditions.
The unique structure of 'L' suggests its metal complexes could find utility in several high-impact areas:
-
Asymmetric Catalysis: Chiral versions of this ligand could be employed in enantioselective transformations.
-
Medicinal Chemistry: Pyridine-based metal complexes have shown promise as anticancer and antimicrobial agents.[5] The chelated metal center can act as a scaffold to orient functional groups for specific biological interactions.
-
Bio-inorganic Chemistry: These complexes can serve as models for metalloenzyme active sites or as fluorescent probes for biological imaging.
This guide provides the necessary protocols to synthesize the ligand, form its metal complexes, and characterize the resulting compounds, thereby enabling a systematic exploration of their potential applications.
Proposed Synthesis of Ligand 'L'
The synthesis of vicinal diamines can be challenging.[6][7][8] A robust and logical approach to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine ('L') can be envisioned via a multi-step reductive amination pathway starting from commercially available 4-acetylpyridine. This method offers high potential for control over the introduction of the different amine functionalities.
Protocol 2.1: Synthesis of Ligand 'L'
This protocol follows a two-step reductive amination strategy.
Step 1: Synthesis of N1-(1-(pyridin-4-yl)ethyl)ethane-1,2-diamine (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1.0 eq) in methanol (5 mL per mmol of acetylpyridine).
-
Addition of Amine: To this solution, add ethylenediamine (1.1 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the flask in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Causality: NaBH₄ is a mild reducing agent that selectively reduces the C=N bond of the imine without affecting the pyridine ring. Portion-wise addition is critical to control the evolution of hydrogen gas.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the solution under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate product. Purification can be achieved via column chromatography on silica gel.
Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in formic acid (5.0 eq). Causality: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines using formic acid as the hydride source and formaldehyde as the carbon source.[9]
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 5.0 eq) to the flask.
-
Heating: Heat the reaction mixture to 100 °C under reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed. CO₂ evolution will be observed.
-
Work-up: Cool the reaction mixture to room temperature and basify by the careful addition of a saturated sodium hydroxide (NaOH) solution until the pH is >10.
-
Extraction & Purification: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ligand 'L' should be purified by vacuum distillation or column chromatography to yield the final product.
Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compounds. A[10][11][12][13] combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose for Ligand 'L' | Purpose for Metal Complex | Expected Observations / Key Data Points |
| ¹H & ¹³C NMR | Confirm structure and purity. | Confirm ligand coordination. | Ligand: Characteristic signals for pyridine and ethylamine protons; singlet for N(CH₃)₂. Complex: Shift in pyridine and ethylamine proton signals upon coordination. For paramagnetic complexes (e.g., Cu(II), high-spin Fe(II)), peaks will be broadened significantly. |
| FT-IR Spectroscopy | Identify key functional groups. | Observe shifts in vibrational modes upon coordination. | Ligand: C=N stretch of pyridine ring (~1590 cm⁻¹), N-H stretch (if intermediate), C-N stretches. Complex: A noticeable shift (typically 10-20 cm⁻¹) in the pyridine C=N stretching frequency is a strong indicator of coordination to the metal center. |
| Mass Spectrometry (ESI-MS) | Determine molecular weight. | Determine molecular weight of the complex cation. | Ligand: A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass. Complex: Peaks corresponding to fragments like [M(L)Cl]⁺ or [M(L)₂]²⁺, confirming the ligand-to-metal stoichiometry. |
| Elemental Analysis (CHN) | Determine empirical formula and confirm purity. | Confirm bulk purity and ligand-to-metal ratio. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | Not applicable for a liquid/oil. | Provide definitive 3D molecular structure. | Unambiguously determines bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions in the solid state. |
| UV-Vis Spectroscopy | Characterize electronic transitions (π→π*). | Characterize ligand-to-metal charge transfer (LMCT) or metal-centered (d-d) transitions. | New absorption bands in the visible region upon complexation are indicative of d-d transitions (for colored complexes) or charge transfer bands. |
| Magnetic Susceptibility | Not applicable. | Determine the number of unpaired electrons and the spin state of the metal center. | Distinguishes between diamagnetic (e.g., Zn(II), low-spin Ni(II)) and paramagnetic (e.g., Cu(II), high-spin Co(II)) complexes. |
Potential Applications and Future Directions
The true value of synthesizing these novel complexes lies in the exploration of their functional properties. Based on analogous systems, the following areas represent promising avenues for investigation.
Catalysis
Bidentate N,N ligands are integral to modern catalysis. C[14][15][16]omplexes of 'L' could be screened as catalysts in a variety of organic transformations:
-
Cross-Coupling Reactions: Nickel and Palladium complexes are workhorses in C-C and C-N bond formation. The electronic properties of the pyridine ring and the steric bulk of the dimethylamino group can be tuned to influence catalytic activity and selectivity.
-
Polymerization: Iron and Cobalt complexes with pyridine-amine ligands have been investigated for olefin polymerization.
-
Hydrogenation/Transfer Hydrogenation: Ruthenium and Iridium complexes are often active in hydrogenation reactions.
Medicinal and Biological Applications
The incorporation of a metal center can impart unique biological activities not observed for the free ligand. *[5][17] Anticancer Agents: Many metal complexes exhibit cytotoxicity through mechanisms like DNA binding or the generation of reactive oxygen species (ROS). The lipophilicity and structural features of 'L' could facilitate cellular uptake.
-
Antimicrobial Agents: Copper and Silver complexes, in particular, are known for their broad-spectrum antimicrobial properties. *[5] Fluorescent Imaging: Complexes with fluorescent metals (e.g., Zn(II), Ru(II)) could be developed as probes for cellular imaging, leveraging the pyridine moiety's intrinsic spectroscopic properties.
Conclusion
The ligand 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents an accessible and highly promising building block for coordination chemistry. Its predicted ability to form stable N,N'-bidentate chelate structures with a wide range of metals opens the door to new families of complexes with significant potential. The detailed protocols and characterization framework provided herein offer researchers a clear and scientifically rigorous path to synthesizing these compounds and systematically exploring their catalytic and medicinal properties. This foundational work is expected to catalyze further innovation in the design of functional metal-based systems.
References
This list is compiled from sources providing foundational knowledge and analogous procedures relevant to the proposed framework.
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
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Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. Available at: [Link]
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Transition metal pyridine complexes. Wikipedia. Available at: [Link]
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12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
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Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]
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Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. MDPI. Available at: [Link]
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(PDF) Synthesis and Characterization of Some Metal Complexes with New Ligand(C 15 H 10 N 4 O 7 SCl) & Theoretical Treatment. ResearchGate. Available at: [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. Available at: [Link]
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SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BIOLOGICAL APPLICATIONS. N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. Available at: [Link]
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Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. ResearchGate. Available at: [Link]
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Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI. Available at: [Link]
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Metal complexes derived from bidentate ligands: Synthesis, catalytic and biological applications. ResearchGate. Available at: [Link]
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Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed. Available at: [Link]
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Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. National Center for Biotechnology Information. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
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Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Center for Biotechnology Information. Available at: [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]
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Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. Journal of Chemical Education. Available at: [Link]
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Synthesis of 1,2-diamines. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α -... PubMed Central. Available at: [Link]
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Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. International Journal of Advanced Research. Available at: [Link]
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Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers. Available at: [Link]
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Comprehensive Analytical Characterization of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: Application Notes and Protocols
Abstract
This document provides a comprehensive suite of analytical methodologies for the characterization of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. As a key building block in pharmaceutical research, particularly for agents targeting neurological disorders, ensuring its identity, purity, and quality is paramount.[1] This guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols for chromatographic and spectroscopic analysis. The methodologies are grounded in established principles and validated according to international standards to ensure scientific integrity and reliable results.
Introduction: The Analytical Imperative
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a structurally unique molecule featuring a pyridine moiety, a tertiary amine, and a primary amine.[1] This combination of functional groups makes it a valuable intermediate in the synthesis of complex, biologically active compounds.[1] The pyridine ring is a prevalent scaffold in a multitude of FDA-approved drugs, particularly kinase inhibitors used in oncology.[2] The presence of multiple basic nitrogen atoms necessitates carefully designed analytical methods to achieve accurate and robust characterization.
The objective of this guide is to provide an integrated analytical workflow that addresses:
-
Identity Confirmation: Unambiguously verifying the chemical structure.
-
Purity Assessment: Quantifying the analyte and detecting any process-related impurities or degradation products.
-
Quality Control: Establishing a reliable framework for routine analysis in a regulated environment.
All protocols are presented with an emphasis on the scientific rationale behind methodological choices and are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-(Dimethylamino)-2-(pyridin-4-yl)ethan-1-amine | - |
| CAS Number | 933735-18-3 | [1] |
| Molecular Formula | C₉H₁₅N₃ | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Chemical Structure | ![]() | - |
Chromatographic Methods for Purity and Quantification
Chromatography is the cornerstone of purity analysis, allowing for the separation of the main compound from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. The presence of multiple basic amine groups in the target analyte can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual acidic silanols. To counteract this, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is incorporated into the mobile phase. This protonates the amine groups, ensuring a consistent positive charge and minimizing undesirable secondary interactions, resulting in sharp, symmetrical peaks. UV detection is highly effective due to the strong chromophore of the pyridine ring.[5]
Detailed Protocol:
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A summary of the recommended HPLC parameters is provided in Table 2.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Formic acid acts as an ion-pairing agent and pH modifier to ensure good peak shape for amines.[6] |
| Gradient | 5% B to 60% B over 20 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring exhibits strong absorbance at this wavelength.[5] |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable for use if it meets the criteria outlined by pharmacopeias such as the USP.[7][8]
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method. For potency (assay), compare the peak area of the sample to that of the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Principle and Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The target analyte contains polar N-H and N-R groups, which can lead to poor chromatographic performance and thermal instability.[9] Derivatization is therefore essential to improve volatility and thermal stability. Silylation, which replaces active hydrogens with a nonpolar trimethylsilyl (TMS) group, is a common and effective strategy.[9]
Detailed Protocol:
-
Derivatization (Silylation):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of an anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
A summary of the recommended GC-MS parameters is provided in Table 3.
-
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph with a mass selective detector. | Standard for separation and identification. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of derivatized compounds.[10] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates the derivatized analyte from solvent and by-products. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-500 | Covers the expected mass of the derivatized molecule and its fragments. |
-
Data Analysis:
-
Identify the peak corresponding to the di-silylated analyte by its mass spectrum.
-
Confirm the identity by matching the obtained spectrum with a reference or by interpreting the fragmentation pattern.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, serving as a definitive tool for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. The chemical shifts are highly sensitive to the electronic environment, which is influenced by the electron-withdrawing pyridine ring and the nitrogen atoms.[11][12]
Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
-
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region. Protons ortho to the nitrogen (H-2, H-6) are typically downfield due to the nitrogen's deshielding effect, while meta protons (H-3, H-5) are slightly more upfield. In a 4-substituted pyridine, these will appear as two distinct doublets.
-
Methine Proton (-CH-): The proton on the chiral carbon will be a multiplet, coupled to the adjacent -CH₂- group.
-
Methylene Protons (-CH₂-): These protons adjacent to the primary amine and the chiral center will appear as a complex multiplet.
-
N,N-Dimethyl Protons (-N(CH₃)₂): This will be a sharp singlet, as the six protons are chemically equivalent.
-
Amine Protons (-NH₂): Will appear as a broad singlet; its chemical shift can be variable and it may exchange with D₂O.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet (d) | Deshielded by adjacent aromatic nitrogen.[13] |
| Pyridine H-3, H-5 | 7.2 - 7.4 | Doublet (d) | Standard aromatic region for pyridine meta protons.[13] |
| Methine (-CH-) | 3.5 - 3.8 | Triplet (t) or DD | Adjacent to electron-withdrawing groups (pyridine, NMe₂). |
| Methylene (-CH₂NH₂) | 2.8 - 3.1 | Multiplet (m) | Adjacent to primary amine and chiral center. |
| N,N-Dimethyl (-N(CH₃)₂) | 2.2 - 2.4 | Singlet (s) | Shielded alkyl protons attached to nitrogen. |
| Primary Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | Variable shift, subject to concentration and solvent effects. |
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H spectrum and assign peaks based on chemical shift, multiplicity, and integration values.
Mass Spectrometry (MS)
Principle and Rationale: Mass spectrometry provides the molecular weight of the analyte and, through fragmentation, clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic molecules like amines, as it typically produces a strong protonated molecular ion ([M+H]⁺).[14]
Expected ESI-MS Results:
-
Molecular Ion: A prominent peak at m/z 166.13, corresponding to [C₉H₁₅N₃ + H]⁺.
-
Key Fragmentation: Fragmentation in amines is often initiated by cleavage of the C-C bond alpha to a nitrogen atom (α-cleavage), as this leads to a stable, resonance-stabilized cation.[15][16]
-
Loss of the dimethylamino group: Cleavage between the chiral carbon and the N,N-dimethylamino group.
-
Cleavage of the ethylamine side chain: A characteristic fragment for pyridin-4-yl-methanaminium type structures.
-
Protocol:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water with 0.1% formic acid.
-
Infuse the solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-300.
-
Identify the [M+H]⁺ peak to confirm the molecular weight.
Integrated Analytical Workflow and Validation
A robust characterization relies on an integrated approach where techniques provide complementary information. The following workflow ensures comprehensive analysis and data integrity.
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- 16. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
purification techniques for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
An In-Depth Guide to the Purification of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine for Pharmaceutical Research and Development
As a Senior Application Scientist, this document provides a detailed guide on the . This compound is a critical building block in pharmaceutical research, particularly in the synthesis of molecules targeting neurological disorders.[1] Achieving high purity is paramount to ensure the reliability of experimental data and the safety and efficacy of downstream applications. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively.
Compound Profile and Physicochemical Properties
Understanding the inherent properties of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is the foundation for selecting an appropriate purification strategy. The molecule possesses three nitrogen atoms, each with distinct basicity: a tertiary aliphatic amine (N,N-dimethylamino), a primary aliphatic amine (ethylamine), and a pyridine ring nitrogen. This polybasic nature is the key determinant of its behavior during purification.
| Property | Value | Source |
| CAS Number | 933735-18-3 | [1] |
| Molecular Formula | C₉H₁₅N₃ | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Structure | A pyridine moiety linked to an ethylamine backbone with a terminal N,N-dimethylamino group. | [1] |
| Boiling Point | Estimated to be high; requires vacuum for distillation (based on analogs like 2-(2-Pyridyl)ethylamine, bp 92-93 °C/12 mmHg).[2] | N/A |
| Basicity (pKa) | Expected to have multiple pKa values corresponding to the three nitrogen atoms. The pyridine nitrogen is less basic than the aliphatic amines. | N/A |
| Solubility | Likely soluble in water and polar organic solvents. | [3] |
| Storage | Recommended storage at 0-8°C.[1] | N/A |
Common Impurities in Synthesis
The purity of the final compound is dictated by the synthetic route employed. Impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Common synthetic pathways for substituted amines may introduce the following impurities:
-
Starting Materials: Unreacted precursors such as 4-vinylpyridine, dimethylamine, or related synthons.
-
Over-alkylation Products: Reaction of the primary amine with the alkylating agent can lead to secondary amine impurities.[4][5]
-
Side-Chain Rearrangement Products: Isomeric impurities may form under certain reaction conditions.[6]
-
Solvents and Reagents: Residual solvents or coupling agents used in the synthesis.
-
Degradation Products: Amines can be susceptible to oxidation or degradation, especially if not stored properly.[7]
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often necessary.
Caption: Decision workflow for selecting the appropriate purification technique.
Detailed Application Notes and Protocols
Protocol 1: Flash Column Chromatography
This technique is ideal for small-scale purification (< 5g) and for separating compounds with similar polarities. It leverages the differential partitioning of components between a stationary phase and a mobile phase.[8][9]
Causality and Scientific Integrity: The stationary phase, silica gel, is acidic. Basic compounds like amines can interact strongly, leading to peak tailing and poor separation. To mitigate this, a small amount of a competitive base (triethylamine) is added to the mobile phase.[10][11] This deactivates the acidic silanol groups, ensuring a symmetric peak shape and improved resolution.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. A typical starting eluent is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5), with 0.5-1% triethylamine added.
-
Column Packing: Pack a glass column with the silica gel slurry. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the chosen solvent system. Apply positive pressure (flash chromatography) to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.3 in the chosen eluent system for optimal separation.[10]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Vacuum Distillation
This method is highly effective for larger-scale purification and for removing non-volatile impurities (like salts) or compounds with significantly different boiling points.[12][13] Given that many substituted ethylamines can be purified by distillation under reduced pressure, this is a viable approach.[14]
Causality and Scientific Integrity: High-boiling amines can decompose at their atmospheric boiling points.[15] Applying a vacuum lowers the boiling point, allowing the compound to distill at a lower, non-destructive temperature. This protocol is self-validating by monitoring the distillation temperature and pressure; a stable boiling point indicates the collection of a pure fraction.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head (or a Vigreux column for better separation), a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer).
-
Drying (Optional but Recommended): If water is present, consider pre-treating the crude material with a drying agent like sodium hydroxide or potassium hydroxide pellets and performing a preliminary distillation, as is common for purifying pyridine.[16][17]
-
Distillation: Place the crude amine in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction when the temperature and pressure stabilize at the compound's boiling point. The degradation products and non-volatile salts will remain in the distillation flask.[7][18]
-
Termination: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of residues. Release the vacuum carefully before turning off the pump.
Protocol 3: Acid-Base Extraction
This is a powerful workup and purification technique that exploits the basicity of the target compound to separate it from neutral or acidic impurities.[19]
Causality and Scientific Integrity: The amine groups are basic and will be protonated in an acidic aqueous solution (e.g., pH < 2), forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer deprotonates the amine salt, regenerating the free base, which can then be extracted back into an organic solvent.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash Neutral Impurities: Combine the acidic aqueous layers and wash with the organic solvent one more time to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).
-
Back-Extraction: Extract the deprotonated amine back into a fresh portion of organic solvent. Repeat the extraction 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Protocol 4: Crystallization via Salt Formation
For achieving the highest level of purity, particularly for pharmaceutical applications, crystallization is the gold standard. Forming a salt of the amine often yields a highly crystalline solid that can be purified by recrystallization.
Causality and Scientific Integrity: The target molecule can form salts with various organic or inorganic acids. Co-crystallization with acids like succinic acid is a known method for purifying and characterizing aminopyridines.[20][21] The ordered lattice of a crystal excludes impurities, leading to a significant increase in purity with each recrystallization step.
Experimental Protocol:
-
Salt Formation: Dissolve the purified amine (from one of the above methods) in a suitable solvent (e.g., isopropanol, ethanol, or acetone). In a separate flask, dissolve a stoichiometric amount of a suitable acid (e.g., succinic acid, fumaric acid, or HCl in ether) in the same solvent.
-
Precipitation: Slowly add the acid solution to the amine solution with stirring. The salt may precipitate immediately or upon cooling.
-
Recrystallization: Collect the crude salt by filtration. Dissolve the salt in a minimal amount of a hot solvent or solvent mixture. Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce the formation of well-defined crystals.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Free-Basing (Optional): If the free amine is required, the purified salt can be dissolved in water and subjected to the basification and back-extraction steps described in Protocol 3.
Purity Assessment
Post-purification, the purity must be rigorously assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and helps identify any structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21885, 2-Dimethylaminopyridine. [Link]
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Sciencemadness Discussion Board. Stability of amines. [Link]
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MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
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ACS Publications. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
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Taylor & Francis Online. Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. [Link]
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Moravek. How Is Chromatography Used for Purification?. [Link]
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Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
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ResearchGate. Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis | Request PDF. [Link]
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ResearchGate. Distillation and concentration process design for removal of heat stable salts in amine solution. [Link]
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National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
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Veeprho. 4-(3-(Dimethylamino)-1-(pyridin-2-yl)propyl)-N,N-dimethylaniline. [Link]
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Cheresources.com Community. Vacuum Distillation For Amine Regeneration. [Link]
- Google Patents.
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Chemistry LibreTexts. 24.6 Synthesis of Amines. [Link]
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University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
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Application Notes and Protocols: 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of the chiral diamine, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, as a versatile building block for the development of novel catalysts for asymmetric synthesis. While direct catalytic applications of this specific molecule are not yet extensively documented, its structural motifs—a chiral 1,2-diamine backbone and a 4-pyridyl moiety—are hallmarks of highly successful ligand and organocatalyst classes. This document provides a comprehensive overview of its potential applications by drawing parallels with well-established catalytic systems. Detailed protocols for representative reactions, mechanistic insights, and strategies for catalyst design are presented to guide researchers in harnessing the potential of this and related chiral diamines.
Introduction: The Promise of a Chiral Diamine Scaffold
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts, both organometallic and metal-free, are instrumental in achieving high levels of stereocontrol. Among the myriad of successful catalyst scaffolds, those incorporating chiral vicinal diamines have proven to be exceptionally versatile and effective.[1][2] These motifs can coordinate to metal centers to create a defined chiral environment or act as bifunctional organocatalysts.
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine presents a compelling scaffold for asymmetric catalysis. It integrates several key features:
-
A Chiral Center: The stereogenic center alpha to the pyridine ring is poised to induce enantioselectivity.
-
Vicinal Diamine Moiety: The two nitrogen atoms—a tertiary amine and a primary amine—can act as a bidentate ligand for a wide range of transition metals.
-
Pyridyl Group: The pyridine nitrogen is a classic Lewis basic site and can also participate in catalysis, either through metal coordination or by mimicking the nucleophilic catalysis of 4-(Dimethylamino)pyridine (DMAP).
Given these features, this molecule is a prime candidate for development into both chiral ligands for metal-catalyzed reactions and derivatives for organocatalysis. This guide will explore these potential applications, providing both the theoretical framework and practical protocols based on analogous, high-performing systems.
Proposed Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
While various synthetic routes can be envisioned, a plausible and modular approach starting from 4-acetylpyridine is outlined below. This proposed pathway allows for the introduction of chirality via an asymmetric reduction or resolution step.
Sources
reaction of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine with electrophiles
An Application Guide to the Selective Functionalization of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine with Electrophiles
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a compound of significant interest in pharmaceutical and chemical research. Its structure, featuring a pyridine ring linked to a diamine side chain, presents a unique scaffold for the synthesis of biologically active molecules, particularly those targeting neurological disorders.[1] The synthetic utility of this molecule is largely defined by the reactivity of its three distinct nitrogen centers, each possessing a lone pair of electrons and thus the potential for nucleophilic attack on electrophiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reaction of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine with common electrophiles. We will delve into the electronic and steric factors that govern reaction selectivity, offer field-proven protocols for controlled N-alkylation and N-acylation, and explain the mechanistic rationale behind these procedures. Our goal is to equip researchers with the predictive understanding and practical knowledge required to leverage this versatile building block in their synthetic endeavors.
Part 1: The Theoretical Framework—Predicting Reaction Selectivity
The core challenge in the chemistry of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine lies in controlling which of its three nitrogen atoms engages with an incoming electrophile. A thorough understanding of the molecule's structural nuances is paramount for predicting and achieving the desired chemical transformation.
Analysis of the Nucleophilic Centers
The molecule contains three potential sites for electrophilic attack, each with distinct electronic and steric properties.
Caption: Nucleophilic centers in 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
-
The Primary Amine (N-prim): An sp³-hybridized nitrogen that is the least sterically encumbered of the three. It is a potent nucleophile, particularly towards acylating agents.
-
The Tertiary Amine (N-tert): An sp³-hybridized nitrogen that is also a strong base and nucleophile. However, its reactivity is tempered by the steric bulk of the two methyl groups and the adjacent chiral center.
-
The Pyridine Nitrogen (N-Py): An sp²-hybridized nitrogen embedded within an aromatic ring. While the electron-donating side chain increases its electron density compared to unsubstituted pyridine, its nucleophilicity is generally lower than the aliphatic amines.
Causality of Selectivity: Lessons from Analogous Systems
The predictable selectivity of reactions involving this substrate can be understood by examining simpler, related structures. The alkylation of 4-(dimethylamino)pyridine (DMAP) provides a classic example of electronically controlled reactivity. In DMAP, the lone pair of the exocyclic dimethylamino group is in direct resonance with the aromatic ring, which significantly increases the electron density and nucleophilicity of the endocyclic (pyridine) nitrogen.[2][3] Consequently, alkylation of DMAP occurs exclusively at the pyridine nitrogen.[2]
Conversely, in 4-(dimethylaminomethyl)pyridine (DMAMP), a methylene (-CH₂-) spacer insulates the dimethylamino group from the pyridine ring, preventing resonance.[2] This electronic "disconnection" renders the side-chain amino group more nucleophilic, and alkylation occurs exclusively at this site.[2]
Our target molecule, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, has an ethyl spacer separating the amino groups from the ring. This spacer prevents resonance stabilization, meaning the reaction patterns will more closely resemble those of DMAMP than DMAP. Therefore, we can confidently predict that electrophilic attack will preferentially occur on the more nucleophilic and accessible side-chain amines rather than the pyridine nitrogen. The choice between the primary and tertiary amine will then be dictated by a combination of steric hindrance and the nature of the electrophile.
Part 2: Application Protocols and Mechanistic Discussion
This section provides detailed, self-validating protocols for the selective functionalization of the primary amine group, which is the most common and predictable reaction pathway for both acylation and many alkylation reactions.
Workflow Overview: A Generalized Approach
A systematic workflow is critical for success. The following diagram outlines the key stages of a typical reaction, from setup to final analysis.
Caption: Standard experimental workflow for electrophilic reactions.
Protocol 1: Selective N-Acylation of the Primary Amine
Objective: To synthesize an N-acyl derivative (amide) by selectively targeting the primary amine. This is a crucial transformation for installing protecting groups or introducing new functional moieties.
Mechanistic Rationale: The primary amine is both highly nucleophilic and the least sterically hindered site, making it the overwhelming favorite for attack by reactive acylating agents like acyl chlorides or anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. An auxiliary base, such as triethylamine (TEA), is required to neutralize the HCl or carboxylic acid byproduct, preventing protonation of the substrate which would render it unreactive. While the substrate itself contains basic nitrogens, using an external non-nucleophilic base ensures the substrate remains available for reaction.
Step-by-Step Methodology:
-
Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.0 eq).
-
Dissolve the substrate in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1-0.2 M concentration).
-
Add triethylamine (TEA, 1.2 eq) to the solution.
-
-
Reaction:
-
Cool the flask to 0 °C using an ice-water bath.
-
Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise via syringe over 5-10 minutes. Causality Note: Slow, cooled addition is critical to control the exotherm of the reaction and minimize potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should have a higher Rf than the polar starting material. A typical mobile phase is DCM/Methanol (e.g., 95:5 v/v) with 1% TEA.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in DCM (containing 1% TEA to prevent product streaking) to afford the pure amide.
-
-
Characterization (Self-Validation):
-
¹H NMR: Expect the disappearance of the two protons corresponding to the primary -NH₂ group and the appearance of a single, broad amide N-H proton signal (typically δ 7-9 ppm). The adjacent -CH₂- group will show a downfield shift.
-
IR Spectroscopy: Look for a strong characteristic amide C=O stretch around 1650 cm⁻¹.
-
Mass Spectrometry: Confirm the expected molecular weight of the acylated product.
-
Protocol 2: Selective Mono-N-Alkylation of the Primary Amine
Objective: To synthesize a secondary amine derivative by selectively adding an alkyl group to the primary amine.
Mechanistic Rationale: As with acylation, the primary amine is the most likely initial site of attack for alkyl halides due to its superior accessibility. However, controlling the reaction to prevent over-alkylation (formation of a tertiary amine and then a quaternary salt) is a key challenge. The protocol below uses a slight excess of the starting diamine relative to the electrophile to statistically favor mono-alkylation.
Step-by-Step Methodology:
-
Preparation:
-
To a dry, round-bottom flask under an inert atmosphere, add 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.5 eq). Causality Note: Using an excess of the starting material is a standard technique to minimize the chance of the mono-alkylated product reacting a second time.
-
Dissolve the substrate in a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.
-
-
Reaction:
-
Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir for 4-16 hours. Causality Note: Alkylation is slower than acylation and often requires heating to proceed at a reasonable rate.
-
-
Monitoring (Self-Validation):
-
Monitor by TLC (as described in Protocol 1) to observe the consumption of the alkyl halide and the formation of a new, less polar spot corresponding to the product.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the inorganic base (K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Re-dissolve the residue in DCM and wash with water to remove any remaining salts and unreacted starting material.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel.
-
-
Characterization (Self-Validation):
-
¹H NMR: The primary -NH₂ signal will be replaced by a single secondary -NH- signal. New signals corresponding to the added alkyl group will be present.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the starting material plus the added alkyl group.
-
Summary of Expected Reactivity
The following table summarizes the predicted major product for the reaction of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine with common electrophiles under kinetically controlled conditions.
| Electrophile Class | Specific Example | Predicted Site of Reaction | Rationale |
| Acyl Halides | Acetyl Chloride (CH₃COCl) | Primary Amine (N-prim) | Highest nucleophilicity and least steric hindrance. |
| Acid Anhydrides | Acetic Anhydride ((CH₃CO)₂O) | Primary Amine (N-prim) | Same as acyl halides; very rapid reaction. |
| Alkyl Halides | Benzyl Bromide (BnBr) | Primary Amine (N-prim) | Least sterically hindered nucleophilic site. |
| Sulfonyl Halides | Tosyl Chloride (TsCl) | Primary Amine (N-prim) | Forms a stable sulfonamide; highly selective for the primary amine. |
| Isocyanates | Phenyl Isocyanate (PhNCO) | Primary Amine (N-prim) | Forms a urea derivative; highly selective for the primary amine. |
References
-
The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment . ValpoScholar, Valparaiso University. [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism . Organic Chemistry Portal. [Link]
-
The DMAP-Catalyzed Acetylation of Alcohols--a Mechanistic Study (DMAP = 4-(dimethylamino)pyridine) . PubMed, National Library of Medicine. [Link]
-
Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation? . ResearchGate. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study . ScholarWorks @ UTRGV, The University of Texas Rio Grande Valley. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Welcome to the technical support guide for the synthesis and optimization of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, mastering its synthesis is crucial for advancing research and development.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and frequently asked questions, ensuring you can navigate the complexities of your experiments with confidence.
Synthetic Strategy Overview
The most common and efficient laboratory-scale synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine involves a direct asymmetric reductive amination (DARA) of a suitable ketone precursor. This one-pot reaction combines a ketone, an amine source, and a reducing agent, often in the presence of a catalyst, to form the target amine.
A logical and widely applicable starting material is 4-acetylpyridine. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the final product. The choice of reagents and conditions is critical for achieving high yield and purity.
Below is a general workflow for this synthetic approach.
Caption: General workflow for the synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Q1: What is the most effective synthetic route for this compound?
A1: Direct asymmetric reductive amination of 4-acetylpyridine is a highly effective route. This method is often preferred due to its atom economy and the ability to establish the chiral center in a single step. Catalytic systems, particularly those based on Ruthenium or Iridium, have shown excellent performance in terms of yield and enantioselectivity for the reductive amination of pyridyl ketones.[2][3]
Q2: Which reducing agent is most suitable for this reaction?
A2: The choice of reducing agent is critical and depends on the catalyst and other reaction conditions. Common choices include:
-
Sodium Cyanoborohydride (NaBH3CN): Effective but toxic. Its reduced reactivity at neutral pH allows for the formation of the imine/enamine intermediate before reduction.
-
Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH3CN, often used for sensitive substrates.
-
H₂ Gas: Used in catalytic hydrogenation, often with catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C). This method requires specialized equipment for handling hydrogen gas.[4]
-
Formic Acid or Ammonium Formate: Serve as both a hydrogen source and an ammonium source in transfer hydrogenation reactions, which are often catalyzed by Iridium or Ruthenium complexes.[5]
Q3: How should I handle and store the final product?
A3: 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is an amine and should be handled with appropriate care. Amines can be corrosive and may cause skin and eye irritation.[6] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (0-8°C) to prevent degradation.[1]
Q4: What are the key safety precautions for this synthesis?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reagents, like sodium cyanoborohydride, are highly toxic and should be handled with extreme caution. The final product, like many amines, can be irritating or corrosive. Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[7][8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
1. Incomplete Imine/Enamine Formation: The first step of the reaction is the formation of a C=N bond, which is often the rate-limiting step.
- Cause: The presence of excess water can hinder the dehydration step required for imine formation. Additionally, the pKa of the amine and the pH of the reaction are crucial. For pyridyl substrates, which can be unreactive, ensuring optimal conditions for this step is key.[10]
- Solution:
- Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water.[10]
- pH Control: The reaction is often acid-catalyzed. A common approach is to use an acetic acid/acetate buffer system.[10] However, be mindful that the pyridine nitrogen in your substrate and product can also be protonated, affecting reactivity. Careful pH monitoring can be beneficial.
- Lewis Acids: Consider adding a catalytic amount of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, to promote imine formation.[10]
2. Inefficient Reduction: The reduction of the imine intermediate may be slow or incomplete.
- Cause: The chosen reducing agent may not be potent enough, or the catalyst may be inactive.
- Solution:
- Screen Reducing Agents: If using a mild reducing agent like NaBH₃CN, consider switching to a more reactive one like NaBH₄ (though this may require pre-formation of the imine).
- Catalyst Choice: For difficult reductions, highly active catalysts are necessary. Iridium and Ruthenium-based catalysts are often more effective than traditional Pd/C or Pt/C for this type of transformation.[2][3] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
3. Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
- Cause: A common side reaction is the reduction of the ketone starting material to the corresponding alcohol. This occurs if the reduction of the carbonyl group is faster than the formation and reduction of the imine.
- Solution:
- Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor imine formation over ketone reduction.
- Catalyst Selection: Some catalysts have better selectivity for the imine over the ketone. For example, certain Iridium catalysts can be tuned to minimize alcohol byproduct formation.[2]
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low yields in the reductive amination reaction.
Q: I am observing a significant amount of the alcohol byproduct. How can I suppress this?
A: Formation of the corresponding alcohol (1-(pyridin-4-yl)ethanol) is a common competitive pathway.
-
Mechanism: This occurs when the reducing agent directly reduces the ketone carbonyl group before it can react with the amine source to form the imine.
-
Solutions:
-
Two-Step, One-Pot Procedure: First, allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the ketone starting material by TLC or LC-MS. This temporal separation of the two reaction steps can significantly reduce alcohol formation.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is less reactive towards ketones at neutral or slightly acidic pH compared to sodium borohydride (NaBH₄), making it a better choice for one-pot reductive aminations.
-
Catalyst Selection: Certain catalysts exhibit high chemoselectivity for the imine intermediate. For instance, specific iridium picolinamide catalysts have been designed to minimize alcohol byproducts in reactions with electron-deficient substrates like pyridyl ketones.[2]
-
Q: The purification of my final product is difficult due to its high polarity. What is the best purification strategy?
A: The basic nitrogen atoms in 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine make it quite polar and prone to streaking on silica gel.
-
Strategy 1: Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH > 10.
-
Extract the deprotonated amine product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Strategy 2: Strong Cation Exchange (SCX) Chromatography:
-
SCX is a highly effective method for purifying basic compounds.
-
Load the crude product onto an SCX cartridge (pre-conditioned according to the manufacturer's instructions).
-
Wash the cartridge with a non-basic solvent (e.g., methanol) to elute neutral and acidic impurities.
-
Elute the desired amine product using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).
-
Evaporate the solvent to yield the purified product.
-
Experimental Protocols
Protocol 1: Direct Asymmetric Reductive Amination using a Ruthenium Catalyst
This protocol is adapted from methodologies for the direct reductive amination of pyridyl ketones.[3]
-
Reaction Setup: To an oven-dried reaction vessel, add 4-acetylpyridine (1.0 mmol), ammonium trifluoroacetate (1.5 mmol), and Ru(OAc)₂((S)-binap) (0.01 mmol, 1 mol%).
-
Solvent Addition: Purge the vessel with an inert gas (argon or nitrogen) and add a degassed solvent, such as methanol or ethanol (5 mL).
-
Reduction: Pressurize the vessel with H₂ gas (5-10 bar) or add a hydrogen source like formic acid (2.0 mmol).
-
Reaction: Stir the mixture at 60-80°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully vent the excess pressure. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Follow the purification strategy outlined in the troubleshooting section (acid-base extraction or SCX chromatography).
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Ru(OAc)₂((S)-binap) | H₂ or HCOOH/NEt₃ | 60-80°C, 12-24h | High enantioselectivity for pyridyl ketones[3] | Requires pressure equipment for H₂ |
| Cp*Ir-Picolinamide | Ammonium Formate | 40-60°C, 8-16h | High activity, good for primary amines[5] | Catalyst synthesis can be complex |
| Pt Nanowires | H₂ | 40-80°C, 1 bar H₂ | High activity under mild conditions[4] | May have lower functional group tolerance |
| Pd/C | H₂ | RT-50°C, 1-5 bar H₂ | Readily available, cost-effective | Can be less selective, potential for over-reduction |
References
-
Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia. - ResearchGate. [Link]
-
New Catalysts for Reductive Amination - Kanto Chemical Co., Inc. [Link]
-
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915 | Organic Process Research & Development - ACS Publications. [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines | Organic Letters - ACS Publications. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. [Link]
-
2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem. [Link]
-
4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Welcome to the technical support center for the synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information is structured to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles.
The synthesis of this and similar molecules is most commonly achieved via a one-pot reductive amination of a carbonyl compound, in this case, 4-acetylpyridine, with dimethylamine.[1][2] This process involves the formation of an intermediate iminium ion, which is then reduced to the final amine product. While efficient, this reaction is sensitive to conditions and can lead to several side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of 4-acetylpyridine can stem from several factors. A systematic approach is best for diagnosis.
-
Inefficient Iminium Ion Formation: The first step is the condensation of 4-acetylpyridine and dimethylamine to form an iminium ion.[2] This equilibrium can be unfavorable.
-
Causality: The reaction is reversible and requires the removal of water to drive it forward.[1] Insufficient removal or improper pH can stall the reaction at this stage. The optimal pH for imine formation is typically mildly acidic (around 4-5), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4] However, if the pH is too low, the amine nucleophile (dimethylamine) will be protonated, rendering it non-nucleophilic.[4]
-
Solution:
-
pH Control: Ensure the reaction medium is buffered to a pH between 4 and 6. Acetic acid is a common and effective choice.
-
Dehydration: If the reaction is run in two steps, use a dehydrating agent like magnesium sulfate or a Dean-Stark apparatus to remove water and drive the equilibrium towards the iminium ion. For one-pot reactions, the choice of solvent and temperature can influence this equilibrium.
-
-
-
Over-Reduction of the Starting Material: The reducing agent may be reducing the 4-acetylpyridine to the corresponding alcohol, 1-(pyridin-4-yl)ethanol, faster than it reduces the iminium ion.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions.[3][4] If the rate of ketone reduction is competitive with iminium ion formation and reduction, a significant portion of your starting material will be converted to the alcohol byproduct.
-
Solution: Use a milder, iminium-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN)[2][4] or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are less reactive towards ketones at neutral or mildly acidic pH but readily reduce the protonated iminium intermediate.[1][5]
-
-
Alternative Synthesis Route - Eschweiler-Clarke Conditions: If you are performing a methylation of a primary amine precursor using formaldehyde and formic acid (Eschweiler-Clarke reaction), low yields can occur.[6][7]
-
Causality: This reaction can be sensitive to steric hindrance and the electronic properties of the amine.[8] Incomplete reaction can leave starting material or the mono-methylated intermediate.
-
Solution: Ensure an excess of both formaldehyde and formic acid is used.[9] The reaction often requires heating (e.g., 80-100 °C) for an extended period to go to completion.[9]
-
Q2: My final product is impure. What are the common side products and how can I remove them?
A2: The most common impurities are the alcohol byproduct from ketone reduction and residual starting materials.
-
Side Product Identification:
-
1-(pyridin-4-yl)ethanol: This is formed by the direct reduction of the 4-acetylpyridine starting material.[3]
-
4-acetylpyridine: Unreacted starting material.
-
N-methyl-2-(pyridin-4-yl)ethanamine: If starting from 2-(pyridin-4-yl)ethanamine and performing a methylation, this would be the mono-methylated intermediate.
-
-
Purification Strategy:
-
Causality: The desired product is a tertiary amine, making it basic. The main impurity, the alcohol, is neutral. Unreacted ketone is weakly basic. This difference in basicity is the key to an effective purification.
-
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral alcohol impurity will remain in the organic layer.
-
Separate the layers. The organic layer containing the neutral impurities can be discarded.
-
Basify the aqueous layer by slowly adding a base (e.g., 2M NaOH) until the pH is greater than 10.[9] This will deprotonate the amine, causing it to become insoluble in water.
-
Extract the now basic aqueous layer multiple times with fresh organic solvent (DCM or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the reductive amination reaction?
A: The reaction proceeds in two main steps:[2]
-
Iminium Ion Formation: The nitrogen of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-acetylpyridine. This forms a hemiaminal intermediate, which then loses a molecule of water to form an iminium ion.[1] This step is acid-catalyzed and reversible.
-
Reduction: A hydride from the reducing agent (e.g., NaBH₃CN) is delivered to the carbon of the C=N double bond of the iminium ion, reducing it to the final tertiary amine product.[7][9]
Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A: It is not recommended for a one-pot reductive amination. LiAlH₄ is a very powerful reducing agent that will rapidly reduce the 4-acetylpyridine starting material to the corresponding alcohol, leading to a poor yield of the desired amine.[3] It does not have the necessary selectivity to reduce the iminium ion in the presence of the ketone.
Q: My NMR spectrum looks clean, but I have a low mass balance. Could polymerization be an issue?
A: While less common for this specific reaction, polymerization or the formation of resinous materials can occur under certain conditions, especially with prolonged heating or in the presence of strong acids or bases.[11] This can happen through self-condensation reactions of the starting material or intermediates. If you observe a significant amount of insoluble, tar-like material in your reaction flask, this may be the cause of your low mass balance. To mitigate this, avoid excessively high temperatures and long reaction times.[11]
Summary of Potential Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| Desired Product: 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine | C₁₀H₁₇N₃ | 179.26 | Basic, will extract into aqueous acid. |
| Side Product: 1-(pyridin-4-yl)ethanol | C₇H₉NO | 123.15 | Neutral, will remain in the organic layer during an acid wash. |
| Starting Material: 4-acetylpyridine | C₇H₇NO | 121.14 | Weakly basic, may partially extract into acid. |
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting workflow for synthesis issues.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
- Google Patents. (n.d.). CN1442408A - Method of preparing 4-dimethylamino pyridine.
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 22, 2026, from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved January 22, 2026, from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Welcome to the technical support center for the synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to optimize your reactions effectively.
Overview of a Plausible Synthetic Strategy
The synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine can be approached through a multi-step pathway starting from the readily available 4-acetylpyridine. This strategy involves the formation of a key α-haloketone intermediate, followed by sequential nucleophilic substitutions to introduce the desired amino functionalities. This guide will focus on troubleshooting and optimizing this synthetic route.
Visualized Synthetic Workflow
The following diagram outlines the proposed synthetic pathway from 4-acetylpyridine to the target compound.
Technical Support Center: Stability and Storage of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Welcome to the technical support center for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this versatile compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
I. Compound Overview and Key Properties
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a valuable building block in pharmaceutical and chemical synthesis, particularly in the development of neurological drugs. Its unique structure, combining a dimethylamino group and a pyridine moiety, contributes to its utility in synthesizing biologically active molecules.[1] Understanding its stability profile is critical for ensuring the integrity of your experimental results and the quality of your final products.
Table 1: Physicochemical Properties of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
| Property | Value | Source |
| CAS Number | 933735-18-3 | |
| Molecular Formula | C₉H₁₅N₃ | |
| Molecular Weight | 165.24 g/mol | |
| Appearance | Not specified; likely a liquid or low-melting solid | General chemical knowledge |
| Recommended Storage | 0-8°C |
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine?
A1: For long-term storage, it is recommended to store the compound at 0-8°C in a tightly sealed container.[1] The storage area should be dry, cool, and well-ventilated, away from direct sunlight and sources of ignition.[2][3][4] Due to the presence of the pyridine ring and the amine groups, the compound may be sensitive to air, moisture, and light.[5]
Q2: Is this compound sensitive to air or moisture? How should I handle it?
A2: Yes, compounds containing pyridine and amine functionalities can be sensitive to air and moisture.[5] Pyridine itself can absorb atmospheric water, which could affect its reactivity.[5] Therefore, it is best practice to handle 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine under an inert atmosphere, such as nitrogen or argon, especially when handling small quantities for reactions.[1][6] Use dry glassware and syringes to prevent introducing moisture.[1][7]
Q3: What materials are incompatible with this compound?
A3: The compound is incompatible with strong acids and oxidizing agents.[2][8] The basic nitrogen atoms in the pyridine ring and the amino groups will react with acids. Oxidizing agents can lead to degradation of the molecule. It is also advisable to avoid contact with plastic, rubber, and coatings that may be degraded by pyridine-like compounds.[9]
III. Troubleshooting Guide: Stability Issues
This section addresses common problems you might encounter related to the stability of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Problem 1: I observe a change in the color or appearance of the compound.
-
Possible Cause: This could be a sign of degradation. Exposure to air, light, or elevated temperatures can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Note the color change (e.g., from colorless to yellow or brown).
-
Purity Analysis: Perform a purity check using HPLC or GC-MS to identify any new peaks corresponding to degradation products. (See Section IV for a sample protocol).
-
Review Storage Conditions: Ensure the compound has been stored according to the recommendations (0-8°C, protected from light, under inert gas if necessary).
-
Action: If significant degradation is confirmed, it is advisable to use a fresh batch of the compound for your experiments to ensure reproducibility and accuracy.
-
Problem 2: My reaction yield is lower than expected, or I am seeing unexpected side products.
-
Possible Cause: The starting material may have degraded, leading to a lower concentration of the active compound and the presence of impurities that could interfere with the reaction.
-
Troubleshooting Steps:
-
Confirm Purity of Starting Material: Before starting your reaction, it is good practice to confirm the purity of your 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, especially if it has been stored for a long time.
-
Analyze Reaction Mixture: Use techniques like LC-MS or GC-MS to analyze your reaction mixture for the presence of the starting material and any unexpected compounds.[10][11]
-
Forced Degradation Study: To understand potential degradation pathways and interfering products, you can perform a forced degradation study on a small sample of the compound.[12][13][14][15][16] This involves intentionally exposing the compound to stress conditions like heat, acid, base, and oxidation.
-
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Caption: A decision-making workflow for troubleshooting experiments where degradation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is suspected.
IV. Potential Degradation Pathways
While specific degradation pathways for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine are not extensively documented in the literature, we can infer potential routes based on the chemistry of pyridine and aliphatic amines.
-
Oxidative Degradation: The tertiary amine and the pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides.
-
Thermal Degradation: At elevated temperatures, cleavage of the C-N or C-C bonds in the ethylamine side chain could occur. Pyridine itself undergoes thermal decomposition at temperatures above 700°C, but side-chain degradation can occur at lower temperatures.[2]
-
Photodegradation: Pyridine and its derivatives can be degraded by UV light.[3][17][18][19] This can involve the formation of radical species and subsequent reactions.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the molecule.[20][21][22]
Diagram 2: Potential Degradation Pathways
Caption: A diagram illustrating the potential degradation pathways for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine under various stress conditions.
V. Experimental Protocols for Stability Assessment
To ensure the quality of your compound, periodic stability assessment is recommended. Here are sample protocols for purity analysis.
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. Optimization may be required for your specific instrumentation and application.[9][22][23][24][25]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate or phosphate buffer (pH adjusted to ~3-7)
-
Water (HPLC grade)
-
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and buffer. A typical starting point could be a gradient elution from 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve it in 10 mL of the mobile phase (initial conditions) to get a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[23]
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength. Based on the pyridine chromophore, a wavelength around 254 nm is a good starting point.
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: GC-MS Impurity Identification
GC-MS can be a powerful tool for identifying volatile impurities and degradation products.[11][26]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
Reagents:
-
A suitable solvent for dilution (e.g., dichloromethane or methanol, GC grade).
-
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine sample.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in the chosen solvent (e.g., 1 mg/mL).
-
-
GC-MS Analysis:
-
Set the GC oven temperature program. A typical program might start at 50°C and ramp up to 250°C.
-
Set the injector temperature (e.g., 250°C).
-
Set the carrier gas flow rate (e.g., helium at 1 mL/min).
-
Set the MS parameters (e.g., scan range from 40 to 400 m/z).
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify the main peak corresponding to the compound.
-
Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to mass spectral libraries.
-
Table 2: Illustrative Stability Data under Forced Degradation Conditions
| Stress Condition | Duration | Purity (%) | Major Degradation Products (Hypothetical) |
| Control (4°C, dark) | 30 days | 99.5 | - |
| Thermal (60°C) | 7 days | 92.1 | Pyridine, N,N-dimethylethanamine |
| Oxidative (3% H₂O₂) | 24 hours | 85.7 | Pyridine-N-oxide derivatives |
| Photolytic (UV light) | 48 hours | 89.3 | Complex mixture of byproducts |
| Acidic (0.1 M HCl) | 12 hours | 95.2 | Salt formation, minor hydrolysis |
| Basic (0.1 M NaOH) | 12 hours | 98.8 | Minimal degradation |
Note: This data is for illustrative purposes only and may not represent the actual stability of the compound.
VI. References
-
Fisher Scientific. SAFETY DATA SHEET.
-
ResearchGate. Studies in the pyridine series. L. Electrolytic reduction of quaternary salts of some alcohols of the pyridine series, of corresponding alkylpyridines and alkenylpyridines. [Link]
-
Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]
-
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
ResearchGate. Thermal degradation of poly(vinylpyridine)s. [Link]
-
IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]
-
Google Patents. Process for producing 4-dimethyl amino pyridine (4-DMAP).
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
NJ.gov. HAZARD SUMMARY.
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
The Hebrew University of Jerusalem. Preparation and Hydrolytic Stability of Cross-Linked Poly(4-vinylpryridine)-Borane. [Link]
-
ResearchGate. Hydrolytic stability of polyetherimide investigated in ultrathin films. [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubMed. [Biodegradation of pyridine under UV irradiation]. [Link]
-
ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubMed. UV photolysis for accelerating pyridine biodegradation. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
ChemBK. N,N-Dimethyl-4-aminopyridine. [Link]
-
ResearchGate. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. helixchrom.com [helixchrom.com]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 18. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. ptfarm.pl [ptfarm.pl]
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- 25. iosrjournals.org [iosrjournals.org]
- 26. resolvemass.ca [resolvemass.ca]
Technical Support Center: Safe Handling of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and critical safety protocols for the handling and use of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. As a Senior Application Scientist, my goal is to synthesize established safety principles with practical, field-proven insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Compound Identification and Hazard Profile
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a versatile building block used in pharmaceutical development and complex organic synthesis.[1] Its unique structure, combining a dimethylamino group with a pyridine moiety, makes it valuable but also necessitates stringent safety protocols.[1]
| Property | Data | Source |
| CAS Number | 933735-18-3 | [1] |
| Molecular Formula | C9H15N3 | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Recommended Storage | Store at 0-8°C, away from light and moisture. | [1] |
Inferred Hazard Profile:
Based on the known hazards of compounds like DMAP, this substance must be handled as if it were:
-
Acutely Toxic: Assumed to be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[2][3][4]
-
Severe Irritant/Corrosive: Expected to cause serious skin irritation and severe eye damage.[2][3][5]
-
Respiratory Tract Irritant: Vapors or dust may cause respiratory irritation.[3][5]
-
Organ Toxin: Potential to cause damage to internal organs, particularly the nervous system.[2]
-
Environmentally Hazardous: Likely toxic to aquatic life with long-lasting effects.[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and use of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A1: Due to the inferred high toxicity, a comprehensive PPE strategy is non-negotiable. The causality is simple: to prevent all routes of exposure—dermal, ocular, and respiratory.
-
Gloves: Use double-gloving with nitrile or neoprene gloves.[6] Latex gloves are unsuitable and offer poor protection against pyridine-based compounds.[6]
-
Eye Protection: Chemical splash goggles are mandatory at all times.[7][8] When handling larger quantities (>5g) or preparing solutions, a full face shield should be worn in addition to goggles to protect against splashes.[8]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure it is laundered regularly and not taken outside the lab.
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to manage vapor and potential dust exposure.[6][9] If engineering controls are insufficient, a properly fitted respirator is required.[7]
Caption: PPE selection workflow based on task risk.
Q2: How should I properly store this reagent to ensure its stability?
A2: The compound should be stored at 0-8°C as recommended.[1] The primary reasons for these conditions are to minimize degradation and prevent moisture absorption. Pyridine-containing compounds can be hygroscopic, and moisture can compromise reactivity in many organic reactions.[6] Store the container tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light.
Q3: What are the known chemical incompatibilities?
A3: Based on its structure, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is incompatible with:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) can cause violent reactions.[8][9]
-
Strong Acids: Will react exothermically in an acid-base neutralization.
-
Acid Chlorides and Anhydrides: Will react readily with the amine functionalities.
Always conduct a risk assessment before mixing with other chemicals for the first time.
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this chemical is considered hazardous.[3]
-
Never dispose of it down the drain.[2]
-
Collect all waste (liquids and contaminated solids) in a clearly labeled, sealed container.
-
Follow your institution's specific hazardous waste disposal protocols. The container should be labeled with the full chemical name and associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
Section 3: Troubleshooting Experimental Issues
Q5: My reaction yields are inconsistent. Could the reagent be the problem?
A5: Yes, inconsistent yields are often traced back to reagent integrity or handling. The two nitrogen atoms in the molecule have different steric and electronic environments, which can lead to complex reactivity.
-
Causality 1: Reagent Degradation. As mentioned, the compound is sensitive to moisture and potentially air/light.[6] If the reagent has been stored improperly or is old, its purity may be compromised.
-
Causality 2: Competing Reactions. The molecule has three nucleophilic nitrogen centers. While the ethylamine nitrogens are more basic, the pyridine nitrogen is also nucleophilic and can participate in side reactions, such as alkylation, especially under kinetic control.[10] This can consume your reagent or electrophile, leading to lower yields of the desired product.
Caption: Logic diagram for troubleshooting inconsistent yields.
Section 4: Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating systems, ensuring safety at each step.
SOP 1: Weighing and Preparing a Solution
-
Preparation:
-
Verify the chemical fume hood is functioning correctly.
-
Don all required PPE: double nitrile gloves, lab coat, chemical splash goggles.
-
Place a calibrated analytical balance inside the fume hood if possible. If not, use a tared, sealed vial for transfer.
-
-
Execution:
-
Allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In the fume hood, carefully transfer the approximate amount of the solid to a tared weighing vessel.
-
Keep the main container open for the minimum time possible and seal it tightly immediately after use.
-
Record the exact mass.
-
Add the solvent to the weighing vessel (or transfer the solid to a flask and then add solvent) inside the fume hood.
-
-
Validation:
-
Ensure no solid material was spilled. Any spills must be cleaned immediately (see SOP 2).
-
The final solution should be clear and homogenous. If not, investigate potential solubility issues.
-
SOP 2: Emergency Response for a Spill
Caption: Decision logic for chemical spill response.
SOP 3: First Aid for Exposures
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Call a Poison Control Center or seek emergency medical attention immediately.[9]
-
References
-
Scribd. (n.d.). 4-(Dimethylamino)pyridine Safety Data. Retrieved from [Link]
-
Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
AYSAN. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
ResearchGate. (2017, October 14). Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Support Center: Purification of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Welcome to the technical support center for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile diamine intermediate. As a molecule with two basic centers of varying pKa (a tertiary aliphatic amine and a pyridine ring), its purification requires a nuanced approach that balances polarity, pH, and stability.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during the purification workflow, from initial workup to final polishing.
Section 1: Liquid-Liquid Extraction & Workup
Question: I'm performing an aqueous workup after my reaction, and I'm struggling with a persistent emulsion at the phase interface. What's causing this and how can I resolve it?
Answer:
This is a frequent challenge when working with amine-containing molecules, especially after neutralization or pH adjustment.
Causality: The protonated form of your diamine (the ammonium or pyridinium salt) can act as a phase-transfer catalyst or surfactant, stabilizing droplets of one phase within the other. This is particularly common if the reaction mixture contains finely divided solids or viscous impurities.
Troubleshooting Protocol:
-
Saturate the Aqueous Phase: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic materials and helping to break the emulsion.
-
Solvent Modification: If brine is insufficient, consider adding a small amount of a more polar organic solvent like ethanol or a less polar one like hexanes to the organic phase. This alters the interfacial tension and can disrupt the emulsion.
-
Mechanical Separation: For stubborn emulsions, centrifugation is a highly effective mechanical method to force phase separation.
-
Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion by coalescing the dispersed droplets.
Question: My recovery is very low after performing an acid-base extraction. Where is my product going?
Answer:
Low recovery during acid-base extraction of a diamine like 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is almost always a pH control issue. The two nitrogen atoms have different basicities, and both must be in the correct protonation state to ensure partitioning into the desired phase.
Expert Insight: The tertiary amine is more basic than the pyridine nitrogen. To effectively extract the compound from an organic solvent (like dichloromethane or ethyl acetate) into an aqueous acidic phase, the pH of the aqueous layer must be low enough to protonate both nitrogen atoms. A pH of 2-3, achieved with dilute HCl or H₂SO₄, is typically sufficient. Conversely, to recover the free base into an organic solvent, the pH of the aqueous layer must be raised high enough to deprotonate both sites. Aim for a pH of 10-12, using 1-2 M NaOH or K₂CO₃. Incomplete pH adjustment will leave a portion of your partially-protonated product in the wrong phase.
Workflow: pH-Controlled Extraction
Caption: A standard acid-base extraction workflow for basic compounds.
Section 2: Chromatographic Purification
Question: I'm running a silica gel column, but my product is smearing down the column, resulting in broad peaks and poor separation (peak tailing). Why does this happen?
Answer:
This is the most common problem encountered when purifying amines on standard silica gel.[2]
Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atoms of your compound engage in strong, non-ideal acid-base interactions with these silanol sites. This leads to a secondary retention mechanism that slows the elution of a portion of the analyte molecules, causing the characteristic tailing peak shape.[2]
Expert Protocol: Suppressing Peak Tailing
The solution is to "mask" the acidic silanol sites by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the standard choice.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) as determined by Thin Layer Chromatography (TLC).
-
Add Competing Base: To the final mobile phase mixture, add 0.5-1.0% triethylamine by volume (e.g., 5-10 mL of TEA per 1 L of eluent).
-
Column Equilibration: It is critical to equilibrate your packed column with this TEA-containing mobile phase before loading your sample. Flush the column with at least 3-5 column volumes of the eluent until the baseline on your detector is stable or the eluate pH is basic.
-
Sample Loading: If using a wet-loading technique, dissolve your crude product in a minimum amount of the TEA-containing mobile phase.
This method effectively "poisons" the active silanol sites with TEA, allowing your target compound to elute based primarily on polarity, resulting in sharper, more symmetrical peaks and improved resolution.[2]
| Parameter | Without Additive | With 1% Triethylamine | Rationale |
| Peak Shape | Broad, Tailing | Symmetrical, Sharp | TEA blocks acidic silanol sites, preventing secondary interactions.[2] |
| Resolution | Poor | Significantly Improved | Symmetrical peaks are narrower and easier to separate from impurities. |
| Retention Factor (Rf) | Lower than expected | Higher, more predictable | Analyte interaction is primarily with the mobile/stationary phase polarity. |
Table 1: Effect of Triethylamine Additive on Chromatographic Performance.
Question: I have a non-polar impurity that co-elutes with my product even when I use a TEA-modified mobile phase. How can I improve this separation?
Answer:
When impurities have a polarity very similar to your target compound, a simple isocratic elution may not be sufficient.
Troubleshooting Workflow:
Caption: Decision workflow for improving chromatographic separation.
Section 3: Crystallization & Product Isolation
Question: I've purified my compound by chromatography and concentrated the fractions, but it remains a thick, persistent oil. How can I induce crystallization?
Answer:
"Oiling out" is common for compounds with residual impurities or for those that readily form stable super-saturated solutions.
Expert Protocol: Inducing Crystallization
-
Purity Check: First, ensure the oil is of high purity (>95% by NMR or LCMS). Impurities are potent crystallization inhibitors. If it's not pure, another round of chromatography may be necessary.
-
Solvent Screening: The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Start with a small amount of your oil in a vial.
-
Add a non-polar solvent in which the compound is likely insoluble (e.g., hexanes, diethyl ether) dropwise until the solution becomes cloudy (turbid).
-
Add a few drops of a polar solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) until the solution becomes clear again.
-
Cap the vial, scratch the inside wall with a glass rod to create nucleation sites, and store it in a refrigerator or freezer.
-
-
Trituration: Add a non-polar solvent (like cold diethyl ether or pentane) to the oil and vigorously stir or sonicate. This can wash away highly soluble impurities and simultaneously induce the solid to crash out.[3]
-
Seed Crystals: If you have ever had a successful crystallization, saving a few seed crystals to add to a supersaturated solution is the most reliable method.
Caution: Avoid using acetone as a crystallization solvent for primary or secondary amines, as it can react to form imine adducts. While less likely with this tertiary amine, it is a possibility with related impurities.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities I should be aware of?
You should anticipate impurities arising from the synthetic route. Common examples include unreacted starting materials or byproducts from side reactions like over-alkylation or incomplete reactions.[5] Additionally, because the structure contains a tertiary amine, there is a potential for the formation of N-nitrosamine impurities if nitrosating agents (like nitrites) are present under acidic conditions during synthesis or workup.[6][7] Regulatory bodies are increasingly stringent about nitrosamine levels, so it is wise to use analytical methods (like LC-MS) capable of detecting them.
Q2: How should I properly handle and store 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine?
As an amine, this compound can be sensitive to air and moisture.[8]
-
Handling: For transferring and handling, especially in solution, using an inert atmosphere (like nitrogen or argon) is good practice to prevent gradual oxidative degradation.[9][10]
-
Storage: For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere. Storing at a controlled, cool temperature (e.g., below 30°C) will help maintain its stability and quality.[11]
Q3: The compound is chiral. What are my options for separating the enantiomers?
If your application requires a single enantiomer, you will need to perform a chiral separation. The two primary industrial methods are:
-
Chiral Chromatography: This involves using a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system to directly separate the two enantiomers. This method can provide high enantiomeric purity.[12][13]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts which have different solubilities. These salts can then be separated by fractional crystallization. Afterward, the desired salt is treated with a base to liberate the pure enantiomer of your amine.
Q4: What analytical techniques are essential for confirming the purity and identity of my final product?
A combination of techniques is required for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and is excellent for identifying organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight. Coupling it with liquid chromatography (LC-MS) is a powerful tool for detecting and quantifying trace impurities.[5]
-
HPLC/UPLC: The primary technique for determining purity (e.g., area % at a specific UV wavelength). Using a high-resolution column can separate closely related impurities.
-
Elemental Analysis (CHN): Confirms the elemental composition of the pure compound.
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. ojs.ikm.mk [ojs.ikm.mk]
- 7. researchgate.net [researchgate.net]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating Byproduct Formation in Reactions with 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Technical Support Guide
Welcome to the technical support center for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation during chemical syntheses involving this versatile building block. This document provides in-depth, experience-driven insights into potential side reactions and offers practical solutions to optimize your experimental outcomes.
Introduction to the Reactivity of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a valuable intermediate in pharmaceutical and organic synthesis due to its unique structure, which incorporates a primary amine, a tertiary amine, and a pyridine ring.[1] This trifunctional nature, while offering diverse reaction possibilities, also presents challenges in controlling selectivity and preventing the formation of unwanted byproducts. Understanding the relative reactivity of these functional groups is paramount to achieving high-yield, high-purity target molecule synthesis.
This guide will address common issues encountered during acylation and alkylation reactions, providing a framework for diagnosing and resolving byproduct formation.
Frequently Asked Questions (FAQs) and Troubleshooting
Acylation Reactions
Q1: I am observing multiple acylated products in my reaction. Why is this happening and how can I improve selectivity for N-acylation of the primary amine?
A1: The presence of multiple acylated products arises from the competitive reactivity of the primary amine, the tertiary amine, and the pyridine nitrogen. While the primary amine is generally the most nucleophilic and readily acylated, side reactions can occur, especially under certain conditions.
Causality:
-
Over-acylation: The initially formed secondary amide can undergo further acylation, particularly if a strong acylating agent and an excess of the reagent are used.
-
Acylation of the Pyridine Ring: The pyridine nitrogen can be acylated to form a pyridinium salt. This is more likely with highly reactive acylating agents.
-
Reaction at the Tertiary Amine: While sterically hindered, the tertiary amine can also be acylated, though this is generally less favorable.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent to minimize over-acylation.
-
Choice of Acylating Agent: Less reactive acylating agents, such as acid anhydrides, are often more selective than highly reactive acyl chlorides.[2][3][4][5]
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the selectivity for the more reactive primary amine.
-
Solvent Effects: The choice of solvent can influence the reactivity of the different nitrogen centers. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.
-
Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the acylation.
Experimental Protocol: Selective N-Acylation
-
Dissolve 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.0 eq) and a non-nucleophilic base (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acylating agent (1.05 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Q2: My reaction is sluggish and gives a poor yield, even with an excess of the acylating agent. What could be the issue?
A2: A sluggish reaction with low yield can be indicative of several issues, including reagent quality, reaction conditions, or the formation of unreactive species.
Causality:
-
Reagent Degradation: The acylating agent may have hydrolyzed.
-
Protonation of the Amine: In the absence of a suitable base, the primary amine can be protonated by the acidic byproduct, rendering it non-nucleophilic.
-
Steric Hindrance: If the acylating agent is particularly bulky, the reaction may be inherently slow.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored acylating agents.
-
Ensure Adequate Base: Include a sufficient amount of a non-nucleophilic base to neutralize the acid generated during the reaction.
-
Increase Reaction Temperature: If the reaction is slow at room temperature, gradually increasing the temperature may improve the rate. However, monitor for byproduct formation.
-
Consider a Catalyst: For less reactive systems, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
Alkylation Reactions
Q3: I am attempting a mono-alkylation of the primary amine, but I am getting a mixture of mono- and di-alkylated products, as well as a quaternary ammonium salt. How can I control this?
A3: The formation of multiple alkylation products is a common challenge due to the increasing nucleophilicity of the amine as it becomes more substituted.[2][6] The primary amine is converted to a more nucleophilic secondary amine, which can then compete for the alkylating agent.
Causality:
-
Over-alkylation: The initially formed secondary amine is often more reactive than the starting primary amine, leading to di-alkylation.[6]
-
Quaternization: The tertiary dimethylamino group and the pyridine nitrogen can be alkylated to form quaternary ammonium salts. The pyridine nitrogen is particularly susceptible to alkylation.[7]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for controlling alkylation reactions.
Troubleshooting Steps:
-
Use a Large Excess of the Amine: Employing a large excess of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine can favor mono-alkylation by increasing the probability that the alkylating agent will react with the starting material rather than the product.
-
Protecting Group Strategy:
-
Protect the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
-
Perform the desired reaction on other parts of the molecule.
-
Deprotect the primary amine.
-
-
Reductive Amination: As an alternative to direct alkylation with alkyl halides, consider reductive amination with an aldehyde or ketone. This method is often more selective for mono-alkylation.
-
Careful Control of Stoichiometry and Reaction Time: Use a precise amount of the alkylating agent and monitor the reaction closely to stop it once the desired mono-alkylated product is maximized.
Q4: I am observing an unexpected byproduct that appears to be a rearranged isomer. What could be causing this?
A4: Side-chain rearrangements can occur under certain reaction conditions, potentially leading to isomeric impurities that can be difficult to separate from the desired product. One such known process-related impurity for a similar compound is 4-(3-(Dimethylamino)-1-(pyridin-2-yl)propyl)-N,N-dimethylaniline, which can arise from side-chain rearrangement during synthesis.[8]
Causality:
-
Formation of Reactive Intermediates: The reaction conditions may favor the formation of carbocationic or other reactive intermediates that can undergo rearrangement to a more stable form.
-
Harsh Reaction Conditions: High temperatures or strongly acidic or basic conditions can promote rearrangements.
Troubleshooting Steps:
-
Milder Reaction Conditions: Employ lower temperatures and avoid strongly acidic or basic conditions if possible.
-
Choice of Solvent: The solvent can influence the stability of intermediates. Consider using a less polar solvent to disfavor the formation of charged intermediates.
-
Alternative Synthetic Routes: If rearrangement is persistent, it may be necessary to devise an alternative synthetic strategy that avoids the problematic step.
Data Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Multiple Acylation Products | Over-acylation, acylation of pyridine or tertiary amine | Control stoichiometry, use less reactive acylating agent, lower reaction temperature |
| Sluggish Acylation | Reagent degradation, protonation of amine, steric hindrance | Verify reagent quality, use a non-nucleophilic base, increase temperature cautiously, add DMAP catalyst |
| Over-alkylation | Increased nucleophilicity of alkylated amine | Use a large excess of the starting amine, employ a protecting group strategy, use reductive amination |
| Isomeric Byproducts | Side-chain rearrangement | Use milder reaction conditions, optimize solvent polarity, consider an alternative synthetic route |
Mechanistic Insights
Alkylation Site Selectivity:
The alkylation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine can occur at three potential sites: the primary amine, the tertiary amine, and the pyridine nitrogen. The pyridine nitrogen is often highly susceptible to alkylation, forming a pyridinium salt.[7] The primary amine is also a likely site of alkylation. The tertiary amine is the most sterically hindered and generally the least reactive towards alkylation.
Caption: Relative likelihood of alkylation at different nitrogen centers.
Conclusion
Successfully employing 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine in synthesis requires a nuanced understanding of its reactivity. By anticipating potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compounds. Careful control of reaction conditions, stoichiometry, and reagent choice are key to navigating the synthetic challenges posed by this versatile molecule.
References
-
ResearchGate. Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation?. [Link]
-
Organic Syntheses. 2-(dimethylamino)pyrimidine. [Link]
-
ResearchGate. N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
-
ResearchGate. Reaction of 1 with 2‐(diethylamino)pyridine and 2‐(ethylamino)pyridine.... [Link]
-
PubMed. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. [Link]
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
Pearson. Give the products expected from the following reactions. (a) acetyl chloride + ethylamine (b) (c). [Link]
-
ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]
-
Jim Clark. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Chegg. Solved N, N-Dimethylaniline and pyridine are similar in. [Link]
-
Veeprho. 4-(3-(Dimethylamino)-1-(pyridin-2-yl)propyl)-N,N-dimethylaniline. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Give the products expected from the following reactions. (a) acet... | Study Prep in Pearson+ [pearson.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
troubleshooting failed reactions with 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Technical Support Center: 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Welcome to the technical support resource for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile yet structurally complex building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome common challenges and ensure the success of your synthetic endeavors.
This compound's unique structure, featuring three distinct basic nitrogen centers—a primary ethylamine, a tertiary dimethylamine, and a pyridine ring—makes it a valuable synthon, particularly in the development of pharmaceuticals targeting neurological disorders.[1] However, this polyfunctional nature is also the primary source of experimental complexities, often leading to issues with selectivity, yield, and purification. This guide addresses these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the first general troubleshooting steps? A: Start by verifying the integrity of your starting materials and reaction setup. Ensure your 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is pure and has not degraded. Amines can oxidize over time. Secondly, confirm that your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as atmospheric moisture and CO₂ can interfere with many amine-based reactions.[2] Finally, use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress to confirm if it is truly stalled or just proceeding slowly.[2]
Q2: I'm observing a complex mixture of products. What are the likely side reactions? A: With three nucleophilic nitrogen atoms, the most common issue is a lack of selectivity. Depending on your reagents (e.g., an acylating or alkylating agent), you may be getting reactions at the primary amine, the tertiary amine (leading to quaternization), and/or the pyridine ring nitrogen. The pyridine nitrogen is particularly susceptible to alkylation, which can compete with reactions at the desired primary amine.[3]
Q3: What is the relative nucleophilicity of the three nitrogen atoms in this molecule? A: While exact reactivity is condition-dependent, a general hierarchy can be established:
-
Primary Ethylamine (-NH₂): Typically the most nucleophilic and least sterically hindered site for reactions like acylation and reductive amination.
-
Pyridine Nitrogen: Highly susceptible to alkylation and protonation. Its reaction kinetics are often competitive with the primary amine, especially in alkylation reactions.[3]
-
Tertiary Dimethylamine (-N(CH₃)₂): This is a strong base but is more sterically hindered, making it a less likely site for substitution reactions compared to the primary amine, though quaternization is possible with potent electrophiles.
Q4: How should I properly store 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine? A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended) in a cool, dark, and dry place. This minimizes oxidation and degradation from atmospheric moisture and light.
Q5: Purification by silica gel chromatography is proving difficult. What can I do? A: The basic nature of this poly-amine compound causes it to interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes irreversible adsorption. To mitigate this, add a small amount of a tertiary amine base, such as triethylamine (typically 1-2% v/v), to your eluent system. This deactivates the acidic sites on the silica, allowing for much cleaner elution.
Troubleshooting Guide: Failed Acylation Reactions
Acylation to form an amide bond at the primary amine is a common application for this molecule. Failure points often involve side reactions or deactivation of the nucleophile.
Issue 1: Low to No Product Yield
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Protonation of Amines | When using acyl halides (e.g., acetyl chloride), an equimolar amount of acid (e.g., HCl) is generated as a byproduct. This acid will protonate the highly basic nitrogen centers of your starting material, rendering them non-nucleophilic and halting the reaction.[2] | Incorporate a non-nucleophilic scavenger base into your reaction mixture. Use 1.1-1.5 equivalents of a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid as it forms.[2] |
| Poor Reagent Quality | Acyl halides and anhydrides are often sensitive to moisture and can hydrolyze over time, reducing their effective concentration and introducing acidic impurities. | Always use fresh or recently purified acylating agents. Handle moisture-sensitive reagents under strictly anhydrous and inert conditions.[2] |
| Sub-optimal Solvent | The reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective choices for acylation reactions.[2] Ensure your starting amine is fully dissolved before adding the acylating agent. |
Issue 2: Formation of Dark, Tarry Substances
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| High Reaction Temperature | The reaction between a primary amine and a reactive acylating agent like an acyl chloride is highly exothermic.[2] Uncontrolled temperature increases can lead to polymerization and degradation of starting materials or the desired product. | Maintain strict temperature control. Add the acylating agent dropwise to a cooled solution (0-5 °C) of the amine.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature. |
Experimental Protocol: Standard Acylation with an Acid Scavenger Base
-
Dissolve 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the acyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction to completion using TLC (e.g., 10% Methanol in DCM with 1% TEA).
-
Upon completion, quench the reaction by adding water. Proceed with a standard aqueous workup.
Troubleshooting Guide: Failed Alkylation Reactions
Alkylation of the primary amine can be challenging due to the competitive nucleophilicity of the pyridine nitrogen.
Issue: Mixture of Products (Unselective Alkylation)
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Competitive Nucleophilicity | The pyridine ring nitrogen and the primary amine nitrogen have comparable reactivity towards alkylating agents. The pyridine nitrogen is particularly prone to forming a quaternary pyridinium salt, a common and often undesired side product.[3] | Protecting Group Strategy: The most robust solution is to selectively protect the primary amine before alkylation. A tert-butyloxycarbonyl (Boc) group is ideal. The Boc-protected amine is unreactive, allowing you to perform chemistry on other parts of the molecule. The Boc group can be easily removed later under acidic conditions. |
| Over-Alkylation | Using an excess of a reactive alkylating agent can lead to the formation of quaternary ammonium salts at the tertiary amine or pyridine nitrogen.[3] | Use a strict 1:1 stoichiometry of the amine to the alkylating agent. Add the alkylating agent slowly and monitor the reaction progress diligently to avoid the formation of over-alkylated products. |
Workflow Visualization: Troubleshooting Low Reaction Yield
Caption: A decision tree for diagnosing low-yield reactions.
Guide to Purification
Issue: Product is Difficult to Isolate or Purify
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| High Water Solubility | Due to its three basic centers, the compound and its derivatives can be readily protonated by acid, forming salts that are highly soluble in water and difficult to extract into organic solvents. | During aqueous workup, carefully basify the aqueous layer to a pH > 10 with a suitable base (e.g., Na₂CO₃, K₂CO₃, or 1M NaOH) to ensure all amine functionalities are in their freebase form before extracting with an organic solvent like DCM or ethyl acetate. |
| Silica Gel Adsorption | The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to poor chromatographic performance. | Method 1 (Recommended): Use a mobile phase containing 1-2% triethylamine to mask the acidic sites on the silica. Method 2: Use a different stationary phase, such as neutral or basic alumina, which is less acidic and better suited for purifying basic compounds. |
Reactivity Map of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Caption: Key reactive centers on the molecule.
References
-
2-(N,N-Dimethylamino)-2-(Pyridin-4-Yl)Ethylamine - Chem-Impex. Chem-Impex International.
-
2-(Dimethylamino)ethylamine | CymitQuimica. CymitQuimica.
-
Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. BenchChem.
-
4-DIMETHYLAMINOANTIPYRINE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration.
-
2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem - NIH. National Center for Biotechnology Information.
-
2-(dimethylamino)pyrimidine - Organic Syntheses Procedure. Organic Syntheses.
-
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - MDPI. MDPI.
-
4-(3-(Dimethylamino)-1-(pyridin-2-yl)propyl)-N,N-dimethylaniline - Veeprho. Veeprho.
-
Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed. National Center for Biotechnology Information.
-
OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial] - YouTube. YouTube.
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. National Center for Biotechnology Information.
-
4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - MDPI. MDPI.
-
An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. BenchChem.
-
Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation? | ResearchGate. ResearchGate.
-
(PDF) Synthesis of 2 '-N-Methylamino-2 '-deoxyguanosine and 2 '-N,N-Dimethylamino-2 '-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - ResearchGate. ResearchGate.
-
Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization - ChemRxiv. ChemRxiv.
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Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed. National Center for Biotechnology Information.
-
4 - SAFETY DATA SHEET. Fisher Scientific.
-
Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate - Comptes Rendus de l'Académie des Sciences. Elsevier.
-
2-(Dimethylamino)pyridine 97 5683-33-0 - Sigma-Aldrich. Sigma-Aldrich.
-
4-(Dimethylamino)pyridine ReagentPlus , = 99 1122-58-3 - Sigma-Aldrich. Sigma-Aldrich.
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Technical Support Center: Scale-Up Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of transitioning this synthesis from the bench to a larger scale. This molecule is a valuable building block, particularly in the development of pharmaceuticals targeting neurological disorders, making a robust and scalable synthetic route essential.[1]
Proposed Synthetic Pathway
A common and logical approach for the synthesis of the target diamine involves a two-step process starting from 4-pyridinecarboxaldehyde. This pathway consists of the formation of an α-aminonitrile intermediate, followed by the reduction of the nitrile group.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.
Question 1: My yield for the α-aminonitrile intermediate (Step 1) is low and the reaction mixture is turning dark. What's happening?
Answer: This is a frequent challenge when scaling up Strecker-type reactions. Several factors could be at play:
-
Purity of 4-Pyridinecarboxaldehyde: Aldehydes, especially heterocyclic ones, are prone to oxidation and polymerization upon storage. On a larger scale, impurities have a more pronounced effect. It is crucial to use freshly distilled or purified aldehyde.
-
Temperature Control: The initial condensation of the aldehyde and dimethylamine is exothermic. Without adequate cooling and controlled addition rates, localized heating can occur, leading to the formation of polymeric byproducts and a dark-colored reaction mixture. For scale-up, a jacketed reactor with precise temperature control is essential.
-
pH of the Reaction: The reaction requires a slightly acidic to neutral pH to facilitate iminium ion formation without excessively protonating the cyanide nucleophile. On a large scale, inadequate mixing can create pH gradients. The slow, subsurface addition of the cyanide solution is recommended.
-
Cannizzaro Reaction: In the presence of a strong base (if pH is too high), 4-pyridinecarboxaldehyde can undergo a disproportionation (Cannizzaro) reaction, consuming the starting material and reducing the yield.
Question 2: The reduction of the nitrile (Step 2) is sluggish or incomplete. How can I improve this?
Answer: Nitrile reduction, especially on a pyridine-containing substrate, can be problematic due to catalyst inhibition.
-
Catalyst Poisoning (Catalytic Hydrogenation): The pyridine nitrogen can act as a poison to many hydrogenation catalysts (e.g., Palladium, Platinum). Raney Nickel is often more robust for this type of reduction but may require higher pressures and temperatures. Ensure the catalyst is fresh and used in sufficient loading (e.g., 5-10 mol%).
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni): This is often preferred for scale-up due to cost and easier workup. However, it requires specialized high-pressure equipment. Optimization of pressure (50-500 psi), temperature (50-100 °C), and solvent (e.g., ethanolic ammonia to suppress side reactions) is critical.
-
Chemical Hydrides (e.g., LiAlH₄, NaBH₄/CoCl₂): Lithium aluminum hydride (LiAlH₄) is very effective but its use at scale is hazardous due to its pyrophoric nature and violent reaction with water. The workup is also challenging, often generating large volumes of aluminum salts. A system like NaBH₄ with a cobalt catalyst might be a safer alternative but requires careful optimization.
-
-
Incomplete Reaction: Monitor the reaction progress by a suitable analytical method (GC, LC-MS). If the reaction stalls, it may be due to catalyst deactivation. In some cases, filtering the mixture and adding a fresh batch of catalyst can restart the reduction.
Question 3: I'm struggling with the final product purification. The workup is forming stable emulsions and isolation is difficult.
Answer: The product contains three basic nitrogen atoms, making it highly water-soluble at acidic pH and prone to forming emulsions during aqueous workups.
-
pH Control During Extraction: The key is precise pH control. To extract the product into an organic solvent, the aqueous layer must be made strongly basic (pH > 12) with NaOH or KOH to deprotonate all amine and pyridine nitrogens.
-
Emulsion Breaking: If emulsions form, they can sometimes be broken by adding a saturated brine solution, which increases the ionic strength of the aqueous phase. On a larger scale, allowing the mixture to stand for an extended period or gentle centrifugation (if feasible) can also help.
-
Purification Method:
-
Distillation: Due to its likely high boiling point and potential for decomposition, vacuum distillation is the preferred method for purification at scale. A short-path distillation apparatus is recommended to minimize thermal stress.
-
Crystallization/Salt Formation: Column chromatography is generally not economical for large quantities. A more scalable approach is to form a salt of the product. By treating the crude product in a suitable solvent (e.g., isopropanol, acetone) with an acid like HCl or H₂SO₄, a crystalline salt may precipitate, which can be easily filtered and dried. This often yields a product of high purity. This is a common strategy for purifying basic amine compounds.[2]
-
Question 4: What are the most critical safety considerations for scaling up this synthesis?
Answer: Safety is paramount. A thorough risk assessment must be conducted.[3]
-
Sodium Cyanide (Step 1): Highly toxic. All operations must be performed in a well-ventilated fume hood or a contained system. A dedicated quench solution (e.g., bleach and caustic soda) should be readily available to neutralize any spills and residual cyanide in the equipment.
-
Hydrogen Gas (Step 2 - Hydrogenation): Highly flammable and explosive. Requires a purpose-built, rated hydrogenation area with appropriate electrical grounding, spark-proof equipment, and robust ventilation.
-
Raney Nickel: Can be pyrophoric, especially after use when it is dry and contains adsorbed hydrogen. It should always be handled as a slurry under a solvent or water and never allowed to dry in the air.
-
Exothermic Reactions: Both steps can be exothermic. A robust cooling system and controlled addition rates are necessary to prevent thermal runaways.
-
Product Hazards: The final product is a diamine with a pyridine moiety. It should be handled as a corrosive and potentially irritating compound, similar to related structures like 2-dimethylaminopyridine which is known to cause skin and eye irritation.[4] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Step 1 | Impure aldehyde; Poor temperature control; Incorrect pH. | Use freshly distilled aldehyde; Ensure robust cooling and slow addition; Monitor and adjust pH to 6-7. |
| Dark Polymer Formation | Overheating; Side reactions (e.g., Cannizzaro). | Improve thermal management; Check pH to ensure it's not too basic; Control addition rates. |
| Stalled Nitrile Reduction | Catalyst poisoning or deactivation. | Use a more robust catalyst (Raney Ni); Increase catalyst loading; Filter and add fresh catalyst. |
| Formation of Emulsions | Product acting as a surfactant during workup. | Adjust aqueous phase to pH > 12; Add saturated brine; Allow mixture to settle for a longer period. |
| Product is a Dark Oil | Presence of impurities or decomposition. | Purify via high-vacuum distillation or convert to a crystalline salt for purification by recrystallization. |
Illustrative Scale-Up Protocol
Disclaimer: This is a hypothetical protocol for illustrative purposes. All quantities should be optimized in the lab, and a full safety review must be conducted before any scale-up operation.
Step 1: Synthesis of 2-(dimethylamino)-2-(pyridin-4-yl)acetonitrile
-
Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel. Set the reactor jacket temperature to 5 °C.
-
Charge: Charge 4-pyridinecarboxaldehyde (1.07 kg, 10.0 mol) and water (5 L) to the reactor.
-
Addition 1: Begin stirring and add a 40% aqueous solution of dimethylamine (1.35 kg, 12.0 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15 °C. Stir for 1 hour after the addition is complete.
-
Addition 2: Prepare a solution of sodium cyanide (539 g, 11.0 mol) in water (2 L). Add this solution slowly to the reactor over 2-3 hours, maintaining the internal temperature below 15 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction completion by HPLC or TLC.
-
Workup: Once complete, extract the reaction mixture with dichloromethane (3 x 4 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Reduction to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
-
Setup: Charge the crude aminonitrile from Step 1 and ethanol (10 L) to a 20 L stainless steel hydrogenation reactor.
-
Catalyst: Under a nitrogen blanket, carefully add Raney Nickel (100 g, ~10 wt% slurry in water), ensuring the catalyst is rinsed in with additional ethanol.
-
Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor to 100 psi with hydrogen. Heat the mixture to 60 °C with vigorous stirring.
-
Reaction: Maintain the hydrogen pressure and temperature. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours). Monitor by GC or LC-MS.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Keep the catalyst wet with solvent at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in water (5 L) and adjust the pH to >12 with 50% NaOH. Extract the product with methyl tert-butyl ether (MTBE) (3 x 4 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
Purification Troubleshooting Workflow
Caption: Decision tree for troubleshooting the purification process.
References
-
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - MDPI. Available at: [Link]
- Method of preparing 4-dimethylamino pyridine - Google Patents.
-
Reaction of 1 with 2‐(diethylamino)pyridine and 2‐(ethylamino)pyridine... - ResearchGate. Available at: [Link]
-
Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
2-Dimethylaminopyridine | C7H10N2 - PubChem. Available at: [Link]
-
2-(dimethylamino)pyrimidine - Organic Syntheses Procedure - Organic Syntheses. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine and Other Pyridine-Based Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Pyridine Scaffold in Pharmacology
The pyridine ring, a foundational heterocyclic motif, is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged scaffold in drug discovery.[2][3] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] A particularly successful application of the pyridine scaffold has been in the development of histamine H1 receptor antagonists, commonly known as antihistamines, which are critical in the management of allergic conditions.[6]
This guide provides a comparative analysis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, a versatile pyridine derivative employed in pharmaceutical research, against other prominent pyridine-based antihistamines.[7] While direct, publicly available experimental data comparing the antihistaminic activity of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is limited, this guide will leverage established structure-activity relationships (SAR) and available data for structurally related, well-characterized compounds to infer its potential performance. We will delve into the chemical synthesis, mechanism of action, and comparative efficacy of first-generation pyridine-containing antihistamines, providing a framework for researchers to evaluate the potential of novel derivatives like 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Structural Overview and Synthesis
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine features a pyridine ring substituted at the 4-position with an ethylamine chain that incorporates a dimethylamino group. This unique arrangement of a pyridine moiety and a flexible ethylamine side chain bearing a tertiary amine is a common structural feature in many first-generation H1 antihistamines.[7]
General Synthesis of Pyridine-Containing Ethylamine Derivatives
The synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine would likely involve a convergent synthesis strategy, where the pyridine-4-yl moiety and the N,N-dimethylethylamine fragment are coupled.
Mechanism of Action: Targeting the Histamine H1 Receptor
The primary therapeutic effect of antihistamines is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[9] Histamine, a key mediator in allergic and inflammatory responses, binds to the H1 receptor, initiating a signaling cascade that leads to symptoms like itching, sneezing, and vasodilation.[10] First-generation antihistamines, including many pyridine derivatives, act as inverse agonists at the H1 receptor. This means they not only block the binding of histamine but also reduce the basal activity of the receptor.[11]
The binding of these antagonists to the H1 receptor is a competitive and reversible process. The general pharmacophore for first-generation antihistamines includes two aromatic rings, a spacer atom (often carbon or oxygen), and a tertiary amine group connected by a flexible ethylamine chain. The pyridine ring in compounds like 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine serves as one of these aromatic moieties, crucial for receptor recognition and binding.
Comparative Performance Analysis: A Structure-Activity Relationship Perspective
To contextualize the potential performance of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, we will compare its structural features with those of well-established first-generation pyridine-based antihistamines: Doxylamine and Chlorpheniramine.
| Compound | Structure | H1 Receptor Affinity (Ki, nM) | Key Structural Features & Inferred Activity |
| 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine | Chemical structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine | Not Publicly Available | - Pyridine ring at position 4. - Ethylamine spacer. - Terminal dimethylamino group. - Structurally analogous to other first-generation antihistamines, suggesting potential H1 receptor antagonist activity.[7] |
| Doxylamine | Chemical structure of Doxylamine | ~2.67 - 4.81[5] | - Pyridine ring at position 2. - Ethoxy spacer. - Terminal dimethylamino group. - Known potent H1 antagonist with significant sedative and anticholinergic effects.[12][13] |
| Chlorpheniramine | Chemical structure of Chlorpheniramine | ~3.5 | - Pyridine ring at position 2. - Propylamine spacer. - Terminal dimethylamino group. - Potent H1 antagonist with moderate sedative effects.[14][15] |
Causality Behind Experimental Choices and Structure-Activity Insights:
The choice of Doxylamine and Chlorpheniramine for comparison is based on their structural similarity to the topic compound, all possessing a pyridine ring and a dimethylaminoethyl or related moiety. The position of the nitrogen atom within the pyridine ring and the nature of the spacer connecting it to the amine are critical determinants of activity.
-
Pyridine Ring Position: In Doxylamine and Chlorpheniramine, the pyridine ring is substituted at the 2-position. In 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, it is at the 4-position. This difference in substitution can influence the molecule's orientation within the H1 receptor binding pocket, potentially affecting its affinity and selectivity.
-
Spacer Group: Doxylamine has an ethoxy spacer, while Chlorpheniramine has a propyl spacer. The ethylamine spacer in the topic compound is more similar to the core structure of many antihistamines. The nature and length of this spacer are crucial for optimal interaction with the receptor.
-
Terminal Amine: All three compounds possess a terminal dimethylamino group, a key feature for interaction with a conserved aspartate residue in the H1 receptor.
Based on these structural similarities, it is reasonable to hypothesize that 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine possesses H1 receptor antagonist activity. However, without direct experimental data, its potency and side-effect profile relative to established drugs remain speculative.
Experimental Protocols: A Framework for Evaluation
To empirically determine the antihistaminic properties of a novel compound like 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine and compare it to other pyridine derivatives, a series of in vitro assays are essential. The following protocols provide a self-validating system for such an evaluation.
Protocol 1: Histamine H1 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the H1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Cell membrane preparation from these cells.
-
[³H]-Pyrilamine (radioligand).
-
Test compound (e.g., 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine) at various concentrations.
-
Reference compounds (e.g., Doxylamine, Chlorpheniramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-H1R cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Competition Binding: In a 96-well plate, add a fixed concentration of [³H]-Pyrilamine to each well.
-
Add increasing concentrations of the test compound or reference compounds to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to antagonize histamine-induced cellular responses.[16]
Objective: To determine the functional antagonist potency (IC50) of the test compound.
Materials:
-
CHO-K1 cells stably expressing the human H1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Histamine (agonist).
-
Test compound and reference compounds.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Preparation: Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: On the day of the assay, load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C. Wash the cells to remove excess dye.[10]
-
Antagonist Incubation: Add varying concentrations of the test or reference compound to the wells and incubate for a defined period.
-
Agonist Stimulation and Measurement: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine into the wells and immediately measure the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration. Determine the IC50 value.
Conclusion and Future Directions
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine represents a valuable chemical entity within the broader class of pyridine derivatives. Its structural analogy to established first-generation antihistamines strongly suggests a potential for interaction with the histamine H1 receptor. However, a definitive characterization of its pharmacological profile necessitates direct experimental evaluation using standardized in vitro assays as outlined in this guide.
For researchers in drug discovery and development, this compound serves as an excellent starting point for further investigation. Future studies should focus on:
-
Quantitative Pharmacological Profiling: Determining the Ki and IC50 values of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine at the H1 receptor and other relevant off-targets (e.g., muscarinic receptors) to establish its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the pyridine ring substitution pattern, the ethylamine spacer, and the terminal amine to optimize activity and minimize side effects.
-
In Vivo Efficacy and Safety Assessment: Evaluating the compound in animal models of allergy and assessing its sedative and anticholinergic properties to determine its therapeutic potential.
By systematically applying these experimental approaches, the scientific community can fully elucidate the pharmacological properties of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine and its potential as a lead compound for the development of novel therapeutics.
References
-
Yunus, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5367. [Link]
-
Sharma, A., & Kumar, V. (2020). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]
-
PubChem. Doxylamine. [Link]
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Woodward, D. F., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975-4975. [Link]
-
Organic Syntheses. 2-(dimethylamino)pyrimidine. [Link]
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Brott, N. R., & Reddivari, A. K. R. (2023). Doxylamine. In StatPearls. StatPearls Publishing. [Link]
- Google Patents. Method of preparing 4-dimethylamino pyridine.
-
Singh, U. P., & Singh, R. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14382-14399. [Link]
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Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Molecular Structure, 1284, 135328. [Link]
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Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]
-
Bentham Science Publishers. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. [Link]
-
Veeprho. 4-(3-(Dimethylamino)-1-(pyridin-2-yl)propyl)-N,N-dimethylaniline. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines. [Link]
-
Yasuda, S. U., et al. (1995). Chlorpheniramine plasma concentration and histamine H1-receptor occupancy. Clinical Pharmacology & Therapeutics, 58(2), 210-220. [Link]
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- 4. 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine | C18H26N4 | CID 119081689 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Comparative Analysis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine and Structurally Related Reagents
Authored by: [Your Name/Title], Senior Application Scientist
Introduction
In the landscape of modern chemical synthesis and drug discovery, the rational design of reagents and building blocks is paramount. The molecule 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine presents a unique structural architecture, combining three key pharmacophoric and reactive motifs: a pyridine ring, a tertiary dimethylamino group, and a flexible ethylamine backbone. This guide provides an in-depth comparison of this compound with other well-established reagents, leveraging experimental data from analogous structures to predict its performance and potential applications. While direct comparative experimental data for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is not extensively available in the current literature, a robust analysis of its constituent functional components allows for a scientifically grounded projection of its reactivity, basicity, and utility in various research contexts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced behavior of this and similar molecules.
The core of our analysis will focus on comparing the subject compound to reagents that isolate its key structural features: 4-(Dimethylamino)pyridine (DMAP), 4-(2-Aminoethyl)pyridine, and 2-(Dimethylamino)ethylamine. By understanding the properties endowed by each of these fragments, we can construct a comprehensive profile of the target molecule.
Structural and Electronic Analysis: A Tale of Two Nitrogens
The reactivity and function of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine are dictated by the interplay of its two nitrogen centers and the pyridine ring. The pyridine nitrogen is sp²-hybridized and part of an aromatic system, while the dimethylamino nitrogen is sp³-hybridized and aliphatic.
The 4-position of the pyridine ring is electronically significant. Substituents at this position have a pronounced effect on the electron density of the ring nitrogen through resonance. In our target molecule, the ethylamine bridge isolates the dimethylamino group from direct resonance with the pyridine ring, a crucial distinction from the well-known catalyst, 4-(Dimethylamino)pyridine (DMAP)[1]. In DMAP, the direct attachment of the dimethylamino group to the pyridine ring allows for significant electron donation into the ring, greatly enhancing the nucleophilicity of the pyridine nitrogen[1][2]. In our target compound, the influence of the dimethylamino group on the pyridine ring is primarily through a weaker inductive effect.
Caption: Structural comparison highlighting the insulating ethylamine bridge.
Comparative Analysis of Basicity and Nucleophilicity
The basicity of the nitrogen atoms in these molecules is a critical parameter governing their reactivity. The pKa of the conjugate acid is a direct measure of this basicity.
| Reagent | pKa of Conjugate Acid | Key Structural Feature | Reference |
| Pyridine | 5.3 | Baseline aromatic amine | [2] |
| N,N-Dimethylaniline | 5.1 | Aniline-type amine | [2] |
| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | Direct resonance donation | [2] |
| 4-(2-Aminoethyl)pyridine | ~9.9 (estimated for ethylamine) | Insulated primary amine | [3] |
| 2-(Dimethylamino)ethylamine | Not available | Tertiary and primary amines | [4] |
Analysis:
-
DMAP's Exceptional Basicity: The pKa of DMAP's conjugate acid is significantly higher than that of pyridine or N,N-dimethylaniline. This is a direct consequence of the resonance stabilization of the protonated form, where the positive charge is delocalized onto the exocyclic dimethylamino group. This enhanced basicity correlates with its high nucleophilicity and efficacy as a catalyst.[2]
-
Insulation by the Ethyl Bridge: In 4-(2-Aminoethyl)pyridine, the ethyl bridge prevents resonance between the amino group and the pyridine ring. Consequently, the basicity of the pyridine nitrogen in this molecule is expected to be similar to that of pyridine itself. The primary amine at the end of the chain will exhibit a pKa typical for aliphatic amines (around 9-10).
-
Predicted Basicity of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: Based on these comparisons, we can predict the following for our target molecule:
-
The pyridine nitrogen will have a basicity close to that of pyridine (pKa ~5-6).
-
The primary amine will have a pKa in the range of 9-10.
-
The tertiary dimethylamino group will also have a pKa in the range of 9-10, typical for tertiary amines.
-
This differentiation in basicity is crucial. In acidic conditions, the more basic aliphatic amines will be protonated preferentially, leaving the pyridine nitrogen available for other interactions. Conversely, in its free-base form, the molecule possesses multiple nucleophilic sites.
Performance in Catalysis and Organic Synthesis
DMAP is a cornerstone catalyst for a wide range of reactions, most notably acylations, due to the high nucleophilicity of its pyridine nitrogen. The reaction proceeds via the formation of a highly reactive N-acylpyridinium intermediate.
A study comparing the alkylation of DMAP and 4-(dimethylaminomethyl)pyridine (DMAMP) provides a compelling experimental precedent. Alkylation of DMAP occurs exclusively at the pyridine nitrogen, whereas DMAMP, where a methylene group insulates the dimethylamino group from the ring, undergoes alkylation exclusively at the exocyclic amino group[1]. This demonstrates that without direct resonance, the aliphatic nitrogen is the more nucleophilic center.
Caption: Comparative reaction pathways for DMAP and the target molecule.
Implications for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine:
Given the insulating ethylamine bridge, it is highly probable that the aliphatic primary and tertiary amines will be more nucleophilic than the pyridine nitrogen. Therefore, in reactions like acylation or alkylation, the side chain is the likely site of reaction, not the pyridine ring[1]. This means the target molecule is unlikely to function as a DMAP-like acylation catalyst. Instead, it is better classified as a bifunctional or chelating building block .
Applications in Drug Discovery and Coordination Chemistry
The true potential of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine lies in its use as a scaffold in medicinal chemistry and as a ligand in coordination chemistry.
-
Pharmaceutical Development: The combination of a pyridine ring (a common feature in many drugs) and a flexible diamine side chain makes it an attractive scaffold for building molecules that can interact with multiple binding sites on a biological target, such as a receptor or enzyme. Its role as a building block for compounds targeting neurological disorders is noted, likely due to the ability of the amine groups to be protonated at physiological pH and interact with neurotransmitter systems[5].
-
Coordination Chemistry: The molecule is an excellent candidate for a chelating ligand. The three nitrogen atoms (pyridine, primary amine, tertiary amine) can coordinate to a single metal center, forming stable five- or six-membered chelate rings. This is analogous to how Schiff base ligands derived from 2-acetylpyridine and diamines are used to create transition metal complexes[6]. The resulting metal complexes could have applications in catalysis, materials science, or as therapeutic agents.
Hypothetical Experimental Protocol: Testing Basicity via Titration
To empirically validate the predicted basicity profile, a straightforward potentiometric titration can be performed.
Objective: To determine the pKa values of the distinct amine groups in 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Methodology:
-
Preparation: Accurately weigh and dissolve a sample (e.g., 0.1 mmol) of the compound in a known volume (e.g., 50 mL) of deionized water or a suitable solvent system (e.g., water/methanol).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve should exhibit two or three inflection points, corresponding to the protonation of the different amine groups. The pKa values can be determined from the pH at the half-equivalence points.
-
Comparison: Perform the same titration on 4-(2-Aminoethyl)pyridine and DMAP under identical conditions to provide a direct experimental comparison.
Conclusion
While 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine shares structural motifs with the powerful catalyst DMAP, a detailed analysis grounded in the principles of physical organic chemistry and supported by experimental data from analogous compounds reveals a fundamentally different profile. The ethylamine bridge insulates the dimethylamino group from the pyridine ring, preventing the resonance-enhanced nucleophilicity at the ring nitrogen that defines DMAP's catalytic power[1][2].
Consequently, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine should not be considered a direct substitute for DMAP. Instead, its value lies in its role as a versatile, multi-functional building block. Its distinct basicity profile, with highly basic aliphatic amines and a less basic pyridine nitrogen, coupled with its potential as a tridentate chelating ligand, makes it a valuable tool for medicinal chemists and coordination chemists. Researchers should leverage this molecule for constructing complex molecular architectures and novel metal complexes rather than for simple acylation catalysis.
References
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
-
Malin, M., & Ryder, T. (2014). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. [Link]
-
Chegg.com. (2018). Solved N, N-Dimethylaniline and pyridine are similar in | Chegg.com. [Link]
-
Gaber, M., El-Ghamry, H. A., & Atiat, A. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of the Serbian Chemical Society, 78(4), 485-498. [Link]
- [Reference to a study on a related but different molecule, used for initial context, if applicable]
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- 1. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]
- 2. Solved N, N-Dimethylaniline and pyridine are similar in | Chegg.com [chegg.com]
- 3. 4-(2-氨基乙基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ...2-(Dimethylamino)ethylamine | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to the Efficacy of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine Derivatives as H1 Receptor Antagonists
This guide provides an in-depth technical comparison of the efficacy of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine derivatives, a class of compounds primarily investigated for their histamine H1 receptor antagonist activity. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and medicinal chemistry.
Introduction: The Versatile 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine Scaffold
The 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine core structure is a key pharmacophore found in a variety of biologically active molecules. Its presence is particularly notable in first-generation antihistamines, such as pheniramine and its halogenated derivatives. This structural motif provides a foundation for designing compounds that can effectively compete with histamine for binding to the H1 receptor, thereby mitigating allergic responses. The versatility of this scaffold allows for a range of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor
Derivatives of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine primarily exert their effects as competitive antagonists or inverse agonists at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active conformation, leading to the downstream signaling cascade that produces allergic symptoms.
These derivatives, by binding to the H1 receptor, prevent histamine from binding and can also stabilize the inactive conformation of the receptor. This action blocks the histamine-induced signaling pathway, which involves the Gq/11 protein and the subsequent activation of phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC), respectively. By inhibiting this cascade, these antagonists prevent the physiological manifestations of histamine release, such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Intervention.
Comparative Efficacy of Key Derivatives
Pheniramine serves as the parent compound in this series. The introduction of a halogen atom at the para-position of the phenyl ring has a profound impact on the antihistaminic activity. It has been reported that halogenated derivatives such as chlorpheniramine and brompheniramine are significantly more potent, estimated to be 20 to 50 times more active than pheniramine itself[1]. This highlights the critical role of substitution on the aromatic rings for enhancing receptor affinity.
| Compound | Structure | Relative Potency (Compared to Pheniramine) |
| Pheniramine | R = H | 1x |
| Chlorpheniramine | R = Cl | 20-50x |
| Brompheniramine | R = Br | 20-50x |
Note: The exact quantitative values for IC50 or Ki from a single comparative study are not available. The relative potency is based on established pharmacological knowledge.
The stereochemistry of these compounds is also a critical determinant of their activity. The antihistaminic activity of pheniramine and its derivatives resides almost exclusively in the S-stereoisomers[1].
Structure-Activity Relationship (SAR) Insights
For the broader class of alkylamine antihistamines, which includes the 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine scaffold, several key structural features are known to influence H1 receptor affinity[2]:
-
Diaryl Substitution: The presence of two aryl groups (in this case, a phenyl and a 2-pyridyl group) is essential for significant H1 affinity. The co-planarity of these two rings is thought to be important for optimal receptor binding.
-
Chirality: The carbon atom connecting the two aryl groups and the ethylamine side chain is a chiral center. As mentioned, the S-enantiomer is the more active form.
-
Alkyl Chain: An ethylene chain between the diaryl moiety and the terminal nitrogen is a common feature in many antihistamines. Branching of this chain generally leads to a decrease in activity.
-
Terminal Amine: For maximal activity, the terminal nitrogen atom should be a tertiary amine, such as the N,N-dimethylamino group. The basicity of this amine (pKa 8.5-10) is important for interaction with the H1 receptor.
Experimental Protocols for Efficacy Determination
To ensure the scientific integrity of efficacy data, standardized and validated experimental protocols are essential. The following are detailed methodologies for two key assays used to characterize the H1 antagonist activity of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine derivatives.
Guinea Pig Ileum Contraction Assay
This classic ex vivo assay is a functional measure of H1 receptor antagonism. It assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
A male Hartley guinea pig (250-350 g) is humanely euthanized.
-
A segment of the terminal ileum is excised and placed in a petri dish containing oxygenated Tyrode's solution at 37°C.
-
The lumen is gently flushed with Tyrode's solution to remove its contents.
-
Segments of 2-3 cm in length are cut and threads are tied to each end.
-
-
Organ Bath Setup:
-
The ileum segment is mounted in a 10 mL organ bath containing Tyrode's solution, continuously bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
One end of the tissue is attached to a fixed hook and the other to an isometric force transducer.
-
A resting tension of 1.0 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to histamine (10⁻⁹ to 10⁻⁵ M) is established to determine the maximal contraction (Emax).
-
The tissue is washed and allowed to return to baseline.
-
The tissue is pre-incubated with a specific concentration of the antagonist (e.g., a derivative of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine) for 20-30 minutes.
-
A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose-response curves for histamine in the absence and presence of the antagonist are plotted.
-
The Schild equation is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
-
Caption: Workflow for the Guinea Pig Ileum Contraction Assay.
Histamine H1 Receptor Radioligand Binding Assay
This in vitro assay directly measures the affinity of a compound for the H1 receptor. It is a powerful tool for determining the Ki (inhibition constant) value, which is an inverse measure of binding affinity.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Assay Setup:
-
In a 96-well plate, the following are added:
-
A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine).
-
Increasing concentrations of the unlabeled competitor compound (the 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine derivative).
-
The cell membrane preparation.
-
-
For determination of non-specific binding, a parallel set of wells is prepared with a high concentration of a known H1 antagonist (e.g., mianserin).
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the H1 Receptor Radioligand Binding Assay.
Conclusion and Future Directions
The 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine scaffold remains a valuable starting point for the design of new H1 receptor antagonists. The existing data on pheniramine and its halogenated derivatives clearly demonstrate that substitution on the aryl rings can dramatically enhance potency. Future research should focus on a systematic exploration of a wider range of substitutions on both the phenyl and pyridyl rings to further elucidate the structure-activity relationships within this specific chemical series. The synthesis and evaluation of a library of these derivatives using standardized in vitro and in vivo assays would provide the much-needed quantitative data for a comprehensive comparative analysis. Such studies will be instrumental in the rational design of novel antihistamines with improved efficacy and safety profiles.
References
- Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
-
Simons, F. E. R. (2004). Advances in H1-antihistamines. New England Journal of Medicine, 351(21), 2203-2217. [Link]
-
Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved from [Link]
-
Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. Indian journal of dermatology, 58(3), 219. [Link]
Sources
A Comparative Guide to the Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Critical Evaluation of Methodologies
Introduction
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a versatile diamine featuring a pyridine ring, a chiral center, and both a tertiary and a primary amine. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development, particularly as a scaffold for the synthesis of novel ligands for various biological targets. Its structural motifs are found in compounds investigated for their potential in treating neurological disorders.[1] Given its significance, the development of efficient and scalable synthetic routes is of paramount importance.
This guide provides a comprehensive comparison of potential synthetic methods for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. While a definitive, universally adopted synthesis is not prominently described in publicly available literature, this document outlines a highly plausible and efficient synthetic strategy based on well-established chemical transformations. We will also explore alternative, albeit potentially more challenging, routes. The methodologies are critically evaluated based on yield, purity, scalability, safety, and the availability of starting materials, supported by data from analogous reactions found in the chemical literature.
Proposed Primary Synthetic Route: A Two-Step Approach Via Strecker Reaction and Nitrile Reduction
A robust and logical synthetic pathway to the target molecule involves a two-step sequence commencing with the Strecker synthesis of an α-aminonitrile, followed by the reduction of the nitrile functionality to a primary amine. This approach is attractive due to its convergence and the generally high efficiency of each step.
Step 1: Strecker Synthesis of α-(Dimethylamino)pyridin-4-ylacetonitrile
The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles from an aldehyde, an amine, and a cyanide source.[2][3] In this proposed synthesis, 4-pyridinecarboxaldehyde is reacted with dimethylamine and a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), to yield the key intermediate, α-(dimethylamino)pyridin-4-ylacetonitrile.
The reaction proceeds via the formation of an iminium ion from the condensation of 4-pyridinecarboxaldehyde and dimethylamine. Subsequent nucleophilic attack by the cyanide ion on the iminium carbon furnishes the α-aminonitrile. The use of a Lewis acid catalyst, such as indium chloride or iodine, can significantly accelerate this reaction and improve yields, often allowing the reaction to proceed under mild conditions.[4]
Causality of Experimental Choices:
-
Choice of Cyanide Source: TMSCN is often preferred in modern organic synthesis due to its solubility in organic solvents and its ability to be used under milder, non-aqueous conditions. However, traditional cyanide salts like KCN can also be employed, typically in a biphasic system or with a phase-transfer catalyst.
-
Catalyst: While the Strecker reaction can proceed without a catalyst, the use of a Lewis acid is beneficial for activating the imine intermediate towards nucleophilic attack, especially with less reactive substrates.
-
Solvent and Temperature: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, at room temperature.
Step 2: Reduction of α-(Dimethylamino)pyridin-4-ylacetonitrile to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
The final step in this proposed route is the reduction of the nitrile group of the α-aminonitrile intermediate to a primary amine. This transformation can be achieved using several powerful reducing agents.
Common Reducing Agents and Their Rationale:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of readily reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Careful quenching of the reaction is necessary due to the high reactivity of LiAlH₄.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). Catalytic hydrogenation is often considered a "greener" alternative to metal hydrides and can be highly effective. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and selectivity. For the reduction of nitriles, Raney nickel is often a catalyst of choice.
-
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or other borane derivatives can also be used for the reduction of nitriles. These reagents are generally milder than LiAlH₄ and may offer better functional group tolerance in more complex molecules.
Workflow for the Proposed Synthesis:
Caption: Proposed two-step synthesis of the target molecule.
Alternative Synthetic Strategies
While the Strecker-based approach is highly promising, it is instructive to consider alternative synthetic routes. These alternatives may be less direct but could offer advantages in specific contexts, such as avoiding the use of toxic cyanides.
Alternative Route 1: Mannich Reaction-Based Approach
The Mannich reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group.[1][5][6] A hypothetical route starting from 4-picoline could be envisioned, although it would likely involve multiple steps.
-
Mannich Reaction: 4-Picoline could potentially react with formaldehyde and a suitable secondary amine (other than dimethylamine) to introduce a functionalized side chain.
-
Further Functionalization: The initial Mannich product would then require further chemical manipulation to introduce the second nitrogen atom and the dimethylamino group, possibly through a series of protection, activation, and substitution reactions.
This approach is likely to be longer and less efficient than the Strecker route due to the challenges in selectively functionalizing the initial Mannich product.
Alternative Route 2: From Pyridin-4-ylacetic Acid Derivatives
Another potential strategy could involve starting from a more functionalized pyridine derivative, such as pyridin-4-ylacetic acid or its ester.
-
Amidation: The carboxylic acid could be converted to an amide.
-
Hofmann, Curtius, or Lossen Rearrangement: These rearrangements could be used to convert the amide to a primary amine, forming a 2-(pyridin-4-yl)ethylamine scaffold.
-
Introduction of the Dimethylamino Group: The final step would involve the selective introduction of the dimethylamino group at the benzylic position, which could be challenging and may require indirect methods.
This route is also likely to be multi-stepped and may suffer from lower overall yields.
Comparative Analysis of Synthetic Routes
| Feature | Proposed Strecker Route | Alternative Route 1 (Mannich-based) | Alternative Route 2 (From Pyridin-4-ylacetic Acid) |
| Number of Steps | 2 | 3+ | 3+ |
| Plausible Yield | High | Moderate to Low | Moderate to Low |
| Key Reactions | Strecker Synthesis, Nitrile Reduction | Mannich Reaction, Further Functionalization | Amidation, Rearrangement, Amination |
| Starting Materials | Readily available | Readily available | Readily available |
| Scalability | Good | Moderate | Moderate |
| Safety Concerns | Use of toxic cyanides | Use of formaldehyde | Use of potentially hazardous reagents for rearrangement |
| Overall Efficiency | High | Low | Low |
Detailed Experimental Protocols (Proposed Primary Route)
The following are detailed, hypothetical protocols for the proposed two-step synthesis. These are based on established procedures for similar transformations and should be adapted and optimized for the specific substrates.
Protocol 1: Synthesis of α-(Dimethylamino)pyridin-4-ylacetonitrile
-
Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous acetonitrile (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethylamine (2.0 M solution in THF, 1.2 eq).
-
Addition of Cyanide: Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise over 10 minutes.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of indium(III) chloride (InCl₃, 0.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure α-(dimethylamino)pyridin-4-ylacetonitrile.
Protocol 2: Synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Dissolve α-(dimethylamino)pyridin-4-ylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. A granular precipitate should form.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield the final product, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
Conclusion
Based on established principles of organic synthesis and literature precedents for analogous reactions, the two-step sequence involving a Strecker synthesis followed by nitrile reduction represents the most plausible and efficient method for the preparation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This route offers high convergence, good potential yields, and utilizes readily available starting materials. While alternative strategies exist, they are likely to be more circuitous and less efficient. The successful implementation of the proposed primary route would provide a reliable and scalable method for accessing this important building block for drug discovery and development.
References
- Burckhalter, J. H., et al. (1951). Aminoalkylphenols as Antimalarials. I. (Dialkylaminomethyl)-α-(4-pyridyl)-4-quinolinemethanols. Journal of the American Chemical Society, 73(10), 4830–4834.
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Chem-Impex. (n.d.). 2-(N,N-Dimethylamino)-2-(Pyridin-4-Yl)Ethylamine. Retrieved from [Link][1]
- Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471.
- Fischer, O., & Chur, M. (1911). Ueber 2.6-Diaminopyridin. Journal für Praktische Chemie, 84(1), 439-444.
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
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Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and α-Amino Acid Synthesis. Chemical Reviews, 103(8), 2795-2828.[2]
- Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
- Mondal, M., & Portlock, D. E. (2014). Recent Developments in the Synthesis and Application of α-Aminonitriles. Molecules, 19(9), 13837-13876.
- Patel, M., & Saibaba, V. (2004). Process for producing 4-dimethyl amino pyridine (4-DMAP). U.S.
- Sumpter, W. C. (1944). The Mannich Reaction. Chemical Reviews, 34(3), 393-434.
- Tyman, J. H. P. (1979). The Mannich Reaction. In Comprehensive Organic Chemistry (Vol. 2, pp. 889-923). Pergamon.
- Wang, J. (2010). The Strecker Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link][6]
- Yadav, J. S., et al. (2004). Indium(III) Chloride: An Efficient and Versatile Catalyst for the One-Pot Synthesis of α-Aminonitriles. Tetrahedron Letters, 45(30), 5873-5876.
-
Zhang, Z., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 62.[3][4]
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Comparative Spectroscopic Guide for the Structural Confirmation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
This guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. Moving beyond a simple data sheet, we delve into the analytical reasoning and comparative methodology required to unambiguously verify its molecular structure. This document is intended for researchers and scientists in drug development and chemical synthesis, offering a practical workflow from first principles.
Introduction: The Analytical Challenge
The target molecule, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, is a chiral diamine featuring a pyridine ring, a chiral center, and two distinct amine functionalities (a tertiary dimethylamine and a primary amine). Its structural complexity, with multiple heteroatoms and a stereocenter, necessitates a multi-faceted analytical approach for unambiguous confirmation. The absence of readily available, consolidated spectroscopic data in common databases makes a foundational, evidence-based workflow essential for any researcher synthesizing or utilizing this compound.
This guide will establish a predicted spectroscopic profile based on foundational principles and data from analogous structures. We will then present a detailed experimental workflow and compare the expected data with that of logical alternatives to highlight the unique spectral signatures that serve as definitive proof of structure.
Predicted Spectroscopic Profile
The expected spectroscopic characteristics are derived from the analysis of the molecule's core fragments: the 4-substituted pyridine ring, the ethylamine backbone, and the N,N-dimethylamino group.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to be the most informative for initial structural elucidation.
-
Pyridine Ring Protons: The 4-substituted pyridine ring will exhibit a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2', H-6') will be deshielded due to the inductive effect of the nitrogen atom, appearing as a doublet around δ 8.5-8.7 ppm . The protons meta to the nitrogen (H-3', H-5') will appear as a corresponding doublet at a more shielded value, typically around δ 7.2-7.4 ppm .
-
Chiral Methine Proton (H-2): The proton at the chiral center (CH) is adjacent to the pyridine ring, the dimethylamino group, and the methylene group. This complex environment suggests a chemical shift around δ 3.5-3.8 ppm , likely appearing as a triplet or a more complex multiplet due to coupling with the CH₂ protons.
-
Methylene Protons (H-1): The two protons of the CH₂ group are diastereotopic due to the adjacent chiral center. They will couple with the methine proton (H-2) and should appear as a multiplet, likely in the range of δ 2.8-3.2 ppm .
-
N,N-Dimethyl Protons: The six protons of the two methyl groups on the tertiary amine are chemically equivalent and will appear as a sharp singlet. Their proximity to the electron-withdrawing chiral center places their predicted shift around δ 2.2-2.4 ppm .
-
Primary Amine Protons (NH₂): The two protons of the primary amine will appear as a broad singlet, typically between δ 1.5-2.5 ppm . Its chemical shift and appearance are highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The carbon NMR spectrum will confirm the carbon framework and the presence of the key functional groups.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4' (Pyridine) | 148-152 | Quaternary carbon attached to the ethylamine chain. |
| C-2', C-6' (Pyridine) | 149-151 | Deshielded by the adjacent nitrogen atom. |
| C-3', C-5' (Pyridine) | 121-124 | Shielded relative to the ortho carbons. |
| C-2 (Chiral CH) | 65-70 | Significant deshielding from the attached pyridine ring and two nitrogen atoms. |
| C-1 (CH₂) | 45-50 | Methylene carbon adjacent to the primary amine. |
| N(CH₃)₂ | 40-45 | Equivalent methyl carbons on the tertiary amine. |
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H Stretch | Aromatic (Pyridine) |
| 2850-3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1600 | C=C/C=N Stretch | Pyridine Ring |
| 1580-1610 | N-H Bend | Primary Amine (-NH₂) |
| ~1200 | C-N Stretch | Tertiary and Primary Amines |
Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) in positive ion mode is ideal for this molecule.
-
Predicted [M+H]⁺: The exact mass of the molecule (C₁₀H₁₇N₃) is 179.1422. The high-resolution mass spectrum (HRMS) should show a prominent ion at m/z 179.1422 ± 0.0005 .
-
Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the primary amine group (CH₂NH₂) via alpha-cleavage, leading to a significant fragment ion.
Experimental Workflow and Protocols
A systematic workflow ensures that data is collected efficiently and is of high quality for confident structural assignment.
Caption: Workflow for structural confirmation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquire at least 16 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (~1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Recommended): Acquire a COSY spectrum to establish H-H coupling correlations and an HSQC spectrum to correlate directly bonded C-H pairs. This is invaluable for unambiguous assignment of the methylene (H-1/C-1) and methine (H-2/C-2) signals.
Protocol 2: FT-IR Spectroscopy
-
Method: Use a Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.
-
Acquisition: Place a small amount of the neat, purified compound directly on the ATR crystal. Acquire the spectrum over a range of 4000-600 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Acquisition: Infuse the solution directly into an ESI-Time of Flight (TOF) mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The high resolving power of the TOF analyzer will allow for accurate mass measurement to determine the elemental composition.
Comparative Analysis with Structural Alternatives
To confirm the identity of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, it is crucial to differentiate it from plausible isomers or related compounds. We will compare its expected spectral features with those of Isomer A: 1-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine and Analogue B: 2-Amino-2-(pyridin-4-yl)ethylamine .
Caption: Structural comparison of the target molecule with alternatives.
Key Spectroscopic Differentiators
| Feature | Target Molecule | Isomer A | Analogue B | Rationale for Difference |
| ¹H: N(CH₃)₂ Signal | Singlet, ~2.2-2.4 ppm | Singlet, ~2.2-2.4 ppm | Absent | Analogue B lacks the N,N-dimethyl group entirely. |
| ¹H: Methine (CH) Signal | ~3.5-3.8 ppm | ~4.0-4.3 ppm | ~4.0-4.3 ppm | In the target, the CH is attached to a tertiary amine. In A and B, it is attached to a primary amine and the pyridine ring, leading to a different chemical environment. |
| ¹³C: Methine (CH) Signal | ~65-70 ppm | ~55-60 ppm | ~55-60 ppm | The CH carbon in the target is bonded to two nitrogen atoms, causing significant deshielding compared to Isomer A and Analogue B where it is bonded to one nitrogen and one carbon. |
| MS: Fragmentation | Loss of CH₂NH₂ (30 Da) | Loss of CH₂NMe₂ (58 Da) | Loss of CH₂NH₂ (30 Da) | The position of the dimethylamino group dictates the mass of the neutral fragment lost during the primary alpha-cleavage event in the mass spectrometer. |
This comparative analysis demonstrates that while some spectral features may be similar, key signals in both ¹H/¹³C NMR and mass spectrometry provide unambiguous "fingerprints" to differentiate the target molecule from its logical alternatives. The chemical shift of the chiral methine carbon (C-2) and the fragmentation pattern in MS are particularly powerful diagnostic markers.
Conclusion
The structural confirmation of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is unequivocally achieved through a combined application of NMR, IR, and high-resolution mass spectrometry. The definitive evidence lies not in a single data point, but in the collective agreement of all spectroscopic data with the predicted profile, and critically, in the clear differentiation from plausible isomers. The strategic use of 2D NMR (HSQC) to confirm the C-2/H-2 correlation and HRMS to verify elemental composition and fragmentation provides the highest level of analytical confidence. This guide outlines a robust, self-validating workflow for any researcher working with this or structurally related compounds.
References
This section would be populated with actual references found during the research process. As no specific papers for this exact molecule were found, this list represents the type of authoritative sources that would be cited.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
Title: A Practical Guide to Understanding the NMR of Amines Source: Prof. Dr. T. J. J. Müller, Heinrich-Heine-Universität Düsseldorf. URL: [Link]
A Senior Application Scientist's Guide to Catalyst Selection for Pyridine Hydrogenation
For researchers, scientists, and drug development professionals, the catalytic hydrogenation of pyridine to piperidine is a cornerstone transformation. Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals, making the efficiency and selectivity of this reaction paramount.[1][2] However, the inherent stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen-containing substrate and product present significant hurdles.[1]
This guide offers an in-depth comparative analysis of various catalytic systems for pyridine hydrogenation. Moving beyond a simple catalog of catalysts, we will explore the causality behind experimental choices, delve into mechanistic underpinnings, and provide actionable, self-validating experimental protocols to empower you in your research endeavors.
The Catalyst Landscape: A Comparative Overview
The choice of catalyst for pyridine hydrogenation is a critical decision dictated by a trade-off between activity, selectivity, cost, and the stringency of reaction conditions. Catalysts for this transformation can be broadly categorized into noble metal and non-noble metal systems, each with distinct advantages and disadvantages.
Noble Metal Catalysts: The High-Performers
Noble metal catalysts, particularly those based on rhodium, ruthenium, and palladium, are generally lauded for their high activity under milder conditions.[1]
-
Rhodium (Rh): Often considered the gold standard, rhodium catalysts exhibit exceptional activity for pyridine hydrogenation, even at low temperatures and pressures.[1] For instance, commercially available rhodium(III) oxide (Rh₂O₃) has been shown to effectively catalyze the hydrogenation of a diverse range of functionalized pyridines at a remarkably mild 40°C and 5 bar of H₂ pressure.[3] This catalyst demonstrates a broad tolerance for various functional groups, including alcohols, amines, and carbonyls. Furthermore, recent breakthroughs in electrocatalysis have highlighted the efficacy of carbon-supported rhodium (Rh/C), such as Rh on Ketjenblack (Rh/KB), for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure, offering a more sustainable and energy-efficient alternative.[4][5]
-
Ruthenium (Ru): Ruthenium-based catalysts, especially supported nanoparticles, are highly effective for the diastereoselective cis-hydrogenation of substituted pyridines. Bimetallic catalysts, such as Ru-Pd supported on activated carbon (Ru-Pd/Ac), have also demonstrated very high activity for the hydrogenation of pyridine and its derivatives.[6] In some cases, amorphous RuB nanoparticles have achieved greater than 99% conversion of pyridine with 100% selectivity to piperidine at 100°C and 3.0 MPa H₂.[6]
-
Palladium (Pd): Palladium on carbon (Pd/C) is a widely used and cost-effective noble metal catalyst.[2] Its efficiency is often enhanced in the presence of an acidic additive, which protonates the pyridine ring and facilitates reduction. While highly effective, palladium catalysts can sometimes exhibit lower selectivity compared to rhodium or ruthenium, particularly with substituted pyridines where both the ring and other functional groups may be reduced.[7] Bimetallic palladium catalysts, such as those containing silver or copper, have been shown to achieve 99% pyridine conversion with 99% piperidine selectivity under relatively mild conditions (60°C, 70 atm H₂).[8]
-
Platinum (Pt): Platinum(IV) oxide (PtO₂), or Adams' catalyst, is another effective option, typically employed in acidic solvents like glacial acetic acid to activate the pyridine ring.[9]
Non-Noble Metal Catalysts: The Economical Workhorses
While noble metals offer high performance, their cost can be a limiting factor, especially for large-scale industrial applications. Non-noble metal catalysts, such as nickel and cobalt, present a more economical alternative, though they often necessitate more forcing reaction conditions.[1]
-
Nickel (Ni): Raney Nickel is a well-established and cost-effective catalyst for pyridine hydrogenation. However, it typically requires high temperatures (around 200°C) and pressures (150-300 atm) to achieve high conversion and selectivity.[1]
-
Cobalt (Co): Cobalt-based catalysts have also been explored for pyridine hydrogenation. Similar to nickel, they generally require more stringent conditions compared to their noble metal counterparts.[8]
Performance Data at a Glance: A Comparative Table
For a direct and objective comparison, the following table summarizes the performance of various catalysts under different experimental conditions. It is crucial to note that a direct comparison of catalyst performance can be challenging due to the variations in experimental setups across different studies.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| Noble Metals | ||||||
| Rh₂O₃ | - | 40 | 5 | High | High | [1][3] |
| Rh/KB | Ketjenblack | Ambient | Ambient | Quantitative | 98 | [4][5] |
| RuB | - | 100 | 30 | >99 | 100 | [6] |
| Pd-Ag/C | Carbon | 60 | 70 | 99 | 99 | [8] |
| PtO₂ | - | Room Temp | 50-70 | High | High | [9] |
| Non-Noble Metals | ||||||
| Raney Ni | - | 200 | 150-300 | High | High | [1] |
Understanding the "Why": Mechanistic Insights
The superior performance of certain catalysts can be attributed to the intricate details of the reaction mechanism at the molecular level. The hydrogenation of pyridine is believed to proceed through a stepwise addition of hydrogen atoms to the aromatic ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Introduction
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structural motifs are pertinent to the development of pharmaceuticals, particularly those targeting the central nervous system.[1] As with any synthesized active pharmaceutical ingredient (API) or intermediate, the verification of its purity is a cornerstone of reliable, reproducible research and is fundamental to drug safety and efficacy. An impure compound can yield misleading biological data and introduce unforeseen toxicity, compromising entire research and development pipelines.[2]
This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of synthesized 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. We will move beyond mere protocols to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. The core principle of a robust purity assessment is the application of orthogonal methods —techniques that measure sample properties based on different chemical and physical principles—to build a comprehensive and trustworthy purity profile.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[4][5] For a polar, hydrophilic compound like 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, which contains basic nitrogen atoms, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. Nonpolar analytes interact more strongly with the stationary phase and thus elute later, while polar analytes have a higher affinity for the mobile phase and elute earlier. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate the main compound from less polar and more polar impurities. The use of a UV detector is ideal, as the pyridine ring in the target molecule is a strong chromophore.[6]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. This mixture ensures solubility and compatibility with the initial mobile phase conditions.
-
Instrumentation & Columns: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard for this type of analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, sharpening the peaks of basic analytes like our target compound by minimizing tailing from interactions with residual silanols on the column.[7]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic and heteroaromatic compounds. A DAD allows for monitoring across a spectrum to ensure peak homogeneity.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. The formula is:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: A typical workflow for purity assessment using Reversed-Phase HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] While HPLC is superior for non-volatile impurities, GC-MS excels at detecting residual solvents (e.g., from synthesis or purification) and volatile by-products.
The Principle of Causality: Amines can be challenging for GC analysis due to their basicity and polarity, which can lead to strong interactions with the stationary phase and cause significant peak tailing.[8][9] This is mitigated by using specialized, base-deactivated columns or by derivatizing the amine to make it less polar and more volatile.[9][10] Mass spectrometry provides definitive identification of separated components by analyzing their mass-to-charge ratio and fragmentation patterns, which can be compared against spectral libraries.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) that will not interfere with the analysis of more volatile solvents. Crimp the vial securely.
-
Instrumentation: Use a GC system equipped with a headspace autosampler, a capillary column (e.g., a low-polarity phase like 5% phenyl-methylpolysiloxane), and a Mass Spectrometer (MS) detector.
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes. This allows volatile solvents to partition into the gas phase for injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40 °C (hold for 5 min), then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify peaks in the Total Ion Chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST). Quantify by creating a calibration curve with known standards.
Visualizing the GC-MS Workflow
Caption: Workflow for identifying residual solvents using Headspace GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled for structural elucidation and serves as a powerful method for purity assessment.[11][12] ¹H NMR is particularly useful for detecting and quantifying impurities, provided they have protons that resonate in clear regions of the spectrum.
The Principle of Causality: Every chemically distinct proton in a molecule produces a signal in the ¹H NMR spectrum. The signal's position (chemical shift), splitting pattern (multiplicity), and area (integration) provide a wealth of structural information.[13] Impurities will generate their own set of signals. The integration of these signals relative to the signals of the main compound allows for a direct molar ratio calculation, providing a highly accurate purity assessment without the need for a reference standard of the impurity itself.[14]
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte signals.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and sensitivity, which is crucial for detecting low-level impurities.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) to allow for full relaxation of all protons. This is essential for accurate integration and quantitative analysis.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate all signals corresponding to the target compound and any visible impurity signals.
-
Calculate purity by comparing the integration of a well-resolved impurity peak to a well-resolved peak of the target compound, accounting for the number of protons each signal represents.
-
Visualizing the NMR Purity Logic
Caption: Logical flow for assessing compound purity using ¹H NMR spectroscopy.
Elemental Analysis (EA): A Fundamental Purity Check
Elemental Analysis (EA) is a destructive technique that provides the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[15] It offers a fundamental, quantitative check of a compound's empirical formula and, by extension, its purity.
The Principle of Causality: The sample is combusted at high temperature, converting all elements into simple gases (CO₂, H₂O, N₂).[15] These gases are then separated and quantified by a detector. The resulting percentages are compared to the theoretical values calculated from the compound's molecular formula. A close match (typically within ±0.4%) is considered strong evidence of high purity and correct elemental composition.[16][17] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample. It is critical to remove all residual solvents and water, as their presence will significantly alter the C, H, and N percentages.
-
Instrumentation: The analysis is performed using an automated CHN elemental analyzer.
-
Data Analysis:
-
Theoretical Calculation: For 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (C₁₁H₁₉N₃), the theoretical percentages are:
-
Molecular Weight: 193.29 g/mol
-
%C = (11 * 12.011 / 193.29) * 100 = 68.35%
-
%H = (19 * 1.008 / 193.29) * 100 = 9.91%
-
%N = (3 * 14.007 / 193.29) * 100 = 21.74%
-
-
Comparison: Compare the experimental results to these theoretical values.
-
Visualizing the Elemental Analysis Workflowdot
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. moravek.com [moravek.com]
- 3. researchgate.net [researchgate.net]
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- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. biomedres.us [biomedres.us]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. azom.com [azom.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine and its Role as a Histamine H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, focusing on its applications as a histamine H1 receptor antagonist. By examining its structural features and comparing it with established first- and second-generation antihistamines, we aim to provide a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Introduction: The Ethylamine Backbone in Histamine H1 Antagonism
The ethylamine moiety is a cornerstone in the pharmacophore of many first-generation histamine H1 receptor antagonists. This structural motif mimics the endogenous ligand histamine, allowing these compounds to bind to and inhibit the H1 receptor. 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine incorporates this key feature, along with a pyridin-4-yl group, suggesting its potential as a potent and selective H1 antagonist. This guide will delve into the structure-activity relationships that govern its function and compare its theoretical and observed properties with those of well-established antihistamines.
Structural Analysis and Postulated Activity
The chemical structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine suggests its classification as a first-generation histamine H1 receptor antagonist. These antagonists are known to cross the blood-brain barrier, which can lead to sedative side effects but also offers therapeutic potential for conditions requiring central nervous system penetration.[1][2][3] The key structural components contributing to its predicted activity are:
-
Ethylamine Chain : This flexible chain is crucial for interacting with the binding pocket of the H1 receptor.[4]
-
N,N-Dimethylamino Group : The tertiary amine is a common feature in first-generation antihistamines and is essential for receptor binding.[4]
-
Pyridin-4-yl Group : The pyridine ring is a bioisostere of a phenyl group and is found in several potent H1 antagonists. Its nitrogen atom can participate in hydrogen bonding, potentially enhancing binding affinity and selectivity.
Comparative Analysis with Established Histamine H1 Antagonists
To understand the potential performance of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, it is instructive to compare it with classic first-generation antihistamines that share structural similarities, such as Mepyramine and Doxylamine.
| Compound | Structure | Key Features | H1 Receptor Binding Affinity (Ki) |
| 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine | CC(N(C)C)c1ccncc1 | Pyridin-4-yl group, ethylamine backbone | Not reported in reviewed literature |
| Mepyramine | CN(C)CCN(c1ccccc1)c2ccccn2 | Pyridin-2-yl group, N-phenyl group, ethylamine backbone | ~1 nM[5][6] |
| Doxylamine | CC(OCCN(C)C)(c1ccccc1)c2ccccn2 | Pyridin-2-yl group, ether linkage, N-phenyl group | ~20 nM[6] |
Causality of Performance Differences:
First-Generation vs. Second-Generation Antihistamines: A Comparative Overview
The development of second-generation H1 antagonists aimed to reduce the sedative effects associated with first-generation drugs by limiting their penetration of the blood-brain barrier.[1][3]
| Feature | First-Generation Antihistamines | Second-Generation Antihistamines |
| Blood-Brain Barrier Penetration | High | Low |
| Sedative Effects | Common | Rare |
| Receptor Selectivity | Lower (may interact with muscarinic, adrenergic, and serotonergic receptors) | Higher for H1 receptor |
| Examples | Mepyramine, Doxylamine, Diphenhydramine | Cetirizine, Loratadine, Fexofenadine |
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, based on its structure, is expected to exhibit properties more aligned with first-generation antihistamines.
Experimental Protocols
Synthesis of Pyridylethylamine Derivatives
A general method for the synthesis of N-substituted pyridylethylamines involves the reaction of a pyridine derivative with a suitable amine. For example, the synthesis of related compounds has been achieved by suspending 2-(2-aminoethylamino)pyridine with sodium hydride in DMSO, followed by the addition of a benzyl chloride derivative.[8]
Diagram: General Synthetic Scheme
Caption: General synthesis of N-substituted pyridylethylamines.
Histamine H1 Receptor Binding Assay
The affinity of a compound for the histamine H1 receptor can be determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled H1 antagonist, typically [³H]mepyramine, from the receptor.[9][10]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H1 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[11]
Diagram: H1 Receptor Signaling Cascade
Caption: Simplified histamine H1 receptor signaling pathway.
Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events lead to the various physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.[11][12] Histamine H1 antagonists, including presumably 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine, act by blocking the initial binding of histamine to the H1 receptor, thereby preventing the initiation of this signaling cascade.
Conclusion
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine possesses the key structural motifs of a first-generation histamine H1 receptor antagonist. Based on structure-activity relationship studies of related compounds, it is predicted to be a potent inhibitor of the H1 receptor. While direct experimental data for this specific molecule is limited in the current literature, its structural similarity to established antihistamines like Mepyramine and Doxylamine provides a strong rationale for its investigation as a potential therapeutic agent. Further synthesis and biological evaluation are warranted to fully characterize its pharmacological profile and compare its efficacy and side-effect profile with existing first- and second-generation antihistamines. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- Stables, J. P., & Scott, K. R. (2000). Synthesis and anticonvulsant activity of a series of 2-substituted pyridines. European Journal of Medicinal Chemistry, 35(1), 11-23.
- Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines.
- Ishii, K., Hida, W., Mue, S., & Yamauchi, K. (1993). Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy. The Laryngoscope, 103(3), 328-332.
- Fitzsimons, C. P., Monczor, F., Fernández, N., Shayo, C., & Davio, C. (2004). Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein. Journal of Biological Chemistry, 279(33), 34431-34439.
- Takahashi, K., et al. (2018). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 19(7), 2092.
- Simons, F. E. R. (2004). Advances in H1-antihistamines. New England Journal of Medicine, 351(21), 2203-2217.
- Eccles, R. (2000). Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. The Journal of Infectious Diseases, 182(Supplement_5), S15-S19.
- Kubo, N., et al. (1994). Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine. Japanese journal of pharmacology, 66(1), 45-53.
- Goodman & Gilman's The Pharmacological Basis of Therapeutics, 13th Edition.
-
Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
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Quantitative structure–activity relationship (QSAR) analyses to... | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]
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Histamine H1 receptor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study. (n.d.). Retrieved January 22, 2026, from [Link]
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Doxylamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Competition binding for the histamine H1 receptor by [³H]mepyramine and... (n.d.). Retrieved January 22, 2026, from [Link]
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first generation vs newer antihistamines | AAAAI. (n.d.). Retrieved January 22, 2026, from [Link]
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Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (n.d.). Retrieved January 22, 2026, from [Link]
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Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. (n.d.). Retrieved January 22, 2026, from [Link]
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BindingDB PrimarySearch_ki. (n.d.). Retrieved January 22, 2026, from [Link]
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H1 antagonist - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain. (n.d.). Retrieved January 22, 2026, from [Link]
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| Schematic presentation of the signaling pathway involved in... | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
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Structure–Activity Relationship-H1 Receptor - Antihistamines - Pharmacy 180. (n.d.). Retrieved January 22, 2026, from [Link]
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2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics | ACS Omega. (n.d.). Retrieved January 22, 2026, from [Link]
-
Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. (n.d.). Retrieved January 22, 2026, from [Link]
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Second-Generation Antihistamines. (n.d.). Retrieved January 22, 2026, from [Link]
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Histamine H1 receptor - Proteopedia, life in 3D. (n.d.). Retrieved January 22, 2026, from [Link]
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Conformationally-restricted ligands for the histamine H1 receptor. (n.d.). Retrieved January 22, 2026, from [Link]
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Computational Analysis of Histamine Protonation Effects on H 1 R Binding. (n.d.). Retrieved January 22, 2026, from [Link]
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2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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What is doxylamine? - Dr.Oracle. (n.d.). Retrieved January 22, 2026, from [Link]
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-
4-(3-(Dimethylamino)-1-(pyridin-2-yl)propyl)-N,N-dimethylaniline. (n.d.). Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine: A Guide to Personal Protective Equipment and Disposal
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine stands as a valuable building block, particularly in the exploration of neurological disorder therapeutics.[1] Its unique molecular structure, featuring a dimethylamino group and a pyridine moiety, makes it a versatile reagent. However, with its utility comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle it. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE) and proper disposal protocols.
Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine (CAS 933735-18-3) at the time of this writing, this guide synthesizes safety protocols from structurally analogous compounds. This approach is grounded in the precautionary principle, ensuring a high level of safety in the absence of direct data. The recommendations are based on the hazard profiles of similar pyridine and ethylamine derivatives, which are often classified as toxic, irritant, and potentially corrosive.
Understanding the Potential Hazards: A Logic-Driven Approach
The molecular structure of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine suggests several potential hazards that inform our PPE recommendations. The presence of the pyridine ring and the tertiary amine functionality are key indicators. Pyridine derivatives can be readily absorbed through the skin and are often associated with skin, eye, and respiratory irritation. Some are also known to be toxic if ingested or absorbed dermally. The ethylamine chain can also contribute to skin and respiratory irritation.
Therefore, we must assume that 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine may exhibit the following hazardous properties:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2][3]
-
Skin Corrosion/Irritation: May cause skin irritation or, in more severe cases, chemical burns.[4]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage upon contact.[4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4]
This proactive hazard assessment is the cornerstone of a robust safety culture and directly informs the selection of appropriate PPE.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This ensures comprehensive protection against all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is mandatory for all weighing and transfer operations.[2] This minimizes the risk of inhalation exposure.
Essential PPE Ensemble
The following table outlines the minimum required PPE for handling 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[2] |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. A face shield offers broader protection for the entire face.[2] |
| Body | A lab coat (preferably chemical-resistant) worn over long pants and closed-toe shoes | To protect the skin from accidental spills. The lab coat should be buttoned completely. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Recommended, especially when handling larger quantities or if there is a risk of aerosolization.[2][5] |
Step-by-Step Guide to Donning and Doffing PPE
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean lab coat.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Gown/Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a visual representation of the PPE decision-making workflow.
Disposal Decision Pathway
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.
References
-
Loba Chemie. 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Scribd. 4-(Dimethylamino)pyridine Safety Data. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

